molecular formula C10H10O3 B104901 Methyl 3-oxo-2-phenylpropanoate CAS No. 19242-49-0

Methyl 3-oxo-2-phenylpropanoate

Cat. No.: B104901
CAS No.: 19242-49-0
M. Wt: 178.18 g/mol
InChI Key: ORJFSDFCHJQCOH-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-2-phenylpropanoate
Source PubChem
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InChI

InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFSDFCHJQCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884197
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Molecular Weight

178.18 g/mol
Source PubChem
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CAS No.

5894-79-1
Record name Benzeneacetic acid, α-formyl-, methyl ester
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Record name Benzeneacetic acid, alpha-formyl-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Record name Benzeneacetic acid, .alpha.-formyl-, methyl ester
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Record name Methyl formylphenylacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-oxo-2-phenylpropanoate, a valuable β-keto ester intermediate in organic synthesis. This document delves into the mechanistic underpinnings of the chosen synthetic route, a crossed Claisen condensation, offering field-proven insights into reaction optimization and control. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and purity assessment of the title compound, complete with expected spectral data. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, providing a robust framework for the reliable preparation and validation of this compound.

Introduction: The Significance of this compound

This compound, also known as methyl benzoylacetate, is a key building block in the synthesis of a wide array of more complex organic molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations. The presence of an acidic α-hydrogen between these two carbonyl functionalities makes it a versatile nucleophile in various carbon-carbon bond-forming reactions. Consequently, this compound serves as a crucial precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A reliable and well-characterized synthetic protocol is therefore of paramount importance for any research program that utilizes this intermediate.

Synthetic Strategy: A Guided Approach to the Crossed Claisen Condensation

The synthesis of this compound is efficiently achieved via a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between an ester enolate and another ester molecule.[1] In this specific case, we will be reacting methyl phenylacetate with dimethyl carbonate, using sodium methoxide as the base.

The Rationale Behind Reagent Selection
  • Methyl Phenylacetate: This ester possesses acidic α-hydrogens, making it the enolizable component of the reaction, which will act as the nucleophile.

  • Dimethyl Carbonate: This reagent serves as the electrophilic partner. A key advantage of dimethyl carbonate is that it lacks α-hydrogens, and therefore cannot undergo self-condensation, which simplifies the product mixture.[2]

  • Sodium Methoxide: This strong base is crucial for deprotonating the methyl phenylacetate to form the reactive enolate.[3] It is important to use an alkoxide base that corresponds to the alcohol portion of the ester to prevent transesterification, which could lead to a mixture of products.[4] Since we are using methyl esters, sodium methoxide is the ideal choice.

Reaction Mechanism

The crossed Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: Sodium methoxide abstracts an α-hydrogen from methyl phenylacetate to form a resonance-stabilized enolate. This is the rate-determining step.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling a methoxide ion as a leaving group and forming the β-keto ester.

  • Deprotonation of the Product: The newly formed this compound has a highly acidic α-hydrogen situated between the two carbonyl groups. The methoxide generated in the previous step rapidly deprotonates the product, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation is the thermodynamic driving force for the entire reaction.[5]

  • Acidic Workup: A final acidic workup is necessary to neutralize the reaction mixture and protonate the enolate to yield the final, neutral β-keto ester product.[6]

Claisen_Condensation Crossed Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Deprotonation & Workup Methyl Phenylacetate Methyl Phenylacetate Enolate Resonance-Stabilized Enolate Methyl Phenylacetate->Enolate Deprotonation Sodium Methoxide Sodium Methoxide (Base) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Nucleophilic Attack Dimethyl Carbonate Dimethyl Carbonate (Electrophile) Product_Enolate Product Enolate Tetrahedral Intermediate->Product_Enolate Elimination of Methoxide Final Product This compound Product_Enolate->Final Product Protonation Acidic Workup Acidic Workup (e.g., HCl)

Figure 1: Crossed Claisen Condensation Mechanism
Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Methyl Phenylacetate150.17507.51 g
Dimethyl Carbonate90.081009.01 g
Sodium Methoxide54.02603.24 g
Anhydrous Methanol32.04-50 mL
Diethyl Ether74.12-150 mL
1 M Hydrochloric Acid36.46-~75 mL
Saturated NaCl solution--50 mL
Anhydrous MgSO₄120.37-~5 g

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Reagent Addition: The flask is charged with sodium methoxide (3.24 g, 60 mmol) and anhydrous methanol (50 mL). The mixture is stirred until the sodium methoxide is fully dissolved. To the dropping funnel, add a solution of methyl phenylacetate (7.51 g, 50 mmol) in dimethyl carbonate (9.01 g, 100 mmol).

  • Reaction Execution: The solution of methyl phenylacetate and dimethyl carbonate is added dropwise to the stirred sodium methoxide solution over 30 minutes. After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: a. After cooling to room temperature, the reaction mixture is poured into a beaker containing ice-cold 1 M hydrochloric acid (~75 mL) with stirring, until the pH is acidic (pH ~2-3). b. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). c. The combined organic layers are washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization and Quality Control

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
    ~3.7Singlet3H-OCH₃ (ester)
    ~4.0Singlet2H-CH₂- (methylene)
    ~7.4-7.6Multiplet3HAromatic (m, p-H)
    ~7.9-8.0Multiplet2HAromatic (o-H)
  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.

    Chemical Shift (δ, ppm)Assignment
    ~46-CH₂- (methylene)
    ~52-OCH₃ (ester)
    ~128Aromatic CH (ortho)
    ~129Aromatic CH (meta)
    ~134Aromatic CH (para)
    ~136Aromatic C (quaternary)
    ~168C=O (ester)
    ~193C=O (ketone)

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a β-keto ester like this compound, the IR spectrum will show characteristic strong absorptions for the two carbonyl groups.[7][8][9]

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1745StrongC=O stretch (ester)
~1685StrongC=O stretch (ketone)
~1600, 1450MediumC=C stretch (aromatic)
~1200-1000StrongC-O stretch

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of this compound (C₁₀H₁₀O₃).[10]

  • Key Fragmentation Peaks:

    • m/z = 105: [C₆H₅CO]⁺ (benzoyl cation), a very common and stable fragment.

    • m/z = 77: [C₆H₅]⁺ (phenyl cation).

    • m/z = 59: [COOCH₃]⁺.

Experimental Workflow Diagram

Workflow Overall Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reagents 1. Reagent Preparation (Methyl Phenylacetate, Dimethyl Carbonate, NaOMe) Reaction 2. Crossed Claisen Condensation (Reflux) Reagents->Reaction Workup 3. Acidic Workup & Extraction Reaction->Workup Purification 4. Purification (Vacuum Distillation or Column Chromatography) Workup->Purification NMR 5a. NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purity & Structural Confirmation IR 5b. IR Spectroscopy Purification->IR Purity & Structural Confirmation MS 5c. Mass Spectrometry Purification->MS Purity & Structural Confirmation

Figure 2: Overall Experimental Workflow

Safety and Handling

It is imperative that all experimental procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.

  • Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from sources of ignition.[11]

  • Methyl Phenylacetate, Dimethyl Carbonate, Diethyl Ether: Flammable liquids. Avoid inhalation and contact with skin and eyes.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

This technical guide has detailed a reliable and well-characterized method for the synthesis of this compound via a crossed Claisen condensation. By understanding the underlying reaction mechanism and adhering to the outlined experimental protocol and safety precautions, researchers can confidently prepare this valuable synthetic intermediate. The comprehensive characterization data provided serves as a benchmark for quality control, ensuring the integrity of the material for subsequent applications in research and development.

References

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, January 12). Ester infrared spectra. [Link]

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  • Chemistry Stack Exchange. (2025, December 13). Claisen Ester Condensation with Sodium Methoxide. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

  • Organic Syntheses. (n.d.). 4-Phenyl-5-anilino-1,2,3-triazole. [Link]

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  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-Oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-oxo-3-phenylpropanoate, a versatile β-keto ester pivotal to various synthetic applications, particularly in the realm of drug discovery and development. This document delves into the compound's structural and spectroscopic characteristics, reactivity, synthesis, and safety protocols. Emphasis is placed on the practical application of this knowledge for researchers, scientists, and professionals in the pharmaceutical industry. While the query specified methyl 3-oxo-2-phenylpropanoate, this guide focuses on the more extensively documented and commercially significant isomer, methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7), also known as methyl benzoylacetate. A brief discussion on related isomers is included for clarity.

Introduction and Nomenclature

Methyl 3-oxo-3-phenylpropanoate is a key organic compound featuring both a ketone and an ester functional group, separated by a methylene group. This 1,3-dicarbonyl arrangement imparts unique chemical properties that make it a valuable synthetic intermediate.

It is important to clarify the nomenclature surrounding this and related structures. The user's query for "this compound" may be a slight misnomer, as the more commonly referenced isomers in chemical literature and commercial databases are:

  • Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7): The primary focus of this guide.

  • Methyl 2-oxo-3-phenylpropanoate (CAS 6362-58-9): An alpha-keto ester.

  • Methyl 2-methyl-3-oxo-3-phenylpropanoate (CAS 29540-54-3): A methylated derivative at the alpha-position.

This guide will primarily discuss the properties and applications of methyl 3-oxo-3-phenylpropanoate due to the wealth of available data and its widespread use.

Physical and Spectroscopic Properties

Methyl 3-oxo-3-phenylpropanoate can exist as a colorless to light yellow liquid or a low-melting solid, with a melting point reported between 30-40°C.[1]

Physical Properties
PropertyValueSource
CAS Number 614-27-7[2]
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2]
Appearance Colorless to yellow clear liquid or solid
Melting Point 30-40 °C[1]
Boiling Point 152 °C at 15 mmHg; ~1380°C (decomposition likely) at 760 Torr[1]
Density ~1.16 g/cm³
Refractive Index ~1.571 at 15.3°C[1]
Solubility Soluble in acetonitrile.[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl 3-oxo-3-phenylpropanoate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl group, the methylene protons alpha to the carbonyl groups, and the methyl protons of the ester group. Due to keto-enol tautomerism, the spectrum can be complex, showing signals for both tautomers.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, the alpha-methylene carbon, and the methoxy carbon.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=O stretching of the ketone and the ester, as well as C-O stretching and signals corresponding to the aromatic ring.[2]

  • Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.[2]

Chemical Properties and Reactivity

The reactivity of methyl 3-oxo-3-phenylpropanoate is dominated by the presence of the β-dicarbonyl system.

Keto-Enol Tautomerism

A key feature of methyl 3-oxo-3-phenylpropanoate is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the phenyl ring.

keto_enol keto Keto Form enol Enol Form keto->enol Equilibrium enol->keto

Caption: Keto-enol tautomerism in methyl 3-oxo-3-phenylpropanoate.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

Acidity of the α-Protons

The methylene protons situated between the two carbonyl groups are significantly acidic due to the resonance stabilization of the resulting enolate anion. This allows for easy deprotonation with a variety of bases.

Typical Reactions

The enolate of methyl 3-oxo-3-phenylpropanoate is a versatile nucleophile and can participate in a range of chemical transformations, including:

  • Alkylation and Acylation: Reaction with alkyl or acyl halides to introduce substituents at the α-position.

  • Condensation Reactions: Such as the Knoevenagel and Michael reactions.

  • Heterocycle Synthesis: It is a key precursor for the synthesis of various heterocyclic compounds, such as pyrazolones.[4][5]

Synthesis of Methyl 3-Oxo-3-phenylpropanoate

The most common and industrially relevant method for the synthesis of β-keto esters like methyl 3-oxo-3-phenylpropanoate is the Claisen condensation .[6]

Claisen Condensation Workflow

claisen_condensation cluster_reactants Reactants cluster_process Process cluster_product Product methyl_benzoate Methyl Benzoate reaction Condensation methyl_benzoate->reaction methyl_acetate Methyl Acetate methyl_acetate->reaction base Strong Base (e.g., NaOMe) base->reaction workup Acidic Work-up reaction->workup product Methyl 3-Oxo-3-phenylpropanoate workup->product

Caption: Workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol: Claisen Condensation
  • Preparation: A solution of sodium methoxide in methanol is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: A mixture of methyl benzoate and methyl acetate is added dropwise to the sodium methoxide solution at a controlled temperature. The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.

  • Work-up: After cooling, the reaction mixture is quenched by pouring it into a mixture of ice and a mineral acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the base and protonate the enolate.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

Applications in Drug Development

Methyl 3-oxo-3-phenylpropanoate and its derivatives are valuable building blocks in the synthesis of pharmaceuticals.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[5][7] Methyl 3-oxo-3-phenylpropanoate can be reacted with various hydrazine derivatives in a cyclocondensation reaction to yield a wide array of substituted pyrazolones.[4][8]

Precursor for Other Active Pharmaceutical Ingredients (APIs)

The reactivity of the β-keto ester moiety allows for its elaboration into more complex molecular scaffolds found in various APIs. Its use as a precursor in the synthesis of amphetamines is also noted, making it a compound of interest in forensic chemistry.[3]

Safety and Handling

Appropriate safety precautions must be taken when handling methyl 3-oxo-3-phenylpropanoate.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and seek medical attention.

Conclusion

Methyl 3-oxo-3-phenylpropanoate is a compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its unique physical and chemical properties, stemming from the β-dicarbonyl functionality, make it a versatile and valuable tool for the construction of complex molecules, including pharmaceutically active compounds. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in research and development.

References

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An In-depth Technical Guide to Methyl 3-Oxo-3-Phenylpropanoate: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide provides comprehensive data and procedural insights for Methyl 3-Oxo-3-Phenylpropanoate, a key chemical intermediate. While the inquiry specified "methyl 3-oxo-2-phenylpropanoate," this document focuses on the significantly more common and commercially available isomer, Methyl 3-Oxo-3-Phenylpropanoate (CAS: 614-27-7) . This compound, also widely known as methyl benzoylacetate, is utilized in various synthetic applications, including as an analytical reference standard in forensic chemistry, particularly as a precursor in the synthesis of certain stimulants[1]. This guide is intended for researchers, chemists, and laboratory professionals, emphasizing safe handling protocols derived from the compound's inherent chemical properties and associated hazards.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of laboratory safety and experimental success. Methyl 3-oxo-3-phenylpropanoate is a β-keto ester characterized by the presence of a ketone group on the third carbon of the propanoate chain, with a phenyl group also attached to this carbon.

Table 1: Physicochemical Data for Methyl 3-Oxo-3-Phenylpropanoate

PropertyValueSource(s)
CAS Number 614-27-7[1][2][3]
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [2][3]
Synonyms Methyl benzoylacetate, Methyl 3-oxo-3-phenylpropionate[1][3]
Appearance Colorless to light yellow liquid or solid[3]
Melting Point 30-40 °C[3]
Boiling Point 152 °C @ 15 mmHg
Density ~1.16 g/cm³ (Specific Gravity)
Flash Point 105 °C
Storage Temperature Room temperature; cool, dark place (<15°C) recommended. -20°C for long-term stability.[1][3]

Hazard Analysis and GHS Classification

Understanding the specific hazards associated with a chemical is critical for developing appropriate safety protocols. Methyl 3-oxo-3-phenylpropanoate is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are related to irritation and acute toxicity if ingested.

Table 2: GHS Hazard Information

CategoryCodeHazard Statement
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3]
Acute Toxicity, Oral H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.[3]

The causality for stringent handling protocols is directly linked to these classifications. The potential for respiratory irritation (H335) mandates the use of this compound in well-ventilated areas or within a fume hood. The skin (H315) and serious eye irritation (H319) warnings necessitate the use of specific personal protective equipment (PPE) to prevent direct contact.

Comprehensive Safety and Handling Protocols

A self-validating safety system involves not just wearing PPE, but integrating engineering controls, administrative procedures, and emergency preparedness. The following protocols are designed to mitigate the risks identified in the hazard analysis.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to minimize exposure through environmental controls.

  • Ventilation: All handling of methyl 3-oxo-3-phenylpropanoate, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols, addressing the H335 hazard.[2]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[2] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]

  • Skin and Body Protection: Wear a lab coat. For larger quantities or where significant contact is possible, fire/flame resistant and impervious clothing is recommended.[2]

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Verify that an emergency eyewash station and safety shower are accessible.

  • PPE Donning: Put on all required PPE as specified in section 3.1.

  • Chemical Transfer: Retrieve the container from its designated storage location (e.g., a cool, dry, well-ventilated area).[2] Perform all transfers and weighing within the fume hood. Use non-sparking tools to prevent ignition sources.[2]

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped. If heating, use a controlled heating mantle and monitor the temperature.

  • Post-Handling: Tightly close the container immediately after use.[2] Decontaminate the work surface.

  • Waste Disposal: Dispose of waste material in a suitable, closed, and labeled container.[2] The material can be disposed of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

  • PPE Doffing: Remove gloves and other PPE, washing hands thoroughly with soap and water afterward.[2]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Spill Management and Containment

In the event of a spill, a structured response is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the area.[2]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains.[2]

  • Clean-up: Remove all sources of ignition.[2] Use spark-proof tools.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely managing Methyl 3-Oxo-3-Phenylpropanoate in a laboratory setting.

Safe_Handling_Workflow Workflow for Safe Handling of Methyl 3-Oxo-3-Phenylpropanoate start Start: Receive Chemical storage Store in Cool, Dry, Well-Ventilated Area start->storage Verify Integrity prep Pre-Use Check: 1. Verify Fume Hood 2. Check Emergency Equipment storage->prep Retrieve for Use ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe handling Handle in Fume Hood: - Weighing - Transfers - Reaction Setup ppe->handling post_handling Post-Use: 1. Securely Seal Container 2. Decontaminate Workspace handling->post_handling waste Segregate & Label Waste for Licensed Disposal handling->waste Generate Waste post_handling->storage Return to Storage end End: Wash Hands Thoroughly post_handling->end waste->end

Caption: Safe handling workflow from receipt to disposal.

References

  • Methyl 2-oxo-3-phenylpropanoate | C10H10O3 | CID 562359 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Methyl 2-methyl-3-oxo-3-phenylpropanoate | C11H12O3 | CID 4272192 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • methyl 2-methyl-3-oxo-3-phenylpropanoate - C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • Methyl 3-phenylpropionate - SAFETY DATA SHEET. (2024, March 30). Retrieved January 14, 2026, from [Link]

  • ethyl 2-methyl-3-oxo-3-phenylpropanoate - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, March 1). Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-oxo-2-phenylpropanoate, more systematically named methyl 2-phenylacetoacetate, is a β-keto ester of significant utility in synthetic organic chemistry. Its structural framework, featuring a reactive methylene group activated by two flanking carbonyl functionalities, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and natural products. The accurate structural elucidation and characterization of this compound are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. A central theme of this analysis is the phenomenon of keto-enol tautomerism, a dynamic equilibrium that defines the chemical nature and spectroscopic signature of β-dicarbonyl compounds.[1][2] We will delve into the distinct spectral features of both the keto and enol tautomers, provide detailed experimental protocols for data acquisition, and present the data in a clear, structured format for researchers, scientists, and professionals in drug development.

The Core Principle: Keto-Enol Tautomerism

β-Keto esters like this compound do not exist as a single static structure in solution. Instead, they are in a dynamic equilibrium between two constitutional isomers: the keto form and the enol form. This interconversion, known as tautomerism, involves the migration of a proton and the shifting of double bonds.[3]

The interconversion between the keto and enol forms is typically slow on the NMR timescale, meaning that NMR spectroscopy can capture a distinct set of signals for each tautomer present in the sample. The position of this equilibrium is highly sensitive to the solvent environment; nonpolar solvents tend to favor the enol form by allowing for the formation of a stable, intramolecular six-membered ring via hydrogen bonding, whereas polar, protic solvents can disrupt this internal hydrogen bond and favor the keto form.[2][3]

Caption: Keto-enol equilibrium of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is a direct reflection of its tautomeric equilibrium. The presence of two distinct species is clearly evidenced by two sets of signals, with their integration ratio revealing the relative concentration of the keto and enol forms under the specific analytical conditions. The following data is typically observed in a non-polar deuterated solvent like CDCl₃, where the enol form is significantly present.

Keto Tautomer Signals

The keto form possesses four unique proton environments:

  • Methine Proton (Hα): This proton is on the α-carbon, situated between the phenyl ring and the ester carbonyl. It appears as a singlet.

  • Methyl Protons (Keto CH₃): The protons of the acetyl methyl group are deshielded by the adjacent ketone carbonyl and appear as a sharp singlet.

  • Methyl Protons (Ester OCH₃): The protons of the methyl ester group also appear as a singlet, typically slightly upfield from the acetyl methyl protons.

  • Aromatic Protons (Ar-H): The five protons of the phenyl ring typically appear as a complex multiplet.

Enol Tautomer Signals

The enol form is characterized by the absence of the α-methine proton and the appearance of a new vinyl and hydroxyl proton:

  • Enolic Hydroxyl Proton (OH): This is a highly characteristic, often broad signal far downfield, a result of strong intramolecular hydrogen bonding.

  • Methyl Protons (Vinyl CH₃): The methyl group attached to the C=C double bond appears as a singlet. Its chemical shift is distinct from the keto form's acetyl methyl.

  • Methyl Protons (Ester OCH₃): The methyl ester protons of the enol form are in a slightly different electronic environment and may have a chemical shift distinct from the keto form.

  • Aromatic Protons (Ar-H): These protons will overlap with the aromatic signals of the keto form.

Summary of ¹H NMR Data

The following table summarizes the assigned chemical shifts for methyl 2-phenylacetoacetate (MAPA) in CDCl₃.[1][2]

TautomerAssignmentChemical Shift (δ) ppmMultiplicityIntegration
Keto Hα (methine)~ 4.65Singlet1H
CH₃ (acetyl)~ 2.20Singlet3H
OCH₃ (ester)~ 3.70Singlet3H
Ar-H~ 7.25 - 7.40Multiplet5H
Enol OH (enolic)~ 12.90Singlet (broad)1H
CH₃ (vinyl)~ 2.05Singlet3H
OCH₃ (ester)~ 3.75Singlet3H
Ar-H~ 7.25 - 7.40Multiplet5H

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a clear count of the unique carbon environments in each tautomer. The chemical shifts are highly indicative of the carbon's function (e.g., carbonyl, aromatic, aliphatic).

Keto Tautomer Signals
  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are observed in the far downfield region. The ketone carbonyl is typically found at a higher chemical shift (>200 ppm) than the ester carbonyl (~168 ppm).

  • Methine Carbon (Cα): The α-carbon atom appears in the aliphatic region.

  • Methyl Carbons: The acetyl methyl and ester methyl carbons are observed in the upfield region.

  • Aromatic Carbons: Four signals are expected for the phenyl ring: one for the ipso-carbon (where the ring attaches to the chain), and three for the ortho, meta, and para carbons.

Enol Tautomer Signals
  • Ester Carbonyl Carbon (C=O): A single ester carbonyl signal is present.

  • Olefinic Carbons (C=C): Two signals appear in the alkene region (~95-165 ppm), replacing the ketone and methine signals of the keto form.

  • Methyl Carbons: The vinyl methyl and ester methyl carbons have distinct shifts.

  • Aromatic Carbons: These signals will be present, with slight shifts compared to the keto form due to the different electronic nature of the conjugated system.

Summary of ¹³C NMR Data

The following table summarizes the assigned chemical shifts for methyl 2-phenylacetoacetate (MAPA).[1][2]

TautomerAssignmentChemical Shift (δ) ppm
Keto C=O (ketone)~ 201.0
C=O (ester)~ 168.0
C-ipso (aromatic)~ 134.0
C-o/m/p (aromatic)~ 127.5 - 129.5
Cα (methine)~ 63.5
OCH₃ (ester)~ 52.5
CH₃ (acetyl)~ 29.0
Enol C=O (ester)~ 173.5
C-OH (enol)~ 164.5
C-ipso (aromatic)~ 135.0
C-o/m/p (aromatic)~ 126.0 - 129.0
=C-CH₃ (enol)~ 95.5
OCH₃ (ester)~ 51.5
CH₃ (vinyl)~ 20.0

Experimental Protocol for NMR Analysis

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following workflow outlines the self-validating steps for the analysis of this compound.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis A 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B 2. Select & Add Solvent (e.g., 0.6-0.7 mL CDCl₃) A->B C 3. Add Internal Standard (e.g., TMS, 0 ppm reference) B->C D 4. Dissolve & Vortex (Ensure complete dissolution) C->D E 5. Filter into NMR Tube (Pipette with glass wool plug) D->E F 6. Insert Sample into Spectrometer E->F G 7. Lock & Shim (Lock on deuterium, optimize B₀ homogeneity) F->G H 8. Acquire ¹H Spectrum (Set parameters, acquire scans) G->H I 9. Acquire ¹³C Spectrum (Proton decoupled, sufficient scans) G->I J 10. Fourier Transform (FID -> Spectrum) H->J I->J K 11. Phase & Baseline Correction J->K L 12. Calibrate Spectrum (Set TMS to 0.00 ppm) K->L M 13. Integrate & Assign Peaks L->M

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial. The causality here is balancing signal strength with potential line broadening and shimming issues from overly concentrated samples.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The deuterated solvent is critical as it is "invisible" in the ¹H spectrum and provides the deuterium signal necessary for the spectrometer to "lock" onto the magnetic field, ensuring field stability during acquisition.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS). TMS is chosen because it is chemically inert, volatile (easily removed), and provides a single sharp signal at a defined 0.00 ppm, against which all other signals are calibrated.

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogeneous solution is mandatory for acquiring sharp, well-resolved NMR signals.

  • Filtration and Transfer: To ensure the removal of any particulate matter which would severely degrade magnetic field homogeneity and spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool or a syringe filter fitted to a Pasteur pipette.

  • Spectrometer Insertion: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Insert it into the NMR spectrometer.

  • Locking and Shimming: The instrument's software is used to find the deuterium resonance of the solvent and "lock" the field frequency. Following this, the magnetic field homogeneity is optimized through a process called "shimming," which involves adjusting a series of shim coils to minimize field distortions, resulting in sharp, symmetrical peaks. This step is a self-validating system; poor shimming is immediately evident as broad, distorted lineshapes.

  • Data Acquisition and Processing: Acquire the ¹H and ¹³C Free Induction Decay (FID) signals using standard pulse programs. The raw FID data is then subjected to Fourier Transformation to convert it from the time domain to the frequency domain, yielding the familiar NMR spectrum. The spectrum is then phased, baseline-corrected, and calibrated to the TMS reference peak. Finally, the signals are integrated to determine the relative ratios of protons, which is crucial for quantifying the keto-enol tautomeric ratio.

Conclusion

The NMR spectral analysis of this compound offers a classic yet insightful case study into the structural dynamics of β-dicarbonyl compounds. The clear observation of both keto and enol tautomers in solution underscores the power of NMR spectroscopy to characterize species in a dynamic equilibrium. By understanding the distinct chemical shifts and coupling patterns of each form, and by adhering to rigorous experimental protocols, researchers can confidently verify the structure, assess the purity, and quantify the tautomeric composition of this important synthetic building block. This guide provides the foundational data and field-proven methodologies to empower scientists in their research and development endeavors.

References

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  • Chegg. Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Chegg.com. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). HMDB. [Link]

  • Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. [Link]

  • Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. 8.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to the FTIR Spectroscopic Analysis of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of methyl 3-oxo-2-phenylpropanoate, a significant β-keto ester, using Fourier-Transform Infrared (FTIR) Spectroscopy. β-keto esters are pivotal building blocks in organic synthesis, serving as key intermediates in the creation of complex molecules and pharmaceuticals.[1][2][3][4] Their unique structural features, particularly the dynamic equilibrium between keto and enol tautomers, present a distinct analytical challenge and opportunity.[5] This document delineates the fundamental principles of FTIR, outlines a rigorous, self-validating experimental protocol, and offers an expert-level interpretation of the resulting spectral data. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural characterization of this class of compounds.

Introduction: The Analytical Imperative for β-Keto Esters

This compound belongs to the β-keto ester family, a class of organic compounds distinguished by a ketone group positioned beta to an ester functionality. This arrangement confers unique reactivity, making them invaluable in synthetic chemistry. The analysis of such molecules is not merely for identification but is crucial for understanding their chemical behavior, purity, and stability.

FTIR spectroscopy emerges as a premier analytical tool for this purpose. It is a rapid, non-destructive technique that provides a detailed molecular "fingerprint" by probing the vibrational modes of chemical bonds.[6][7][8] For this compound, FTIR is exceptionally well-suited to:

  • Confirm the presence of key functional groups (ketone, ester, aromatic ring).

  • Elucidate the subtle electronic effects of conjugation and substitution.

  • Investigate and potentially quantify the keto-enol tautomeric equilibrium, a defining characteristic of β-keto esters.[9]

This guide will navigate these analytical objectives, grounding them in both theoretical principles and practical, field-proven methodology.

Foundational Principles: From Molecular Vibration to Spectrum

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which induces transitions between molecular vibrational energy levels.[8][10] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond (e.g., a C=O stretch), the radiation is absorbed, resulting in a peak in the IR spectrum.

An FTIR spectrum is typically plotted as absorbance or transmittance on the y-axis versus wavenumber (cm⁻¹) on the x-axis. The spectrum is generally divided into two main regions:

  • Functional Group Region (4000 - 1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups (e.g., O-H, C-H, C=O). These bands are often well-defined and highly characteristic, making initial functional group identification straightforward.[11]

  • Fingerprint Region (1500 - 400 cm⁻¹): This area contains a complex pattern of peaks arising from a combination of bending vibrations and skeletal vibrations of the molecule as a whole.[11][12] While individual peak assignment can be challenging, the overall pattern is unique to a specific molecule, serving as a definitive fingerprint for identification.[13]

The Unique Case of this compound: Keto-Enol Tautomerism

A critical aspect of analyzing β-keto esters is their existence as a mixture of two rapidly interconverting isomers, or tautomers: the keto form and the enol form. FTIR is highly sensitive to this equilibrium.

Keto-enol tautomerism of this compound.

The two forms have distinct vibrational signatures:

  • Keto Form: Characterized by two separate carbonyl (C=O) stretching bands for the ketone and the ester.

  • Enol Form: Features a broad hydroxyl (O-H) stretch due to intramolecular hydrogen bonding, a carbon-carbon double bond (C=C) stretch, and a single, lower-frequency C=O band due to conjugation and hydrogen bonding.[5][9]

The relative intensities of these characteristic bands in the FTIR spectrum provide direct evidence of the dominant tautomer under the conditions of analysis.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to generate a high-quality, reproducible FTIR spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[14][15]

Workflow for FTIR analysis using the ATR technique.
Detailed Methodological Steps
  • Instrumentation and Setup:

    • Use a modern FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

    • Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric interference, particularly from water vapor and carbon dioxide. This is a critical step for trustworthiness, as atmospheric absorptions can obscure important sample peaks.

  • Background Scan:

    • Action: With the clean, dry ATR crystal in place and no sample present, perform a background scan.

    • Parameters:

      • Scan Range: 4000 – 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (co-added)

    • Causality: The background scan measures the instrumental response and atmospheric conditions. By ratioing the sample measurement against this background, these interferences are mathematically removed, isolating the spectrum of the sample itself. A resolution of 4 cm⁻¹ provides an excellent balance, resolving all key functional group bands without introducing excessive noise. Co-adding 32 scans significantly improves the signal-to-noise ratio, ensuring weak signals are not missed.

  • Sample Measurement:

    • Action: Place a small spatula tip of solid this compound onto the center of the ATR crystal. Lower the pressure arm to apply consistent pressure, ensuring intimate contact between the solid and the crystal.

    • Causality: The infrared beam only penetrates a few microns into the sample from the ATR crystal surface.[15] Therefore, robust and uniform contact is paramount for achieving a spectrum with correct peak intensities and a stable baseline.

    • Action: Acquire the sample spectrum using the identical parameters as the background scan.

  • Data Processing and Analysis:

    • The spectrometer software will automatically process the data, yielding a final spectrum in units of absorbance or % transmittance.

    • Perform baseline correction and peak picking as necessary to identify the precise wavenumbers of absorption maxima.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is rich with information. The following table summarizes the expected key absorption bands and their assignments, assuming the keto form is dominant.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3065, ~3030Weak-MediumC-H StretchAromatic C-H (Phenyl Ring)[16][17]
~2955Weak-MediumC-H StretchAliphatic C-H (Methine)
~2990WeakC-H StretchAliphatic C-H (Methyl Ester)
~1745 Strong, Sharp C=O Stretch Ester Carbonyl [9][18]
~1720 Strong, Sharp C=O Stretch Ketone Carbonyl [19]
~1600, ~1495, ~1450Medium-StrongC=C StretchAromatic Ring Skeletal Vibrations[16][17]
~1250 - 1150 Very Strong C-O Stretch Ester C-O Linkage [9]
~750, ~690StrongC-H Out-of-Plane BendMonosubstituted Phenyl Ring[16]
Detailed Interpretation by Spectral Region
  • C-H Stretching Region (3100 - 2800 cm⁻¹): The weak to medium peaks observed just above 3000 cm⁻¹ are definitive indicators of the C-H bonds on the phenyl ring.[16] The peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl ester and the methine group at the 2-position.

  • Carbonyl Region (1800 - 1700 cm⁻¹): This is the most diagnostic region. Two distinct, strong, and sharp peaks are expected for the keto tautomer.

    • The peak at the higher frequency (~1745 cm⁻¹) is assigned to the ester carbonyl . Its position is typical for saturated aliphatic esters.

    • The peak at the lower frequency (~1720 cm⁻¹) is assigned to the ketone carbonyl . Its frequency is slightly lowered from a simple aliphatic ketone (~1715 cm⁻¹) due to the electron-withdrawing effect of the adjacent phenyl group. The clear separation of these two bands confirms the presence of both carbonyl functionalities.

  • Aromatic and Fingerprint Regions (1600 - 650 cm⁻¹):

    • The series of sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the phenyl ring.[17]

    • A very strong and typically broad absorption between 1250 and 1150 cm⁻¹ arises from the C-O stretching of the ester group.[9] The intensity of this band is a key distinguishing feature of esters.

    • The two strong peaks around 750 and 690 cm⁻¹ are due to C-H out-of-plane bending ("oop"). Their presence and position are highly characteristic of a monosubstituted benzene ring, confirming the substitution pattern of the molecule.[16]

  • Evidence of the Enol Tautomer: If a significant concentration of the enol form were present, the spectrum would change dramatically. One would expect to see:

    • A very broad absorption band from ~3200 to 2500 cm⁻¹, characteristic of a strongly hydrogen-bonded O-H group.

    • The disappearance or significant reduction of the two distinct C=O peaks (~1745 and ~1720 cm⁻¹).

    • The appearance of a new, broad, and strong band around 1650 cm⁻¹, which would be an overlap of the C=C (enol) stretch and the conjugated, hydrogen-bonded C=O stretch.[5][9]

The absence of these enol-specific features in a typical spectrum would authoritatively confirm that the compound exists predominantly in the keto form in the solid state.

Conclusion

FTIR spectroscopy provides an authoritative and highly detailed analysis of this compound. Through the application of a systematic and validated experimental workflow, one can unequivocally confirm the compound's structural integrity by identifying its core functional groups: the distinct ester and ketone carbonyls, the monosubstituted phenyl ring, and the ester C-O linkage. Furthermore, FTIR serves as a powerful tool to investigate the compound's tautomeric state, offering clear spectral evidence to distinguish between the keto and enol forms. This guide equips the research and development scientist with the necessary theoretical understanding and practical protocols to confidently apply FTIR for the robust characterization of this important class of synthetic intermediates.

References

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]

  • NIST. Welcome to the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

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An In-depth Technical Guide to Keto-Enol Tautomerism in Alpha-Phenyl Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alpha-phenyl beta-keto esters represent a fascinating class of compounds where the principles of keto-enol tautomerism are nuanced by the presence of a sterically demanding and electronically active alpha-substituent. This technical guide provides a comprehensive exploration of the tautomeric equilibrium in these molecules, a pivotal factor influencing their stability, reactivity, and utility in synthetic chemistry and drug development. We will delve into the fundamental principles governing this equilibrium, with a special focus on the steric and electronic contributions of the α-phenyl group. This document synthesizes theoretical insights with practical experimental methodologies for the characterization and quantification of the tautomeric forms, aiming to equip researchers, scientists, and drug development professionals with the knowledge to harness the chemical behavior of these versatile synthons.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol isomer.[1] This interconversion is not a resonance phenomenon but a true isomeric equilibrium involving the migration of a proton and the shifting of bonding electrons.[2] For simple monofunctional ketones and aldehydes, the equilibrium overwhelmingly favors the thermodynamically more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3]

However, in β-dicarbonyl systems, including β-keto esters, the enol form can be significantly stabilized. This stabilization arises from two key factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[4]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable six-membered pseudo-ring.[3]

The interplay of these factors dictates the position of the tautomeric equilibrium, which is also highly sensitive to environmental conditions such as the solvent and temperature.

The Influence of the Alpha-Phenyl Substituent

The introduction of a phenyl group at the α-position of a β-keto ester introduces a layer of complexity to the tautomeric equilibrium, primarily through a combination of steric and electronic effects.

Steric Effects

The bulky phenyl group can exert significant steric hindrance, influencing the preferred tautomeric form. Computational studies on related systems, such as 3-phenyl-2,4-pentanedione, suggest that steric repulsion between the α-phenyl group and the other substituents can destabilize the planar enol form, thereby shifting the equilibrium towards the keto tautomer.[5][6] In the keto form, the sp³-hybridized α-carbon allows for a tetrahedral geometry, which can better accommodate the bulky phenyl group, minimizing steric strain.[7]

Electronic Effects

The electronic nature of the phenyl group is twofold: it can exert both an inductive electron-withdrawing effect and a resonance (mesomeric) effect.

  • Inductive Effect: The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³-hybridized α-carbon of the keto form, leading to a weak electron-withdrawing inductive effect. This can increase the acidity of the α-proton, potentially facilitating enolization.

  • Resonance Effect: The phenyl ring can participate in conjugation with the enolic double bond. This extended π-system, encompassing the phenyl ring, the C=C double bond, and the ester carbonyl group, can significantly stabilize the enol tautomer through electron delocalization.[4]

The net electronic effect is a delicate balance between these opposing forces. The extent to which the phenyl ring can align with the plane of the enol system to maximize resonance stabilization is often counteracted by steric hindrance.

Factors Modulating the Tautomeric Equilibrium

Beyond the intrinsic structural features of the α-phenyl β-keto ester, several external factors can profoundly influence the position of the keto-enol equilibrium.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.

  • Nonpolar Solvents: In nonpolar solvents such as hexane or carbon tetrachloride, the enol form is often favored. These solvents are less capable of forming intermolecular hydrogen bonds with the keto form, thus the stabilizing effect of the intramolecular hydrogen bond in the enol becomes more significant.[5][8]

  • Polar Aprotic Solvents: Solvents like acetone or dimethyl sulfoxide (DMSO) can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol while solvating the polar keto form, often leading to an increase in the proportion of the keto tautomer.[9]

  • Polar Protic Solvents: Protic solvents like water or methanol can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms through intermolecular hydrogen bonding, which can compete with and disrupt the intramolecular hydrogen bond of the enol, generally favoring the keto form.[5]

Temperature Effects

The keto-enol interconversion is a dynamic equilibrium, and as such, is temperature-dependent. The direction of the equilibrium shift with temperature is governed by the enthalpy change (ΔH°) of the tautomerization. If the enolization is an endothermic process, an increase in temperature will favor the enol form, in accordance with Le Chatelier's principle. Conversely, if enolization is exothermic, a lower temperature will favor the enol.

Synthesis of Alpha-Phenyl Beta-Keto Esters

A common route for the synthesis of α-phenyl β-keto esters, such as ethyl α-phenylacetoacetate, involves the condensation of a phenyl-substituted nitrile with an ester. For example, α-phenylacetoacetonitrile can be condensed with ethyl acetate in the presence of a strong base like sodium ethoxide.[10] The resulting sodium salt is then acidified to yield the target α-phenyl β-keto ester.[11]

Synthesis_of_Alpha_Phenyl_Beta_Keto_Ester BenzylCyanide Benzyl Cyanide SodiumSalt Sodium Salt Intermediate BenzylCyanide->SodiumSalt 1. Deprotonation EthylAcetate Ethyl Acetate EthylAcetate->SodiumSalt Base Sodium Ethoxide Base->SodiumSalt Product α-Phenylacetoacetonitrile SodiumSalt->Product 2. Condensation Acidification Acidification (e.g., Acetic Acid) FinalProduct Ethyl α-Phenylacetoacetate Acidification->FinalProduct 4. Esterification Product->Acidification 3. Neutralization EsterCondensation Ester Condensation (e.g., Ethyl Acetate) EsterCondensation->FinalProduct

Caption: Synthetic pathway for α-phenyl β-keto esters.

Spectroscopic Characterization and Quantification

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary analytical techniques employed for the qualitative and quantitative analysis of keto-enol tautomeric mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a particularly powerful tool for determining the ratio of keto to enol tautomers in solution.[12] The interconversion between the two forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.

Table 1: Characteristic ¹H NMR Chemical Shifts for Keto and Enol Tautomers of a Generic α-Phenyl β-Keto Ester

TautomerProton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
Keto α-CH4.5 - 5.0Singlet
-COCH₃2.1 - 2.3Singlet
Phenyl-H7.2 - 7.5Multiplet
-OCH₂CH₃~4.2Quartet
-OCH₂CH₃~1.3Triplet
Enol Enolic OH12.0 - 13.5Singlet (broad)
=C-CH₃1.9 - 2.1Singlet
Phenyl-H7.2 - 7.5Multiplet
-OCH₂CH₃~4.2Quartet
-OCH₂CH₃~1.3Triplet

The relative amounts of the keto and enol forms can be determined by integrating the characteristic signals for each tautomer. For instance, the ratio of the integral of the α-CH proton of the keto form to the integral of the enolic OH proton of the enol form (taking into account the number of protons each signal represents) provides a direct measure of the tautomeric equilibrium constant (KT = [Enol]/[Keto]).

NMR_Workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent) NMR_Acquisition ¹H NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing PeakAssignment Peak Assignment (Identify keto and enol signals) DataProcessing->PeakAssignment Integration Signal Integration PeakAssignment->Integration Quantification Quantification of Tautomer Ratio (Calculate KT = [Enol]/[Keto]) Integration->Quantification

Caption: Workflow for NMR-based quantification of tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria. The enol form, with its extended conjugated system, typically exhibits a strong π → π* absorption at a longer wavelength (λmax) compared to the n → π* transition of the non-conjugated keto form, which occurs at a shorter wavelength and is often much weaker.[13] By measuring the absorbance at the λmax of the enol, and with knowledge of its molar absorptivity (which can be estimated or determined from a model compound locked in the enol form), the concentration of the enol, and thus the equilibrium constant, can be determined.

Table 2: Typical UV-Vis Absorption Characteristics

TautomerTransitionTypical λmax (nm)Molar Absorptivity (ε)
Keto n → π240 - 280Low
Enol π → π280 - 320High

Experimental Protocols

Protocol for ¹H NMR Spectroscopic Quantification of Tautomeric Equilibrium
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the α-phenyl β-keto ester and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 298 K) for a sufficient period to ensure that the tautomeric equilibrium is established. For some systems, this may take several hours.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Integration and Calculation: Integrate the well-resolved signals corresponding to a specific proton in the keto form (e.g., the α-CH) and the enol form (e.g., the enolic OH). Calculate the percentage of each tautomer and the equilibrium constant (KT) using the following formulas:

    % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100 % Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100 KT = % Enol / % Keto

Conclusion and Future Perspectives

The keto-enol tautomerism of α-phenyl β-keto esters is a finely balanced equilibrium governed by a complex interplay of steric and electronic factors, as well as environmental conditions. The α-phenyl group introduces both steric hindrance that can favor the keto form and the potential for extended conjugation that can stabilize the enol form. A thorough understanding and the ability to predict and control this equilibrium are paramount for the rational design of synthetic routes and the development of novel therapeutics, where the specific tautomeric form can dictate biological activity. Future research in this area will likely focus on more sophisticated computational models to accurately predict tautomeric ratios and the development of novel catalytic systems to selectively favor one tautomer over the other, thereby unlocking the full synthetic potential of this important class of molecules.

References

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ChemRxiv. [Link]

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

  • Steric effects Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • ETHYL α-PHENYLACETOACETATE. Organic Syntheses. [Link]

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  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ResearchGate. [Link]

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The Synthesis of Methyl 3-Oxo-2-phenylpropanoate: A Technical Guide on its Discovery and Historical Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-oxo-2-phenylpropanoate, also known as methyl α-formylphenylacetate, is a valuable β-keto ester intermediate in organic synthesis. Its discovery and the evolution of its synthesis are intrinsically linked to the development of one of the cornerstone reactions in carbon-carbon bond formation: the Claisen condensation. This technical guide provides an in-depth exploration of the historical context, mechanistic underpinnings, and the progression of synthetic methodologies for this compound. We will delve into the classical procedures pioneered in the late 19th century and contrast them with modern, high-yield protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Genesis of a Key Synthetic Building Block

The story of this compound is not one of a singular, dramatic discovery, but rather a tale of the systematic application and refinement of a powerful synthetic transformation. The structure, a β-keto ester, is a privileged motif in organic chemistry, serving as a versatile precursor for a wide array of more complex molecules, including heterocycles and pharmaceuticals. Its synthesis is a classic example of a crossed Claisen condensation, a reaction that has been a mainstay in the synthetic chemist's toolbox for over a century.

The historical roots of this synthesis can be traced back to the pioneering work on ester condensations. While Geuther reported the first synthesis of ethyl acetoacetate in 1863, it was Rainer Ludwig Claisen who, in 1887, significantly broadened the scope and understanding of this class of reactions, which now bear his name[1][2][3]. The specific application of this reaction to phenylacetate derivatives, leading to compounds like this compound, followed as chemists began to explore the full potential of this new synthetic tool.

The Foundational Chemistry: The Crossed Claisen Condensation

The synthesis of this compound is achieved through a crossed Claisen condensation between methyl phenylacetate and a formylating agent, typically methyl formate[4]. This reaction is a nucleophilic acyl substitution where an enolate ion of one ester attacks the carbonyl group of a second ester.

Core Reactants:

  • Nucleophile Precursor (The Enolizable Ester): Methyl phenylacetate

  • Electrophile (The Non-Enolizable Ester): Methyl formate

  • Base: A strong base, typically an alkoxide like sodium methoxide.

The choice of a non-enolizable electrophile like methyl formate is crucial for the success of a crossed Claisen condensation to prevent a mixture of products that would arise from self-condensation of both esters[1][5][6].

Reaction Mechanism

The mechanism of the Claisen condensation proceeds through several key steps, as illustrated below. The use of a stoichiometric amount of base is necessary because the final deprotonation step is the thermodynamic driving force of the reaction[2][7].

Claisen_Condensation Figure 1: Mechanism of the Crossed Claisen Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation (Workup) A Methyl Phenylacetate C Ester Enolate (Nucleophile) A->C Deprotonation B Methoxide (Base) B->A F This compound B->F E Tetrahedral Intermediate C->E D Methyl Formate (Electrophile) D->E E->F Collapse of Intermediate G Methoxide (Leaving Group) E->G H Enolate of Product F->H Acidic α-proton removed I Final Product H->I J Acidic Workup (e.g., H3O+) J->H

Figure 1: Mechanism of the Crossed Claisen Condensation . A step-by-step workflow of the reaction.

Historical Perspective: The Classical Synthesis

The first documented formylation of a phenylacetate ester can be traced back to the work of W. Wislicenius in 1896[8][9]. This early research laid the groundwork for the synthesis of α-formylphenylacetic acid and its esters. The classical approach, while groundbreaking for its time, often suffered from moderate yields and the need for strictly anhydrous conditions.

Classical Experimental Protocol (Reconstructed from Historical Accounts)

The following protocol is a representation of the classical method for the formylation of a phenylacetate ester, based on the principles described in late 19th and early 20th-century literature.

Reaction Scheme:

  • Methyl Phenylacetate + Methyl Formate --(1. NaOMe, 2. H₃O⁺)--> this compound

Step-by-Step Methodology:

  • Preparation: A flask equipped with a reflux condenser and a dropping funnel is charged with sodium metal suspended in anhydrous diethyl ether.

  • Base Formation: Anhydrous methanol is added dropwise to the sodium suspension to form sodium methoxide in situ.

  • Reaction: A mixture of methyl phenylacetate and an excess of methyl formate is added slowly to the sodium methoxide suspension. The reaction is typically stirred at room temperature or with gentle heating.

  • Workup: The reaction mixture is poured onto ice, and the aqueous layer is separated.

  • Acidification and Extraction: The aqueous layer is acidified with a mineral acid (e.g., HCl) to protonate the enolate of the product. The product is then extracted with an organic solvent like diethyl ether.

  • Purification: The organic extracts are dried, and the solvent is removed. The crude product is then purified by vacuum distillation.

Causality Behind Experimental Choices:

  • In situ base formation: The use of sodium metal and methanol to generate sodium methoxide was a common practice to ensure a completely anhydrous and highly reactive base.

  • Excess methyl formate: Using an excess of the non-enolizable ester helps to drive the reaction towards the desired crossed condensation product and minimize the self-condensation of methyl phenylacetate.

  • Acidic workup: This step is crucial to neutralize the reaction mixture and protonate the product from its enolate form.

Modern Synthetic Approaches: Advancements in Efficiency and Scope

While the fundamental principles of the Claisen condensation remain unchanged, modern organic synthesis has introduced numerous refinements to improve the efficiency, yield, and safety of the preparation of β-keto esters like this compound.

High-Yield Modern Protocol

Modern protocols often employ commercially available bases and optimized reaction conditions to achieve higher yields and purity.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: A solution of methyl phenylacetate in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.

  • Acylation: The reaction mixture is cooled back to 0 °C, and methyl formate is added dropwise. The reaction is stirred at this temperature for a specified period.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Rationale for Modern Improvements:

  • Use of Sodium Hydride: Sodium hydride provides a strong, non-nucleophilic base that irreversibly deprotonates the ester, leading to a more complete formation of the enolate.

  • Anhydrous Solvents: The use of anhydrous THF is critical to prevent the quenching of the base and the enolate.

  • Flash Column Chromatography: This purification technique allows for a more efficient and higher-resolution separation of the product from any unreacted starting materials or byproducts compared to distillation.

Alternative Modern Methods

The field of organic synthesis is continually evolving, and several other methods for the synthesis of β-keto esters have been developed, including:

  • Titanium-Mediated Crossed Claisen Condensations: These methods offer high selectivity for the crossed product[10].

  • Reactions with Meldrum's Acid: Carboxylic acids can be activated and reacted with Meldrum's acid to form intermediates that yield β-keto esters upon alcoholysis[11].

  • Palladium-Catalyzed Reactions: Allylic β-keto esters can undergo palladium-catalyzed decarboxylation and subsequent reactions, expanding the utility of these compounds[12].

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential for its use in further synthetic applications.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 104 °C (lit.)
CAS Number 614-27-7

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group, the methylene protons, and the enol proton, as the compound exists as a mixture of keto and enol tautomers.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and ketone, the enolic carbons, the aromatic carbons, and the methoxy carbon[13].

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the C=O stretching of the ester and ketone groups.

Conclusion and Future Outlook

The synthesis of this compound provides a fascinating case study in the evolution of a fundamental organic reaction. From its origins in the late 19th-century explorations of the Claisen condensation to the highly optimized and versatile methods of today, the preparation of this key building block reflects the broader progress of synthetic organic chemistry. The continued development of more efficient, sustainable, and selective methods for the synthesis of β-keto esters will undoubtedly expand their application in the creation of novel pharmaceuticals and advanced materials.

References

  • Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

  • Gross, G. G., Stoeckigt, J., & Zenk, M. H. (1981). Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid. Zeitschrift für Naturforschung C, 36(7-8), 611-614. [Link]

  • Chemsrc. (n.d.). Methyl alpha-formylphenylacetate. Retrieved January 14, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 8.2 Other types of Claisen Condensation. In Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

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A Theoretical and Computational Guide to the Molecular Structure of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from drug-receptor interactions to the prediction of material properties. Methyl 3-oxo-2-phenylpropanoate, a β-keto ester, represents a pivotal structural motif in organic synthesis and medicinal chemistry.[1][2] Its unique arrangement of a ketone, an ester, and a phenyl group presents a fascinating case for conformational analysis and the study of intramolecular interactions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for the theoretical calculation of the molecular structure of this compound. Moving beyond a mere recitation of steps, this document elucidates the causality behind methodological choices, ensuring a robust and reproducible computational workflow. The protocols outlined herein are designed to be self-validating, grounded in the principles of computational chemistry and supported by authoritative references.

Foundational Concepts: The Significance of β-Keto Esters and Theoretical Modeling

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester group.[2] This arrangement confers significant reactivity, making them valuable intermediates in the synthesis of more complex molecules.[1][3] The presence of enolizable protons and multiple rotatable bonds in this compound suggests a complex potential energy surface with several possible conformers.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for exploring such molecular systems.[4] They allow for the prediction of molecular geometries, vibrational frequencies (infrared spectra), and electronic properties with a high degree of accuracy, often complementing or even predicting experimental findings.

The Computational Workflow: A Step-by-Step Protocol

The following workflow provides a detailed procedure for the theoretical analysis of this compound. The choice of the M06-2X functional is based on its robust performance for non-covalent interactions and thermochemistry, which are crucial for accurate conformational analysis. The 6-311+G(d,p) basis set offers a good balance between accuracy and computational cost for a molecule of this size.[4]

Initial Structure Generation and Conformational Search

A critical first step is to identify the global minimum energy conformation of the molecule. This is achieved through a systematic search of the potential energy surface.

Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of this compound and convert it to an initial 3D structure using a molecular editor such as Avogadro or GaussView.

  • Identification of Rotatable Bonds: Identify the key dihedral angles that will define the conformational landscape. For this compound, these are primarily the C-C bonds of the propanoate backbone and the C-C bond connecting the phenyl group.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan for each identified dihedral angle. This involves systematically rotating the bond by a defined step (e.g., 15 degrees) and performing a geometry optimization at each step with a computationally inexpensive method (e.g., PM7 or a smaller basis set with DFT).

  • Identification of Minima: From the PES scan, identify all low-energy minima. These correspond to the stable conformers of the molecule.

  • Full Geometry Optimization: Subject each identified conformer to a full geometry optimization using a higher level of theory, such as DFT with the M06-2X functional and the 6-311+G(d,p) basis set.

G cluster_0 Conformational Analysis Workflow start Initial 3D Structure pes_scan Potential Energy Surface Scan (Low Level Theory) start->pes_scan Rotate key dihedral angles identify_minima Identify Low-Energy Conformers pes_scan->identify_minima high_level_opt Full Geometry Optimization (DFT/M06-2X/6-311+G(d,p)) identify_minima->high_level_opt For each conformer freq_calc Frequency Calculation high_level_opt->freq_calc verify_minima Verify True Minima (No Imaginary Frequencies) freq_calc->verify_minima final_structures Optimized Conformational Structures verify_minima->final_structures

Caption: Workflow for Conformational Analysis of this compound.

Frequency Calculations and Thermodynamic Analysis

Frequency calculations are essential to confirm that the optimized geometries correspond to true energy minima and to obtain thermodynamic data.

Protocol:

  • Perform Frequency Calculation: For each optimized conformer, perform a frequency calculation at the same level of theory (M06-2X/6-311+G(d,p)).

  • Verify Minima: Confirm that there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state) rather than a minimum.

  • Obtain Thermodynamic Data: Extract the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These values are used to determine the relative populations of the conformers at a given temperature.

Analysis of Molecular Structure and Properties

Once the global minimum and other low-energy conformers are identified and verified, a detailed analysis of their geometric and electronic properties can be performed.

Geometric Parameters

A comparison of key bond lengths, bond angles, and dihedral angles provides insight into the molecular structure.

ParameterDescriptionExpected Value Range
C=O (ketone) Bond LengthThe length of the carbon-oxygen double bond in the ketone group.~1.21 Å
C=O (ester) Bond LengthThe length of the carbon-oxygen double bond in the ester group.~1.20 Å
C-O (ester) Bond LengthThe length of the carbon-oxygen single bond in the ester group.~1.33 Å
Cα-Cβ Bond LengthThe length of the single bond between the alpha and beta carbons.~1.52 Å
Phenyl-Cα Dihedral AngleThe angle of rotation of the phenyl group relative to the propanoate backbone.Varies with conformation
Electronic Structure Analysis

The electronic properties of the molecule can be analyzed to understand its reactivity and charge distribution.

Protocol:

  • Molecular Orbital Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to obtain atomic charges and study intramolecular interactions, such as hyperconjugation.

G cluster_1 Structural and Electronic Analysis input_geom Optimized Molecular Geometry geom_analysis Analysis of Geometric Parameters (Bond Lengths, Angles) input_geom->geom_analysis mo_analysis Molecular Orbital Analysis (HOMO, LUMO) input_geom->mo_analysis nbo_analysis Natural Bond Orbital (NBO) Analysis (Atomic Charges) input_geom->nbo_analysis output_data Structural and Electronic Properties geom_analysis->output_data mo_analysis->output_data nbo_analysis->output_data

Caption: Workflow for the Analysis of Molecular Properties.

Spectroscopic Predictions

Theoretical calculations can provide valuable predictions of spectroscopic data that can be compared with experimental results.

Protocol:

  • Infrared (IR) Spectrum: The vibrational frequencies and intensities from the frequency calculation can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and basis set deficiencies.

  • Nuclear Magnetic Resonance (NMR) Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C).[5] These calculations are typically performed relative to a reference compound, such as tetramethylsilane (TMS).

Conclusion

The theoretical investigation of this compound provides a deep understanding of its conformational preferences, geometric structure, and electronic properties. The protocols detailed in this guide offer a robust framework for conducting such an analysis, emphasizing the importance of a systematic approach and the justification of methodological choices. By following these steps, researchers can generate reliable and reproducible computational data that can significantly contribute to the fields of drug design, synthesis planning, and materials science.

References

  • García, J. et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729. [Link]

  • Various Authors. (2025). Mastering β-keto esters. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • Fiveable. (n.d.). β-keto esters. Fiveable. [Link]

  • Ragavan, R. V. et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters, 3(1), 10. [Link]

  • Chemistry LibreTexts. (2014). 19.15: A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Beytur, M., & Yüksek, H. (2021). In Silico Calculations of 2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H- 1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 54-62. [Link]

Sources

A Technical Guide to the Solubility of Methyl 3-oxo-2-phenylpropanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides an in-depth technical exploration of the solubility of methyl 3-oxo-2-phenylpropanoate, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple tabulation of data to offer a holistic view grounded in scientific principles and practical experimental considerations. We will delve into the molecular characteristics of this compound, present available solubility data, outline a robust protocol for its empirical determination, and explore the theoretical underpinnings that govern its dissolution in common organic solvents.

Physicochemical Profile of this compound

A thorough analysis of a molecule's structural and electronic features is the foundation for predicting and understanding its solubility. This compound (C₁₀H₁₀O₃) is a keto-ester possessing a unique combination of polar and non-polar moieties that dictate its interaction with various solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem[1]
Molecular Weight 178.18 g/mol PubChem[1]
IUPAC Name methyl 2-oxo-3-phenylpropanoatePubChem[1]
CAS Number 6362-58-9PubChem[1]
Structure A benzene ring attached to a propanoate backbone with a keto group at the 2-position and a methyl ester at the 1-position.
Polarity Contains polar functional groups (keto and ester) and a non-polar phenyl group.

The presence of the methyl ester and ketone groups introduces polarity and the capacity for hydrogen bond acceptance. Conversely, the phenyl group is non-polar and contributes to van der Waals interactions. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Experimentally Determined Solubility Data

Comprehensive experimental data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, some data points from commercial suppliers provide a valuable starting point.

SolventSolubilitySource
Acetonitrile ≥10 mg/mLCayman Chemical[2]

The solubility in acetonitrile, a polar aprotic solvent, indicates a degree of polar character in the solute. To augment this limited dataset, a standardized experimental protocol is essential for researchers to determine solubility in their solvents of interest.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the solubility of a compound in a given solvent.[3] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

  • Volumetric flasks

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The goal is to create a slurry where solid solute is in equilibrium with the dissolved solute.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The extended time is crucial to overcome any kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the experimental temperature.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC method. Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation: From the concentration of the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of the compound in the selected solvent at the experimental temperature.

dot

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Solvent Classes and Predicted Solubility:

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in van der Waals interactions. The non-polar phenyl group of this compound will favor interaction with these solvents. However, the polar keto and ester groups will be disfavored. Consequently, the solubility is expected to be low to moderate.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions with the keto and ester groups of the solute. They are also capable of some van der Waals interactions with the phenyl ring. Therefore, this compound is predicted to have good solubility in this class of solvents. The existing data for acetonitrile supports this prediction.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the keto and ester oxygens of the solute can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. The presence of the non-polar phenyl group will also hinder solubility in highly polar protic solvents like water. Solubility in alcohols like methanol and ethanol is expected to be higher than in water due to their lower polarity and ability to interact with the phenyl group.

dot

Caption: Intermolecular forces governing solubility.

Conclusion

While extensive quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established based on its molecular structure. The interplay between its non-polar phenyl ring and polar keto-ester functionalities suggests a favorable solubility profile in polar aprotic solvents, with moderate to low solubility in non-polar and highly polar protic solvents, respectively. The provided experimental protocol offers a standardized approach for researchers to generate precise solubility data in their solvents of choice, enabling informed decisions in process development, purification, and formulation. As with any predictive model, empirical verification is crucial, and this guide serves as both a theoretical framework and a practical manual for achieving a comprehensive understanding of the solubility of this important chemical intermediate.

References

  • PubChem. (n.d.). Methyl 2-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Versatility of Methyl 3-Oxo-2-phenylpropanoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-oxo-2-phenylpropanoate is a uniquely versatile precursor in organic synthesis, distinguished by its trifecta of reactive sites: an active methylene group, a ketone, and an ester functionality. This combination makes it an ideal building block for a diverse array of heterocyclic scaffolds, which are central to medicinal chemistry and drug development. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will explore the underlying mechanisms, provide field-tested experimental protocols for the synthesis of key heterocyclic families—including coumarins, quinolones, and pyrazoles—and offer insights into optimizing these transformations.

The Strategic Advantage of this compound

The synthetic power of this compound stems from its identity as a β-keto ester bearing a phenyl group at the α-position. This arrangement offers several distinct advantages:

  • Active Methylene Site: The protons on the α-carbon are acidic, readily forming a nucleophilic enolate. This site is the primary point of attack in many condensation reactions.

  • Electrophilic Ketone: The benzoyl ketone provides an electrophilic center for cyclization reactions, often with nitrogen or oxygen nucleophiles.

  • Ester Functionality: The methyl ester group can participate in cyclizations (e.g., Dieckmann condensation), be hydrolyzed to a carboxylic acid for further modification, or act as a directing group.

These features allow for a modular approach to complex molecular architectures, as illustrated below.

G cluster_reactions Key Reactions cluster_products Resulting Heterocycles main This compound knoevenagel Knoevenagel Condensation main->knoevenagel + Salicylaldehyde pechmann Pechmann-type Reaction main->pechmann + Phenol paal_knorr Paal-Knorr type Synthesis main->paal_knorr + Hydrazine gould_jacobs Gould-Jacobs type Reaction main->gould_jacobs + Aniline coumarins Coumarins knoevenagel->coumarins pechmann->coumarins pyrazoles Pyrazoles paal_knorr->pyrazoles quinolones Quinolones gould_jacobs->quinolones

Caption: Versatility of this compound as a precursor.

Synthesis of 3-Phenyl-Coumarin Derivatives via Knoevenagel Condensation

Coumarins are a vital class of benzopyrone compounds with widespread pharmacological applications, including anticoagulant and anti-inflammatory activities.[1] The Knoevenagel condensation provides a direct and efficient route to 3-substituted coumarins.

Mechanistic Rationale

The reaction between this compound and a salicylaldehyde derivative is a classic example of a base-catalyzed Knoevenagel condensation, followed by an intramolecular cyclization.

  • Step 1: Enolate Formation: A base, typically a mild one like piperidine or an eco-friendly catalyst like choline chloride, deprotonates the active methylene group of the β-keto ester to form a resonance-stabilized enolate.[2]

  • Step 2: Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the salicylaldehyde.

  • Step 3: Dehydration: The resulting aldol adduct readily dehydrates to form a stable, conjugated intermediate.

  • Step 4: Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of the coumarin ring system via transesterification and elimination of methanol.

G start This compound + Salicylaldehyde enolate Base-catalyzed Enolate Formation start->enolate aldol Nucleophilic Attack (Aldol Addition) enolate->aldol dehydration Dehydration aldol->dehydration cyclization Intramolecular Lactonization dehydration->cyclization product 3-Phenyl-Coumarin Derivative cyclization->product

Caption: Workflow for Knoevenagel synthesis of coumarins.

Experimental Protocol: Synthesis of 3-Phenyl-2H-chromen-2-one

This protocol is adapted from green chemistry principles described for coumarin synthesis.[2]

Materials:

  • This compound (1.0 mmol, 178.2 mg)

  • Salicylaldehyde (1.0 mmol, 122.1 mg)

  • Choline Chloride (0.2 mmol, 28.0 mg)

  • Water (5 mL)

  • Ethanol for recrystallization

  • Round-bottom flask (25 mL) with magnetic stirrer and reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), salicylaldehyde (1.0 mmol), choline chloride (0.2 mmol), and water (5 mL).

  • Stir the mixture vigorously at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 100°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-3 hours.

  • Upon completion, cool the mixture to room temperature. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water (2 x 10 mL).

  • Purify the product by recrystallization from hot ethanol to yield pure 3-phenyl-2H-chromen-2-one as a crystalline solid.

Data Summary: Catalysts in Coumarin Synthesis

The choice of catalyst significantly impacts yield and reaction conditions. Green catalysts are increasingly preferred over traditional toxic bases like piperidine.[2]

CatalystSolventConditionsTypical YieldReference
PiperidineEthanolRefluxGood to Excellent[2]
Choline ChlorideWaterReflux91-92%[2]
MgFe₂O₄ NanoparticlesSolvent-free100°C88-93%[2]
L-prolineEthanolRefluxGood[1]

Synthesis of 4-Hydroxy-3-phenylquinolin-2(1H)-ones

Quinolones are a cornerstone of antibacterial therapeutics and are widely researched for various medicinal applications.[3] The reaction of anilines with β-keto esters like this compound is a fundamental approach, often proceeding through a mechanism analogous to the Conrad-Limpach synthesis.

Mechanistic Rationale

This transformation involves two key stages: initial condensation to form an enamine intermediate, followed by thermal cyclization.

  • Step 1: Enamine Formation: The aniline nitrogen acts as a nucleophile, attacking the ketone carbonyl of the β-keto ester. This is followed by dehydration to form a stable β-enamino ester intermediate. This step is often catalyzed by a small amount of acid.

  • Step 2: Thermal Cyclization: At high temperatures (typically >200°C), the enamine undergoes an intramolecular cyclization. The nitrogen of the enamine attacks the ester carbonyl, displacing methanol and forming the quinolone ring. This high-temperature requirement is characteristic of this cyclization method.

  • Step 3: Tautomerization: The resulting product exists in equilibrium with its more stable 4-hydroxy tautomer.

Experimental Protocol: Synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-one

This protocol is a generalized procedure based on established methods for quinolone synthesis.[4][5]

Materials:

  • This compound (1.0 mmol, 178.2 mg)

  • Aniline (1.0 mmol, 93.1 mg)

  • Diphenyl ether (as high-boiling solvent) or a sand bath for solvent-free conditions

  • High-temperature thermometer

  • Round-bottom flask (25 mL) with reflux condenser

Procedure:

  • Enamine Formation: Combine this compound (1.0 mmol) and aniline (1.0 mmol) in a flask. Add a catalytic drop of acetic acid. Gently warm the mixture to 100-120°C for 1 hour to drive the formation of the enamine intermediate, removing water/methanol under reduced pressure if possible.

  • Cyclization: Heat the reaction mixture to 240-250°C. If using a solvent like diphenyl ether, bring it to a gentle reflux. Maintain this temperature for 30-60 minutes. The high temperature is crucial for the cyclization step.

  • Monitor the reaction by TLC until the starting enamine is consumed.

  • Cool the reaction mixture. If using diphenyl ether, the product will often precipitate upon cooling. Dilute with hexane to further precipitate the product.

  • Collect the crude solid by vacuum filtration.

  • Wash the solid with hexane to remove the high-boiling solvent, followed by a wash with cold ethanol.

  • Recrystallize the product from a suitable solvent like DMF or ethanol to obtain pure 4-hydroxy-3-phenylquinolin-2(1H)-one.

Synthesis of 1,5-Disubstituted 4-Phenyl-Pyrazoles

Pyrazoles are five-membered heterocyclic compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities.[6][7] The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the most common and reliable method for their synthesis, often referred to as the Paal-Knorr pyrazole synthesis.

Mechanistic Rationale

The reaction proceeds via a condensation-cyclization-dehydration sequence.

  • Step 1: Hydrazone Formation: The more nucleophilic nitrogen of the substituted hydrazine attacks one of the carbonyl groups of the β-keto ester. Given the steric hindrance and electronic nature, the attack typically occurs at the ketone carbonyl.

  • Step 2: Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then attacks the ester carbonyl in an intramolecular fashion.

  • Step 3: Dehydration & Tautomerization: The resulting cyclic intermediate eliminates a molecule of water and methanol to form the aromatic pyrazole ring. The final product is a stable, substituted pyrazole. A key consideration in this synthesis is regioselectivity when using unsymmetrical dicarbonyls and hydrazines, which can potentially lead to two different regioisomers.[6]

G reagents This compound + Substituted Hydrazine hydrazone Condensation to form Hydrazone Intermediate reagents->hydrazone e.g., in Acetic Acid cyclization Intramolecular Cyclization hydrazone->cyclization aromatization Dehydration & Aromatization cyclization->aromatization product Substituted Phenyl-Pyrazole aromatization->product

Caption: General workflow for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of 5-Hydroxy-1,4-diphenyl-1H-pyrazol-3(2H)-one

This protocol is a standard procedure for pyrazole synthesis from β-keto esters.[6][8]

Materials:

  • This compound (1.0 mmol, 178.2 mg)

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Glacial Acetic Acid (5 mL)

  • Round-bottom flask (25 mL) with magnetic stirrer and reflux condenser

Procedure:

  • Dissolve this compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in glacial acetic acid (5 mL) in a 25 mL round-bottom flask.

  • Heat the mixture to reflux (approximately 118°C) for 4-6 hours. The acidic medium catalyzes both the condensation and dehydration steps.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Conclusion

This compound is a powerful and adaptable building block for heterocyclic synthesis. Its inherent reactivity allows for the construction of diverse and medicinally relevant scaffolds such as coumarins, quinolones, and pyrazoles under well-established reaction conditions. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to leverage this reagent in the development of novel molecular entities. The ongoing evolution of synthetic methodologies, particularly the shift towards greener catalysts and conditions, will undoubtedly expand the utility of this versatile precursor in the future.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. Available at: [Link]

  • methyl 2-methyl-3-oxo-3-phenylpropanoate - C11H12O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. Available at: [Link]

  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropanoate. PMC - NIH. Available at: [Link]

  • Research Article Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar. Available at: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using Methyl 3-Oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Pyridine Scaffold

The pyridine ring is a cornerstone motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[3] Pyridine derivatives are found in a wide array of approved drugs, including the antiulcer agent omeprazole, the calcium channel blocker amlodipine, and the anticancer drug imatinib.[2] The adaptability of the pyridine nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures, such as functionalized pyridines, in a single synthetic operation.[4] Among these, the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, remains a remarkably versatile and widely employed method.[5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5][6]

This application note provides a detailed guide to the synthesis of pyridine derivatives using methyl 3-oxo-2-phenylpropanoate as a key β-ketoester component in a Hantzsch-type reaction. The presence of the phenyl group at the α-position of the ketoester offers a direct route to highly substituted and sterically defined pyridine scaffolds, which are of significant interest in drug discovery programs.

Core Synthetic Strategy: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR that provides access to both 1,4-dihydropyridines (1,4-DHPs) and, following an oxidation step, the corresponding aromatic pyridines.[5][6] The driving force for the final aromatization step is the formation of a stable aromatic ring.[5]

Reaction Mechanism: A Stepwise Annulation

The mechanism of the Hantzsch synthesis is a well-studied cascade of reactions that efficiently assembles the pyridine core.[7] While several pathways have been proposed, a generally accepted sequence involves the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by the condensation of an aldehyde with one equivalent of the β-ketoester (this compound) to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: Concurrently, a second equivalent of the β-ketoester reacts with the ammonia source (e.g., ammonium acetate) to generate a reactive enamine intermediate.

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the 1,4-dihydropyridine (1,4-DHP) core, often referred to as a Hantzsch ester.[5]

  • Oxidation (Aromatization): The synthesized 1,4-DHP can then be oxidized to the final pyridine derivative. This can occur in situ or as a separate step using a variety of oxidizing agents. Common laboratory oxidants include nitric acid, iodine, or manganese dioxide.[5] In biological systems, this oxidation is often mediated by cytochrome P450 enzymes.[5]

Visualizing the Hantzsch Reaction Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_synthesis One-Pot Synthesis cluster_products Products Aldehyde Aldehyde (R-CHO) Reaction_Vessel Reaction Vessel (Solvent, Catalyst) Aldehyde->Reaction_Vessel Condensation Ketoester1 This compound (x2) Ketoester1->Reaction_Vessel Condensation Ammonia Ammonium Acetate (NH4OAc) Ammonia->Reaction_Vessel Condensation DHP 1,4-Dihydropyridine Intermediate Reaction_Vessel->DHP Cyclization Oxidation Oxidation (e.g., I2, HNO3, Air) DHP->Oxidation Aromatization Step Pyridine Final Pyridine Derivative Oxidation->Pyridine

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocols

General Protocol for the Synthesis of Dimethyl 1,4-dihydro-2,6-diphenyl-4-aryl-pyridine-3,5-dicarboxylate Derivatives

This protocol describes a representative one-pot synthesis of a 1,4-dihydropyridine derivative using this compound, a substituted benzaldehyde, and ammonium acetate.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Catalyst (optional, e.g., p-toluenesulfonic acid, iodine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted aromatic aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol (10-15 mL). The choice of solvent can influence reaction times and yields; greener options like water or glycerol can also be explored.

  • Catalyst (Optional): For certain substrates, a catalytic amount of an acid catalyst like p-toluenesulfonic acid (PTSA) may enhance the reaction rate.[5]

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 4-12 hours). Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol for the Aromatization to Pyridine Derivatives

The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine derivative.

Materials:

  • Synthesized 1,4-dihydropyridine

  • Oxidizing agent (e.g., iodine, nitric acid, manganese dioxide)

  • Suitable solvent (e.g., methanol, acetic acid)

Procedure (using Iodine):

  • Dissolution: Dissolve the 1,4-dihydropyridine (1 mmol) in methanol (10 mL).

  • Oxidant Addition: Add iodine (1.2 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched with a solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction components and conditions for the Hantzsch synthesis of various pyridine derivatives.

EntryAldehydeβ-KetoesterNitrogen SourceCatalystSolventTemp. (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetateNH₄OAc-EthanolReflux6~85
24-NitrobenzaldehydeMethyl acetoacetateNH₃Acetic AcidMethanolReflux4>90
3FormaldehydeEthyl acetoacetateNH₄OAcFeCl₃Water802~92
4BenzaldehydeDimedone & Ethyl acetoacetateNH₄OAcPTSAAqueous MicellesUltrasound1>95[5]
5Substituted BenzaldehydeThis compoundNH₄OAc(Varies)EthanolReflux4-12(Expected Good)

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mechanism Visualization

Hantzsch_Mechanism Aldehyde R-CHO Knoevenagel_Product α,β-Unsaturated Intermediate Aldehyde->Knoevenagel_Product + Ketoester1 (Knoevenagel Condensation) Ketoester1 This compound Ketoester1->Knoevenagel_Product Ketoester2 This compound Enamine Enamine Intermediate Ketoester2->Enamine + NH3 Ammonia NH3 Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Enamine (Michael Addition) Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP - H2O (Dehydration) Pyridine Pyridine DHP->Pyridine [O] (Oxidation)

Caption: Key steps in the Hantzsch pyridine synthesis mechanism.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical principles and extensive literature precedents for the Hantzsch reaction.[5][6][7] To ensure the successful synthesis and validation of the target pyridine derivatives, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized 1,4-dihydropyridine and the final pyridine product. The characteristic shifts of the protons and carbons in the pyridine ring provide definitive structural evidence.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and support the proposed structures.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule, such as carbonyls (C=O) and N-H bonds in the dihydropyridine intermediate.

By employing these standard analytical methods, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the reliability of their results.

Conclusion and Future Perspectives

The Hantzsch reaction offers a robust and convergent pathway for the synthesis of highly functionalized pyridine derivatives from readily available starting materials like this compound. The resulting scaffolds are of significant interest for the development of novel therapeutic agents. Modern variations of the Hantzsch synthesis, including the use of green solvents, microwave irradiation, and novel catalysts, continue to enhance the efficiency and environmental friendliness of this powerful synthetic tool.[5] Further exploration of the substrate scope, particularly with diverse aldehydes and substituted β-ketoesters, will undoubtedly lead to the discovery of new pyridine-based compounds with unique biological activities.

References

  • Hantzsch, A. Condensation of Aldehyde-Ammonia with Acetoacetic Ether. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • CoLab. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Fiveable. Hantzsch Pyridine Synthesis Definition. [Link]

  • PubMed Central. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]

  • Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • MDPI. Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • PubMed. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]

  • ResearchGate. The synthesis of different Hantzsch 1,4-dihydropyridine derivatives, pyridines and polyhydroquinolines. [Link]

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Multicomponent Reaction for the Synthesis of Pyridine Derivatives Based on Triphenylamine. [Link]

  • PubMed Central. Multicomponent mechanochemical synthesis. [Link]

  • Organic & Biomolecular Chemistry. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. [Link]

Sources

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving Methyl 3-Oxo-2-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Knoevenagel condensation reaction utilizing methyl 3-oxo-2-phenylpropanoate. This document delves into the mechanistic nuances, practical experimental protocols, and the significant applications of the resulting products in medicinal chemistry and materials science. Our focus is to blend theoretical principles with actionable, field-proven insights to empower your synthetic endeavors.

Theoretical Framework and Strategic Considerations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It is a modification of the aldol condensation, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a catalyst, typically a weak base.[2] This reaction is followed by a dehydration step to yield an α,β-unsaturated product.[3] The products of this reaction are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[1][4]

The Role of this compound as an Active Methylene Compound

This compound is a β-keto ester that serves as an excellent active methylene compound in the Knoevenagel condensation. The protons on the α-carbon (the carbon between the ketone and the ester groups) are acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups. This acidity is crucial for the initial deprotonation step that initiates the condensation.

The presence of the phenyl group on the α-carbon introduces significant steric and electronic effects that must be considered:

  • Steric Hindrance: The bulky phenyl group can influence the rate of reaction and the stereochemical outcome of the condensation. The choice of catalyst and reaction conditions can be critical in overcoming steric barriers and achieving desired selectivity.

  • Electronic Effects: The phenyl group can further stabilize the intermediate enolate through resonance, potentially affecting its nucleophilicity and the overall reaction kinetics.

  • Stereoselectivity: The formation of a new double bond in the product can lead to E and Z isomers. The steric bulk of the α-phenyl group can play a significant role in favoring the formation of one isomer over the other.[5]

The Reaction Mechanism: A Step-by-Step Analysis

The Knoevenagel condensation with this compound proceeds through a well-established multi-step mechanism. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: A basic catalyst abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate ion.[3]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to yield a β-hydroxy carbonyl compound.

  • Dehydration: The β-hydroxy intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product. This step is often spontaneous or can be promoted by heat or acidic/basic conditions.[6]

Below is a visual representation of the reaction mechanism:

Knoevenagel_Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_end Product Reactant_1 This compound Step_1 1. Enolate Formation (Deprotonation) Reactant_1->Step_1 Reactant_2 Aldehyde/Ketone Step_2 2. Nucleophilic Attack Reactant_2->Step_2 Catalyst Base (e.g., Piperidine) Catalyst->Step_1 Intermediate_1 Resonance-Stabilized Enolate Step_1->Intermediate_1 Intermediate_2 Tetrahedral Intermediate Step_2->Intermediate_2 Step_3 3. Protonation Intermediate_3 β-Hydroxy Carbonyl Compound Step_3->Intermediate_3 Step_4 4. Dehydration (Elimination of H2O) Product α,β-Unsaturated Carbonyl Compound Step_4->Product Intermediate_1->Step_2 Intermediate_2->Step_3 Intermediate_3->Step_4

Caption: The mechanistic pathway of the Knoevenagel condensation.

Experimental Protocols

The choice of catalyst and reaction conditions is paramount for a successful Knoevenagel condensation. Below are detailed protocols for performing this reaction with this compound under different catalytic systems.

Protocol 1: Classic Base-Catalyzed Knoevenagel Condensation

This protocol employs a weak organic base, such as piperidine or pyridine, which is a standard and effective method for this transformation.[1]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and toluene (to a concentration of 0.5-1.0 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 eq.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with dilute hydrochloric acid (to remove the basic catalyst), followed by saturated sodium bicarbonate solution and brine.

  • Product Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Boric Acid Catalyzed Knoevenagel Condensation

Boric acid has emerged as a mild, inexpensive, and environmentally friendly catalyst for the Knoevenagel condensation.[7]

Materials:

  • This compound

  • Aldehyde or ketone

  • Boric acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in ethanol.

  • Catalyst Addition: Add boric acid (10 mol%) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, the product can often be isolated by simply filtering the reaction mixture if it precipitates. Alternatively, the solvent can be evaporated, and the residue can be taken up in an organic solvent and washed with water.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Knoevenagel condensation experiment, from preparation to product analysis.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Reactants, Solvent, Catalyst) Start->Reagent_Prep Reaction_Setup Reaction Setup (Glassware Assembly) Reagent_Prep->Reaction_Setup Reaction Running the Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Drying Drying and Filtration Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Analysis Product Characterization (NMR, IR, Mass Spec) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for Knoevenagel condensation experiments.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst significantly impacts the efficiency of the Knoevenagel condensation. The following table summarizes typical performance metrics for different catalytic systems.

Catalyst SystemAldehyde/KetoneSolventTemperature (°C)TimeYield (%)Stereoselectivity (E:Z)Reference
PiperidineBenzaldehydeTolueneReflux2-6 h85-95Often favors E-isomer[1]
Boric Acid4-ChlorobenzaldehydeEthanolRoom Temp1-3 h90-98Varies with substrate[7]
LipaseAromatic AldehydesOrganic Solvent40-6012-24 h70-90Can be highly selective[8]
TriphenylphosphineVarious AldehydesSolvent-free80-1000.5-2 h>90Predominantly E[9]

Applications in Drug Discovery and Development

The α,β-unsaturated carbonyl compounds synthesized via the Knoevenagel condensation are highly valuable scaffolds in medicinal chemistry.[10] They serve as key intermediates for the synthesis of a diverse range of biologically active molecules.

  • Anticancer Agents: Many Knoevenagel condensation products have demonstrated potent anticancer activity by targeting various cellular pathways.[11]

  • Anti-inflammatory Drugs: The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin involves a Knoevenagel condensation step.[4]

  • Natural Product Synthesis: This reaction is a crucial tool in the total synthesis of complex natural products with therapeutic properties.[4][12]

The versatility of the Knoevenagel condensation allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs. The ability to introduce diverse substituents through the choice of aldehyde or ketone makes it a powerful method for structure-activity relationship (SAR) studies.[11]

References

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. Retrieved from [Link]

  • Study.com. (n.d.). The Knoevenagel reaction is a carbonyl condensation reaction of an ester with an aldehyde or ketone to yield an \alpha , \beta - unsaturated product. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

  • Jakhar, K. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. Retrieved from [Link]

  • Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (n.d.). Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. Retrieved from [Link]

  • Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]

  • How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. (n.d.). PubMed. Retrieved from [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved from [Link]

  • SciELO. (n.d.). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted α,β-unsaturated compounds. Retrieved from [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Moustafa, A. H. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6547–6556. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stereochemistry of Knoevenagel Condensation Products from Cyanoacetates and Aromatic Aldehydes. Retrieved from [Link]

  • Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. (2023, July 12). MDPI. Retrieved from [Link]

  • SUST Repository. (n.d.). 1.3.α, β – unsaturated carbonyl compounds. Retrieved from [Link]

  • Efficient synthesis of β'-amino-α,β-unsaturated ketones. (n.d.). PubMed Central. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

Sources

The Versatility of Methyl 3-Oxo-2-Phenylpropanoate in Drug Discovery: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 3-oxo-2-phenylpropanoate, a β-ketoester, has emerged as a highly valuable and strategic building block in medicinal chemistry. Its unique structural features, including a reactive β-ketoester moiety and a phenyl group, provide a rich platform for a diverse array of chemical transformations. This allows for the construction of a wide range of heterocyclic compounds and other complex molecules with significant pharmacological potential.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into its role as a precursor in the synthesis of key pharmacophores, providing detailed, field-proven protocols for its use in constructing molecules with therapeutic promise, particularly in the realms of anticoagulants, calcium channel blockers, and anticonvulsants. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Core Applications in the Synthesis of Bioactive Heterocycles

The reactivity of this compound makes it an ideal substrate for various multicomponent reactions, which are highly valued in drug discovery for their efficiency and ability to generate molecular diversity. Two such reactions, the Hantzsch pyridine synthesis and the Biginelli reaction, are pivotal in the synthesis of dihydropyridines and dihydropyrimidinones, respectively. These heterocyclic cores are present in numerous approved drugs and clinical candidates.

Synthesis of Dihydropyridine Scaffolds: Paving the Way for Calcium Channel Blockers

The Hantzsch pyridine synthesis is a four-component reaction that provides access to dihydropyridine (DHP) derivatives.[1][2] DHPs are a well-established class of L-type calcium channel blockers used in the management of hypertension and angina.[3][4] The general mechanism involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[2] By employing this compound in this reaction, novel DHP analogues with unique substitution patterns can be synthesized, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis using this compound

This protocol outlines a general procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound. The specific aldehyde can be varied to generate a library of analogues.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) and the chosen aromatic aldehyde (1 equivalent) in ethanol.

  • Add ammonium acetate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired dihydropyridine derivative.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
This compoundBenzaldehydeAmmonium AcetateEthanol4-675-85
This compound4-ChlorobenzaldehydeAmmonium AcetateEthanol5-770-80
This compound4-NitrobenzaldehydeAmmonium AcetateEthanol6-865-75

Note: Yields are representative and may vary depending on the specific aldehyde and reaction scale.

Visualization of the Hantzsch Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product MOPP This compound (2 eq) Reaction Reflux in Ethanol MOPP->Reaction Aldehyde Aromatic Aldehyde (1 eq) Aldehyde->Reaction Ammonia Ammonium Acetate (1.2 eq) Ammonia->Reaction Purification Column Chromatography Reaction->Purification Crude Product DHP Dihydropyridine Derivative Purification->DHP Purified Product

Caption: Workflow for Hantzsch dihydropyridine synthesis.

Biginelli Reaction: Accessing Dihydropyrimidinones with Anticonvulsant Potential

The Biginelli reaction is another powerful one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues.[5][6] These scaffolds are found in molecules with a wide range of biological activities, including anticonvulsant, antiviral, and antibacterial properties.[7] The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis. The incorporation of the phenyl group from this compound at the 6-position of the resulting dihydropyrimidinone ring can significantly influence its pharmacological profile. Several dihydropyrimidinone derivatives have shown promise as anticonvulsant agents.[8][9][10]

Experimental Protocol: Biginelli Reaction with this compound

This protocol provides a general method for the synthesis of dihydropyrimidinones using this compound.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of hydrochloric acid (HCl)

  • Ice-cold water

Procedure:

  • Combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in a round-bottom flask.

  • Add ethanol as the solvent and a catalytic amount of concentrated HCl.

  • Reflux the mixture with stirring and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Data Presentation:

Reactant 1Reactant 2Reactant 3CatalystSolventReaction Time (h)Yield (%)
This compound4-ChlorobenzaldehydeUreaHClEthanol8-1080-90
This compoundBenzaldehydeThioureaHClEthanol8-1085-95
This compound3-NitrobenzaldehydeUreaHClEthanol10-1275-85

Note: Yields are representative and may vary depending on the specific reactants and reaction scale.

Visualization of the Biginelli Reaction Logical Flow:

Biginelli_Reaction start Start: Combine Reactants reactants This compound + Aromatic Aldehyde + Urea/Thiourea + Catalytic HCl in Ethanol start->reactants reflux Reflux Reaction Mixture reactants->reflux precipitation Precipitate Product in Ice-Cold Water reflux->precipitation filtration Filter and Wash Solid precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product End: Pure Dihydropyrimidinone recrystallization->product

Caption: Logical flow of the Biginelli reaction protocol.

Further Applications and Future Directions

Beyond the Hantzsch and Biginelli reactions, this compound is a valuable precursor for a variety of other heterocyclic systems. Its active methylene group can participate in Knoevenagel condensations, and the keto and ester functionalities allow for a wide range of modifications. The phenyl group can also be functionalized to introduce further diversity and modulate biological activity.

Preliminary studies have suggested that derivatives of β-ketoesters may possess anti-inflammatory and analgesic properties. While direct evidence for derivatives of this compound in these areas is still emerging, the synthesis of novel compounds based on this scaffold for screening in these therapeutic areas represents a promising avenue for future research.

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its ability to readily participate in multicomponent reactions to form biologically relevant heterocyclic scaffolds like dihydropyridines and dihydropyrimidinones makes it an invaluable tool for medicinal chemists. The protocols provided in this application note offer a practical starting point for researchers to explore the synthetic potential of this compound and to generate novel molecules for evaluation as potential therapeutic agents. The continued exploration of this scaffold is expected to yield new drug candidates with improved pharmacological profiles.

References

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]

  • Bladen, C., Gündüz, M. G., Şimşek, R., Şafak, C., & Zamponi, G. W. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflugers Archiv : European journal of physiology, 466(7), 1355–1365. [Link]

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  • Biginelli reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (n.d.). Journal of Internal Medicine & Pharmacology (JIMP).
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  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2021). Frontiers in Chemistry, 9, 738917.
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (2017). Journal of the Indian Chemical Society, 94(11), 1279-1286.
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Application Notes & Protocols: Synthesis of Bioactive Compounds from Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-oxo-2-phenylpropanoate is a highly versatile and valuable precursor in synthetic organic and medicinal chemistry. Its unique structure, featuring a β-keto ester moiety and an α-phenyl group, provides multiple reactive sites for constructing complex molecular architectures. These notes detail validated protocols for the synthesis of two principal classes of pharmacologically significant heterocycles—pyrazoles and coumarins—using this starting material. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the biological relevance of the synthesized compounds, thereby offering a comprehensive guide for researchers in drug discovery and development.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, heterocyclic compounds are paramount. Statistical analyses reveal that over 85% of all biologically active molecules contain at least one heterocyclic ring, highlighting their critical role in the development of new therapeutic agents.[1][2] Nitrogen-containing heterocycles, in particular, are prevalent in FDA-approved drugs.[3][4]

This compound serves as an exemplary starting block for accessing this chemical space. As a 1,3-dicarbonyl compound, its active methylene group and ketone functionality are primed for a variety of classical condensation reactions. This reactivity allows for the efficient, often one-pot, synthesis of diverse scaffolds that are known to interact with biological targets. This guide focuses on two such high-impact transformations: the synthesis of pyrazole derivatives through condensation with hydrazines and the Pechmann condensation with phenols to yield coumarins.

Synthetic Pathway I: Pyrazole Derivatives with Antimicrobial Potential

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[5][6][7] The reaction of 1,3-dicarbonyl compounds, such as this compound, with hydrazine and its derivatives is one of the most direct and reliable methods for constructing the pyrazole ring.[8][9]

Mechanistic Rationale

The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of the hydrazine derivative initially attacks the more electrophilic ketone carbonyl of the β-keto ester. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of methanol and water to form the stable aromatic pyrazol-5-one ring. The α-phenyl group from the starting material remains at the 4-position of the resulting pyrazole.

G start This compound + Phenylhydrazine step1 Nucleophilic Attack on Ketone Carbonyl start->step1 Ethanol, Acetic Acid (cat.) Reflux intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Amide Formation) intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration & Tautomerization intermediate2->step3 - CH3OH - H2O product 4-Phenyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one step3->product

Caption: General workflow for pyrazole synthesis.

Protocol 1: Synthesis of 1,4-Diphenyl-1H-pyrazol-5(4H)-one

This protocol describes a representative synthesis using phenylhydrazine.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic, ~5 drops)

  • Ethanol (solvent)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 eq) and ethanol (10 mL). Stir until the ester is fully dissolved.

  • Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the title compound as a solid.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Bioactivity and Data Summary

Numerous pyrazole derivatives synthesized from β-keto esters have demonstrated significant biological activity. In particular, they are noted for their antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][10] Some derivatives also exhibit promising antioxidant activity.[10]

Reactant (Hydrazine Derivative)ConditionsYield (%)Reported BioactivityReference
Hydrazine HydrateEthanol, Reflux85-95%General precursor[9]
PhenylhydrazineAcetic Acid, Reflux80-90%Antimicrobial, Antioxidant[10]
4-NitrophenylhydrazineEthanol, Reflux75-85%Enhanced Antimicrobial[7]
ThiosemicarbazideAcetic Acid, Reflux70-80%Antibacterial, Antifungal[6]

Synthetic Pathway II: Coumarin Derivatives with Antioxidant Properties

Coumarins are a major class of naturally occurring phenolic compounds found widely in plants.[11] The coumarin scaffold is a key structural feature in many molecules with diverse pharmacological properties, including antioxidant, anti-inflammatory, anticoagulant, and anticancer activities.[11][12][13][14] The Pechmann condensation, a classic acid-catalyzed reaction between a phenol and a β-keto ester, is a cornerstone of coumarin synthesis.[15][16]

Mechanistic Rationale

The Pechmann condensation is initiated by an acid-catalyzed transesterification between the phenol and the β-keto ester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation or hydroxyalkylation) where the activated phenol ring attacks a carbonyl carbon. The final step is a dehydration (elimination of water) to form the stable, aromatic lactone ring system of the coumarin. The use of this compound results in the formation of a 3-phenylcoumarin derivative.

Pechmann start This compound + Resorcinol step1 Acid-Catalyzed Transesterification start->step1 H₂SO₄ or Lewis Acid Heat intermediate1 Phenyl Acetoacetate Intermediate step1->intermediate1 step2 Intramolecular Electrophilic Aromatic Substitution (Cyclization) intermediate1->step2 intermediate2 Cyclic Alcohol Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 - H₂O product 7-Hydroxy-3-phenyl-2H-chromen-2-one step3->product

Caption: Pechmann condensation pathway for coumarin synthesis.

Protocol 2: Synthesis of 7-Hydroxy-3-phenylcoumarin

This protocol details the synthesis using resorcinol as the phenolic substrate.

Materials:

  • This compound (1.0 eq)

  • Resorcinol (1,3-dihydroxybenzene) (1.0 eq)

  • Concentrated Sulfuric Acid (catalyst) or a solid acid catalyst like Amberlyst-15

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 eq) and resorcinol (1.0 eq).

  • Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL) with continuous stirring. Caution: The addition is exothermic.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for 1 hour.

  • Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature for 3 hours. The mixture will become viscous.

  • Allow the reaction to cool to room temperature, then pour the mixture slowly into a beaker containing ice-cold water (100 mL) with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-3-phenylcoumarin.

Bioactivity and Data Summary

Coumarins are renowned for their antioxidant properties, which are often attributed to their phenolic hydroxyl groups and their ability to scavenge free radicals.[17] The specific substitution pattern on the coumarin ring, derived from the chosen phenol, significantly influences the compound's bioactivity.[12][13][14]

Phenol SubstrateCatalystYield (%)Reported Bioactivity of ClassReference
PhenolH₂SO₄60-70%General precursor[15]
ResorcinolH₂SO₄85-95%Strong Antioxidant, Fluorescent[11][17]
PhloroglucinolAmberlyst-1590-98%Potent Antioxidant[15]
CatecholAlum80-90%Antioxidant, Anti-inflammatory[16]

Synthetic Pathway III: Knoevenagel Condensation for Bioactive Intermediates

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone.[18] While this compound itself contains a carbonyl, its active methylene group can also be exploited to react with other aldehydes, leading to the formation of α,β-unsaturated systems which are crucial intermediates in the synthesis of many pharmaceuticals.[19]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine. The base abstracts a proton from the active methylene carbon of the β-keto ester, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable conjugated product.[18][19]

Protocol 3: Synthesis of Methyl (E)-2-benzoyl-3-phenylacrylate

This protocol describes a Knoevenagel condensation with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Piperidine (catalytic, ~0.1 eq)

  • Toluene (solvent)

  • 25 mL Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a 25 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene (15 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

  • Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 9:1 Hexane/Ethyl Acetate) to obtain the title compound.

Conclusion

This compound is a readily accessible and highly effective scaffold for the synthesis of diverse bioactive compounds. The protocols detailed herein for the creation of pyrazoles and coumarins represent robust and scalable methods for generating libraries of molecules with significant therapeutic potential. The inherent reactivity of this precursor allows for straightforward access to privileged structures in medicinal chemistry, making it an indispensable tool for researchers and scientists in the field of drug development. Further exploration of its reactivity, for instance through Knoevenagel condensations or other cyclization strategies, promises to unlock even more novel and potent biological agents.

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Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Derivatives from Methyl 3-oxo-2-phenylpropanoate

This compound is a highly versatile prochiral starting material in organic synthesis. Its unique structure, featuring a β-keto ester moiety and an α-phenyl group, provides multiple reactive sites for the introduction of chirality. The resulting chiral derivatives, such as β-hydroxy esters and β-amino esters, are valuable building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The ability to control the stereochemistry at the newly formed chiral centers is of paramount importance, as different enantiomers of a molecule can exhibit vastly different biological activities.

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of various chiral derivatives from this compound. We will explore several powerful strategies, including metal-catalyzed hydrogenation, organocatalysis, and biocatalysis, offering researchers, scientists, and drug development professionals a practical toolkit for accessing these valuable chiral synthons. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and reproducibility.

Strategic Approaches to Asymmetric Synthesis

The asymmetric transformation of this compound can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereoselectivity, substrate scope, and operational simplicity. The choice of method will depend on the desired chiral derivative and the available resources.

Asymmetric_Strategies Start This compound Reduction Asymmetric Reduction Start->Reduction [H] Amination Asymmetric Amination Start->Amination [N] Alkylation Asymmetric Alkylation Start->Alkylation [R] Michael Asymmetric Michael Addition Start->Michael Nu- Hydroxy Chiral β-Hydroxy Ester Reduction->Hydroxy Amino Chiral β-Amino Ester Amination->Amino Alkyl Chiral α-Alkyl-β-keto Ester Alkylation->Alkyl Adduct Chiral Michael Adduct Michael->Adduct

Caption: Key asymmetric strategies for derivatizing this compound.

Part 1: Asymmetric Reduction to Chiral β-Hydroxy Esters

The most common transformation of β-keto esters is their reduction to the corresponding β-hydroxy esters. Asymmetric reduction methods provide access to enantiomerically enriched β-hydroxy-α-phenyl esters, which are key structural motifs in many natural products and pharmaceuticals.

Metal-Catalyzed Asymmetric Hydrogenation

Transition metal complexes with chiral ligands are highly efficient catalysts for the asymmetric hydrogenation of β-keto esters, often providing excellent enantioselectivities and high turnover numbers.[1] Ruthenium- and Iridium-based catalysts are among the most widely used.[1]

This protocol details the asymmetric hydrogenation of this compound using a Ru(II)-BINAP catalyst, a well-established system for this transformation.[1]

Materials:

  • This compound

  • [RuCl(p-cymene)]₂

  • (R)- or (S)-BINAP

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

  • Standard Schlenk line and glassware

Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, add [RuCl(p-cymene)]₂ (1 mol%) and the chosen enantiomer of BINAP (1.1 mol%) to a Schlenk flask.

  • Add degassed methanol to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

Hydrogenation Procedure:

  • In a separate flask, dissolve this compound (1 equivalent) in degassed methanol.

  • Transfer the substrate solution to the autoclave.

  • Carefully transfer the prepared catalyst solution to the autoclave via cannula.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral methyl 2-phenyl-3-hydroxypropanoate.[2][3]

Data Presentation:

Catalyst SystemSubstrate/Catalyst RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Ru/(R)-BINAP100:1203018>9998[1]
Ir/(R)-SpiroPAP1000:15050129599.5[1]
Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, using a hydrogen donor such as formic acid or isopropanol in the presence of a chiral catalyst.[4][5]

This protocol utilizes a well-defined Ru(II) complex with the TsDPEN ligand and formic acid/triethylamine as the hydrogen source.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (R,R)- or (S,S)-TsDPEN

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Dichloromethane (anhydrous)

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chosen enantiomer of TsDPEN (1.1 mol%) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 20 minutes to form the catalyst.

  • Add the this compound (1 equivalent) to the flask.

  • Add the formic acid/triethylamine azeotrope (2-5 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Biocatalytic Reduction with Baker's Yeast

Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst capable of reducing β-keto esters with high enantioselectivity.[6][7]

This protocol provides a simple and environmentally friendly method for the asymmetric reduction of this compound.[6]

Materials:

  • This compound

  • Baker's yeast (fresh or dried)

  • Sucrose

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a large Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm water (e.g., 200 mL).

  • Add the baker's yeast (e.g., 10 g) to the sucrose solution and stir until a homogeneous suspension is formed.

  • Allow the yeast to activate for 30 minutes at room temperature.

  • Dissolve this compound (1 g) in a minimal amount of ethanol and add it to the yeast suspension.

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours. The flask should be loosely covered to allow for the release of CO₂.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Wash the yeast cake with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Caption: General workflow for asymmetric reduction protocols.

Part 2: Asymmetric Amination to Chiral β-Amino Esters

Chiral β-amino acids and their derivatives are crucial components of many pharmaceuticals. Asymmetric amination of β-keto esters provides a direct route to these valuable compounds.[8]

Protocol 4: Organocatalytic Asymmetric Amination

This protocol describes an organocatalytic approach using a chiral phosphoric acid catalyst for the enantioselective amination of this compound with an azodicarboxylate.

Materials:

  • This compound

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Toluene (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).

  • Add anhydrous toluene, followed by this compound (1.2 equivalents).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add di-tert-butyl azodicarboxylate (1 equivalent) portion-wise over 30 minutes.

  • Stir the reaction at this temperature for the specified time (e.g., 24-48 hours).

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture directly.

  • Purify the crude product by flash column chromatography to yield the chiral α-amino-β-keto ester.

  • The resulting keto group can be subsequently reduced diastereoselectively to afford the corresponding chiral β-hydroxy-α-amino ester.

Part 3: Asymmetric Alkylation

The introduction of an alkyl group at the α-position of this compound can be achieved enantioselectively using phase-transfer catalysis, creating a chiral quaternary center.[9]

Protocol 5: Phase-Transfer Catalyzed Asymmetric Alkylation

This protocol employs a chiral quaternary ammonium salt derived from a cinchona alkaloid as the phase-transfer catalyst.[9]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

  • Potassium carbonate (finely powdered)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the phase-transfer catalyst (1-5 mol%), and finely powdered potassium carbonate (2-3 equivalents).

  • Add toluene to the flask.

  • Add the alkyl halide (1.1 equivalents) and stir the mixture vigorously at room temperature for 24-72 hours.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, filter off the solids and wash with toluene.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Part 4: Chiral Analysis

The determination of the enantiomeric excess (ee) of the synthesized chiral derivatives is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

Protocol 6: General Procedure for Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® or CHIRALCEL® series)

General Conditions:

  • Mobile Phase: Typically a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.5-1.0 mL/min

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Column Temperature: Usually ambient, but can be varied to improve separation.

Procedure:

  • Prepare a dilute solution of the purified product in the mobile phase.

  • Inject the sample onto the chiral column.

  • Record the chromatogram.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Note: The specific column and mobile phase composition must be optimized for each chiral derivative.

Physicochemical and Safety Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateSafety Precautions
This compoundC₁₀H₁₀O₃178.18LiquidIrritant. Avoid contact with skin and eyes. Handle in a well-ventilated area.[12][13]
Methyl 2-phenyl-3-hydroxypropanoateC₁₀H₁₂O₃196.20VariesHandle with standard laboratory safety procedures.

Conclusion

This guide provides a detailed overview and a set of robust protocols for the asymmetric synthesis of valuable chiral derivatives from this compound. By leveraging metal-catalyzed hydrogenation, organocatalysis, and biocatalysis, researchers can access a diverse range of enantiomerically enriched building blocks. The provided protocols, data tables, and workflows are intended to serve as a practical resource for scientists in both academic and industrial settings, facilitating the synthesis of complex chiral molecules for various applications.

References

  • Ariger, M. A., & Carreira, E. M. (2012). pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. Organic Letters.
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  • Pan, S., et al. (2017). Organocatalytic Asymmetric Decarboxylative Amination of β-Keto Acids: Access to Optically Active α-Amino Ketones and 1,2-Amino Alcohols. Organic Letters, 19(8), 2162–2165.
  • Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution. (n.d.).
  • Chen, Y., et al. (2015). Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. The Journal of Organic Chemistry.
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"alkylation of methyl 3-oxo-2-phenylpropanoate at the alpha position"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective α-Alkylation of Methyl 3-oxo-2-phenylpropanoate

Introduction: The Strategic Importance of α-Alkylation

In the landscape of synthetic organic chemistry and drug development, the precise formation of carbon-carbon bonds is a cornerstone of molecular construction. The α-alkylation of β-keto esters is a powerful and classic transformation for this purpose. These compounds, characterized by a ketone and an ester group separated by a single carbon, possess unique reactivity that makes them invaluable synthetic intermediates.[1][2] The acidic nature of the α-proton, nestled between two electron-withdrawing carbonyl groups, allows for facile deprotonation to form a resonance-stabilized enolate.[3] This enolate is a potent carbon nucleophile, capable of reacting with various electrophiles to forge new C-C bonds with high efficiency.[3][4]

This compound is a particularly interesting substrate. The presence of the α-phenyl group introduces steric and electronic factors that influence the reactivity of the enolate and the properties of the resulting products. The alkylated derivatives of this molecule serve as versatile precursors for more complex structures, including substituted ketones, heterocyclic compounds, and chiral building blocks that are central to the synthesis of pharmaceutical agents.[5][6] This guide provides an in-depth analysis of the α-alkylation of this compound, detailing the underlying mechanistic principles, a comprehensive experimental protocol, and strategies for optimizing this critical synthetic transformation.

Part 1: The Underlying Chemistry: Mechanism and Selectivity

The success of the α-alkylation reaction hinges on a clear understanding of its mechanism and the factors that control its outcome. The process can be broken down into two primary steps: enolate formation and nucleophilic substitution.

1.1 Enolate Formation: The Crucial First Step The reaction begins with the deprotonation of the α-carbon by a suitable base. The α-proton of this compound is significantly more acidic (pKa ≈ 11-13) than a typical ketone's α-proton (pKa ≈ 19-20) due to the inductive effects of both the ester and ketone carbonyl groups and, most importantly, the ability of the resulting conjugate base (the enolate) to delocalize the negative charge across the O=C-C-C=O system.[3]

The choice of base is critical and dictates whether the reaction is under kinetic or thermodynamic control.[7]

  • Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are bulky and react quickly and irreversibly at low temperatures (e.g., -78 °C) to form the kinetic enolate.[8]

  • Weaker bases , such as sodium ethoxide (NaOEt) or sodium hydride (NaH), are often used at higher temperatures and can establish an equilibrium, leading to the more stable thermodynamic enolate.[9]

Caption: Nucleophilic attack of the enolate on an alkyl halide, showing C- vs. O-alkylation pathways.

Part 2: Experimental Protocol and Optimization

This section provides a robust, field-proven protocol for the α-methylation of this compound using sodium hydride as the base and methyl iodide as the alkylating agent.

2.1 Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityNotes
This compound6342-82-1192.201.0 equiv (e.g., 1.92 g)Substrate
Sodium Hydride (60% dispersion in oil)7646-69-724.001.1 equivWash with hexanes before use
Anhydrous Tetrahydrofuran (THF)109-99-972.11~10 mL / mmol sub.Dry over sodium/benzophenone
Methyl Iodide (MeI)74-88-4141.941.2 equivFreshly distilled or from a fresh bottle
Saturated Aqueous NH₄Cl12125-02-953.49As neededFor quenching
Diethyl Ether / Ethyl Acetate60-29-774.12As neededFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying

2.2 Step-by-Step Protocol

  • Preparation (Inert Atmosphere): Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Preparation: In the flask, suspend the sodium hydride (60% dispersion, 1.1 equiv) in anhydrous THF (~5 mL / mmol of NaH).

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equiv) in anhydrous THF (~5 mL / mmol) and add it dropwise to the NaH suspension over 15-20 minutes. Causality Note: Slow addition prevents a dangerous exotherm and ensures controlled deprotonation. The evolution of hydrogen gas will be observed.

  • Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation. The solution should become clear or slightly yellow.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 equiv) dropwise via syringe. Causality Note: Cooling minimizes potential side reactions. An excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Quenching): Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. Safety Note: Quenching unreacted NaH is exothermic and produces hydrogen gas. Perform this step slowly and behind a blast shield.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 2-methyl-3-oxo-2-phenylpropanoate.

2.3 Optimization Strategies

The choice of reagents and conditions can be tailored to the specific alkylating agent and desired outcome.

ParameterCondition 1 (Standard)Condition 2 (For Reactive Halides)Condition 3 (Phase Transfer)Rationale & Causality
Base NaH, NaOEtLDA, LiHMDSK₂CO₃NaH is inexpensive and effective. [9]LDA/LiHMDS provide fast, irreversible deprotonation at low temperatures, which is ideal for sensitive substrates. [10]K₂CO₃ with a PTC is a milder, safer alternative. [11]
Solvent THF, DMFTHFToluene, CH₂Cl₂Aprotic solvents are required. THF is excellent for solubility and use with strong bases. DMF can accelerate Sₙ2 reactions. Toluene is common in PTC. [11]
Temperature 0 °C to RT-78 °C to RTRoom TemperatureLow temperatures (-78 °C) are crucial for kinetic control with bases like LDA to minimize side reactions. [10]PTC reactions often run well at ambient temperature. [12]
Alkylating Agent Primary Alkyl Halides (MeI, BnBr)Allylic/Benzylic HalidesPrimary Alkyl HalidesSₙ2 reactivity is key. Methyl, benzyl, and allyl halides are highly reactive. Less reactive halides may require heating or stronger bases. [13][14]

Part 3: Workflow and Troubleshooting

A logical workflow is essential for successfully executing and optimizing the alkylation.

Alkylation_Workflow Start Start: This compound Setup Setup Inert Atmosphere (N2 or Ar, Dry Glassware) Start->Setup Base_Select Select Base (NaH, LDA, etc.) Setup->Base_Select Enolate_Formation Form Enolate (Add Substrate to Base) Base_Select->Enolate_Formation Add_RX Add Alkylating Agent (R-X) at appropriate temperature Enolate_Formation->Add_RX Monitor Monitor Reaction (TLC) Add_RX->Monitor Monitor->Add_RX Incomplete Workup Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize (NMR, MS, IR) Purify->Characterize End End: Pure α-Alkylated Product Characterize->End

Caption: A logical workflow for the α-alkylation experiment from setup to characterization.

Common Troubleshooting Issues:

  • No Reaction: May be caused by inactive base (e.g., old NaH), wet solvent/glassware, or an unreactive alkylating agent. Ensure all reagents are fresh and conditions are strictly anhydrous.

  • Low Yield: Could result from incomplete deprotonation (use a stronger base or longer reaction time), side reactions (run at a lower temperature), or difficult purification.

  • Multiple Products: The presence of a dialkylated product suggests too much alkylating agent or that the mono-alkylated product's α-proton is still acidic enough to be removed. [15]Using exactly 1.0 equivalent of base and halide can minimize this. The presence of O-alkylation product may require changing the solvent or counter-ion.

References

  • PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]

  • Thieme. (2013). Enantioselective Alkylation of β-Keto Esters. Retrieved from [Link]

  • Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • YouTube. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Reddit. (2022, July 25). Bases to promote enolate formation. Retrieved from [Link]

  • ChemistryViews. (2012, November 21). C- or O-Alkylation?. Retrieved from [Link]

  • Datapdf.com. (n.d.). Alkylation of dianions of. beta.-keto esters. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Enolate. Retrieved from [Link]

  • YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]

  • ProQuest. (n.d.). A study of competitive C- and O-alkylation of selected cyclic-β-ketoesters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved from [Link]

  • University of Liverpool. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • Nature. (2022, October 12). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: α-Alkylation of Ketones via Enolate Ions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

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The Versatility of β-Keto Esters: Methyl 3-Oxo-2-phenylpropanoate as a Pivotal Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of β-Keto Esters in Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Among the most versatile and powerful building blocks in the synthetic chemist's arsenal are the β-keto esters.[1] These compounds, characterized by a ketone two carbons away from an ester group, possess a unique combination of electrophilic and nucleophilic sites, rendering them highly reactive and amenable to a wide array of chemical transformations.[2][3] The acidic α-proton, flanked by two carbonyl groups, is readily removed by a base, generating a stabilized enolate that can participate in a variety of carbon-carbon bond-forming reactions. This inherent reactivity makes β-keto esters, such as methyl 3-oxo-2-phenylpropanoate, indispensable intermediates in the synthesis of a diverse range of bioactive molecules, including anticoagulants, anti-inflammatory agents, and anticonvulsants.[4][5][6] This technical guide will provide an in-depth exploration of the role of this compound and its analogs as pharmaceutical intermediates, with a focus on detailed synthetic protocols, mechanistic insights, and the rationale behind key experimental choices.

Core Application: Synthesis of the Anticoagulant Phenindione

A classic and compelling example of the utility of β-keto ester chemistry in pharmaceutical synthesis is the preparation of Phenindione (2-phenyl-1,3-indandione), an oral anticoagulant that functions as a vitamin K antagonist.[7][8] By inhibiting the enzyme Vitamin K epoxide reductase, Phenindione disrupts the vitamin K cycle, thereby impeding the synthesis of crucial blood clotting factors and exerting its therapeutic effect.[9] The synthesis of Phenindione provides an excellent case study in the strategic application of condensation and rearrangement reactions involving precursors structurally related to this compound.

Synthetic Pathway Overview

The synthesis of Phenindione can be efficiently achieved through a base-catalyzed condensation reaction between phthalic anhydride and phenylacetic acid, followed by an intramolecular rearrangement. This pathway highlights the formation of a key intermediate that subsequently cyclizes to form the desired 1,3-indandione scaffold.

Diagram of the Synthetic Pathway for Phenindione

G cluster_0 Step 1: Condensation cluster_1 Step 2: Rearrangement A Phthalic Anhydride C Phenylmethylenphthalide (Intermediate) A->C Heat B Phenylacetic Acid B->C Heat D Phenylmethylenphthalide E Phenindione (2-phenyl-1,3-indandione) D->E Sodium Ethoxide

Caption: Synthetic route to Phenindione from phthalic anhydride and phenylacetic acid.

Detailed Experimental Protocol: Synthesis of Phenindione

This protocol outlines a laboratory-scale synthesis of Phenindione. Researchers should adhere to all standard safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Phthalic Anhydride148.1214.8 g0.1
Phenylacetic Acid136.1513.6 g0.1
Sodium Ethoxide68.057.5 g0.11
Absolute Ethanol46.07100 mL-
Water18.02As needed-
Diethyl Ether74.12As needed-
Hydrochloric Acid (6 M)36.46As needed-

Procedure:

  • Step 1: Condensation to form Phenylmethylenphthalide.

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (14.8 g, 0.1 mol) and phenylacetic acid (13.6 g, 0.1 mol).

    • Heat the mixture gently in an oil bath to 180-200 °C. The solids will melt and react, evolving carbon dioxide. Maintain this temperature for 1 hour.

    • Allow the reaction mixture to cool to approximately 100 °C. The crude phenylmethylenphthalide will solidify upon cooling.

  • Step 2: Base-Catalyzed Rearrangement to Phenindione.

    • To the flask containing the crude phenylmethylenphthalide, add a solution of sodium ethoxide (7.5 g, 0.11 mol) in absolute ethanol (100 mL).

    • Heat the mixture to reflux with stirring for 1 hour. The solution will turn a deep red-orange color, indicating the formation of the enolate of Phenindione.

    • After the reflux period, remove the ethanol by distillation.

    • To the residue, add 100 mL of water and stir until the solid dissolves.

    • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the ether layers.

    • Cool the aqueous layer in an ice bath and acidify by the dropwise addition of 6 M hydrochloric acid until the precipitation of the yellow Phenindione product is complete (pH ~2-3).

    • Collect the crude product by vacuum filtration, wash with cold water, and air dry.

  • Purification:

    • Recrystallize the crude Phenindione from ethanol to yield light yellow, fluffy crystals.

    • Dry the purified product in a vacuum oven. The expected melting point is in the range of 144-148 °C.[7]

Mechanistic Insights and Rationale

The synthesis of Phenindione is a testament to the elegance of classical organic reactions.

  • Step 1 (Condensation): The initial reaction is a Perkin-like condensation. The anhydride reacts with the enolate of phenylacetic acid (formed in situ at high temperature) to form an intermediate that readily dehydrates and decarboxylates to yield phenylmethylenphthalide. The high temperature is necessary to drive this condensation.

  • Step 2 (Rearrangement): The crucial step involves a base-catalyzed rearrangement. Sodium ethoxide, a strong base, abstracts a proton from the methylene group of the phenylmethylenphthalide, generating a carbanion. This carbanion then undergoes an intramolecular cyclization, attacking the carbonyl group of the phthalide moiety to form a five-membered ring. This is an example of an intramolecular Claisen-type condensation. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical to ensure efficient deprotonation without competing side reactions. The reaction is driven by the formation of the highly stabilized enolate of the final 1,3-dione product. Acidification in the final step protonates this enolate to yield the neutral Phenindione.

Broader Applications in Pharmaceutical Synthesis

The reactivity profile of this compound and related β-keto esters extends far beyond the synthesis of anticoagulants. Their utility as versatile intermediates is evident in the construction of a wide range of heterocyclic scaffolds that form the core of many therapeutic agents.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds known for their analgesic, anti-inflammatory, and antipyretic properties.[10] The synthesis of pyrazolones often involves the condensation of a β-keto ester with hydrazine or its derivatives. This reaction provides a straightforward and efficient route to this important class of compounds.

General Workflow for Pyrazolone Synthesis

G A This compound C Condensation A->C B Hydrazine Derivative (e.g., Hydrazine hydrate) B->C D Cyclization C->D Acid or Base Catalyst E Pyrazolone Derivative D->E

Caption: General workflow for the synthesis of pyrazolone derivatives from a β-keto ester.

Potential in Anti-inflammatory and Anticonvulsant Drug Scaffolds

Research has shown that derivatives of β-keto esters can serve as precursors to compounds with potential anti-inflammatory and anticonvulsant activities.[11][12][13] For instance, the Michael addition of β-keto esters to α,β-unsaturated carbonyl compounds can generate complex acyclic structures that can be further cyclized to form various heterocyclic systems.[5] While direct protocols starting from this compound for currently marketed drugs in these classes are less common, the fundamental reactions it can undergo (alkylation, condensation, cyclization) are central to the synthesis of many such agents. The ability to introduce a phenyl group at the α-position provides a strategic advantage for creating molecules with the lipophilicity often required for CNS penetration in anticonvulsant drugs or for binding to hydrophobic pockets in enzymes targeted by anti-inflammatory agents.

Conclusion

This compound and its structural analogs are not merely simple organic molecules; they are powerful and versatile intermediates that have played a significant role in the history of pharmaceutical synthesis and continue to offer potential for the development of new therapeutic agents. The synthesis of the anticoagulant Phenindione serves as a prime example of how the unique reactivity of the β-keto ester functional group can be harnessed to construct complex, biologically active molecules. As drug discovery continues to evolve, the fundamental principles of organic synthesis, exemplified by the reactions of these intermediates, will remain a cornerstone of innovation, enabling the creation of the next generation of life-saving medicines.

References

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859–22920. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenyl-1,3-indandione and 5 a. Yields of isolated products are reported. [Image]. Retrieved from [Link]

  • Gouda, M. A., et al. (2019). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Molecules, 24(12), 2285. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

  • Stancheva, S. S., et al. (2023). Drug-Delivery Silver Nanoparticles: A New Perspective for Phenindione as an Anticoagulant. Pharmaceutics, 15(8), 2108. [Link]

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  • Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. [Link]

  • Journal of Medicinal Chemistry. (1979). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. [Link]

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  • Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals (Basel), 17(11), 1522. [Link]

  • Organic Syntheses. (n.d.). 1,4-DIPHENYL-5-AMINO-1,2,3-TRIAZOLE and 4-PHENYL-5-ANILINO-1,2,3-TRIAZOLE. Retrieved from [Link]

  • PubMed. (1995). Synthesis and Anti-Inflammatory Properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane. [Link]

  • Kłosiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5854-7. [Link]

  • Sharma, P., & Kumar, A. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(16), 4983. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Claisen Condensation of Monosubstituted Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Claisen condensation of monosubstituted esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges encountered during this pivotal carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Claisen condensation, particularly in the context of monosubstituted esters.

1. What is the Claisen condensation and why is it challenging with monosubstituted esters?

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] When using a monosubstituted ester (an ester with only one α-hydrogen), the reaction becomes particularly challenging. The driving force for the Claisen condensation is the final deprotonation of the newly formed β-keto ester, which is significantly more acidic than the starting ester.[3][4] This deprotonation shifts the reaction equilibrium towards the product.[3] However, with a monosubstituted ester, the resulting β-keto ester has no α-hydrogens to be deprotonated, making the final, thermodynamically favorable step impossible.[3][5] This often results in poor yields as the equilibrium does not strongly favor the product.[6]

2. What is the fundamental mechanism of the Claisen condensation?

The mechanism involves several key steps:

  • Enolate Formation: A strong base removes an α-proton from the ester to form a resonance-stabilized enolate anion.[1][7]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.[7][8]

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[7][9]

  • Deprotonation (Driving Force): For esters with two or three α-hydrogens, the resulting β-keto ester is deprotonated by the alkoxide base. This final, essentially irreversible step drives the reaction to completion.[3][9]

3. Why is the choice of base so critical in a Claisen condensation?

The base must be strong enough to deprotonate the α-carbon of the ester, but it should not cause unwanted side reactions.[1] There are two primary concerns:

  • Hydrolysis: Using a hydroxide base (like NaOH or KOH) can lead to the saponification (hydrolysis) of the ester, forming a carboxylate salt, which will not undergo the desired condensation.[3][7][10]

  • Transesterification: If the alkoxide base used does not match the alkoxy group of the ester (e.g., using sodium methoxide with an ethyl ester), a mixture of esters can be formed through transesterification, leading to a mixture of products.[3][11][12] Therefore, it is standard practice to use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[1][3][11]

4. Can I run a "crossed" Claisen condensation with a monosubstituted ester?

Yes, but with careful planning. A crossed Claisen condensation involves two different esters.[13] To obtain a single desired product and avoid a complex mixture of all four possible products, one of the esters should be non-enolizable (lacking α-hydrogens), such as ethyl benzoate or ethyl formate.[13][14] In this scenario, the monosubstituted ester is forced to act as the enolate donor, and the non-enolizable ester acts as the electrophilic acceptor.[14] To suppress the self-condensation of the monosubstituted ester, it is often added slowly to a mixture of the base and the non-enolizable ester, which is used in excess.[13]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Claisen condensation of monosubstituted esters.

Issue 1: Low or No Yield

Q: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?

A: Low or no yield in a Claisen condensation with a monosubstituted ester is a frequent issue, primarily due to the unfavorable equilibrium. Here’s a breakdown of potential causes and solutions:

  • Insufficiently Strong Base: The base may not be strong enough to generate a sufficient concentration of the enolate.

    • Solution: While alkoxides are standard, for challenging substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed to drive the enolate formation.[15][16] Using LDA allows for the pre-formation of the enolate at low temperatures before the addition of the second ester, offering greater control.[17]

  • Presence of Water: Any moisture in the reaction will quench the strong base and can also lead to ester hydrolysis.[15]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[15]

  • Unfavorable Equilibrium: As mentioned, with monosubstituted esters, the final deprotonation step that drives the reaction is absent.

    • Solution: Consider strategies to shift the equilibrium. This might involve using a large excess of the non-enolizable ester in a crossed condensation to push the reaction forward according to Le Châtelier's principle.

  • Steric Hindrance: Bulky substituents on the ester can hinder the approach of the enolate or the base.[15][18]

    • Solution: If possible, consider a less sterically hindered substrate. Alternatively, a less bulky but strong base might be beneficial.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_base Evaluate Base Strength & Type start->check_base check_equilibrium Consider Reaction Equilibrium start->check_equilibrium check_sterics Assess Steric Hindrance start->check_sterics solution_dry Use Oven-Dried Glassware & Anhydrous Solvents check_conditions->solution_dry Moisture Suspected solution_base Use Stronger Base (NaH, LDA) Match Alkoxide to Ester check_base->solution_base Base Inappropriate solution_equilibrium Use Excess of Non-Enolizable Ester check_equilibrium->solution_equilibrium Monosubstituted Ester Used solution_sterics Modify Substrate or Choose Less Bulky Base check_sterics->solution_sterics Bulky Groups Present end Improved Yield solution_dry->end solution_base->end solution_equilibrium->end solution_sterics->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Multiple Products

Q: My analysis shows multiple products. What is causing this and how can I improve selectivity?

A: The formation of multiple products is a classic sign of competing reaction pathways.

  • Self-Condensation in a Crossed Reaction: If you are attempting a crossed Claisen condensation and both esters are enolizable, you will inevitably get a mixture of four products.[13][16]

    • Solution: As discussed, one of the esters should be non-enolizable.[14] If this is not possible, a directed Claisen condensation is the best approach. This involves pre-forming the enolate of one ester with a strong, non-nucleophilic base like LDA at low temperature, and then slowly adding the second ester.[17][19]

  • Transesterification: As detailed in the FAQs, using an alkoxide base that does not match the ester's alcohol component will lead to transesterification and a mixture of products.[3][11]

    • Solution: Always match the alkoxide base to the ester. For example, use sodium ethoxide with ethyl esters.[1][3]

Reaction Pathways in a Crossed Claisen Condensation

crossed_claisen cluster_reactants Reactants cluster_products Potential Products EsterA Ester A (Enolizable) Prod_AA Product A-A (Self-condensation) EsterA->Prod_AA reacts with A Prod_AB Product A-B (Crossed) EsterA->Prod_AB reacts with B EsterB Ester B (Enolizable) Prod_BB Product B-B (Self-condensation) EsterB->Prod_BB reacts with B Prod_BA Product B-A (Crossed) EsterB->Prod_BA reacts with A

Caption: Potential products in a crossed Claisen condensation.

Issue 3: Formation of Carboxylic Acid Salt (Saponification)

Q: I am isolating a carboxylic acid salt instead of my desired β-keto ester. Why is this happening?

A: This is a clear indication of ester hydrolysis, also known as saponification.

  • Incorrect Base: The use of hydroxide bases (e.g., NaOH, KOH) will lead to the hydrolysis of the ester, which is typically much faster than the condensation reaction.[3][7]

    • Solution: Strictly avoid hydroxide bases. Use an alkoxide base (e.g., sodium ethoxide, potassium tert-butoxide) or a non-nucleophilic base like NaH or LDA.[10]

  • Water Contamination: The presence of significant amounts of water, even with an alkoxide base, can lead to the formation of hydroxide ions in situ, which can then cause saponification.

    • Solution: Meticulously follow anhydrous procedures for all reagents and equipment.[15]

Experimental Protocols

Protocol 1: General Procedure for a Directed Crossed Claisen Condensation

This protocol is designed to maximize the yield of a single product when reacting a monosubstituted ester with a non-enolizable ester.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Enolate Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) to the stirred THF.

  • Ester Addition: Slowly add the monosubstituted ester (1.0 equivalent) dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.[17]

  • Addition of Electrophile: Add the non-enolizable ester (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Selection of Bases for Claisen Condensation
BaseChemical FormulaTypical Use CaseKey Considerations
Sodium EthoxideNaOEtStandard base for ethyl esters.[20]Must match the ester's alkoxy group to prevent transesterification.[3]
Sodium HydrideNaHA strong, non-nucleophilic base for generating a high concentration of enolate.[16]Highly reactive with water; requires strictly anhydrous conditions.[15]
Lithium Diisopropylamide (LDA)LiN(i-Pr)₂Ideal for directed Claisen condensations; allows for quantitative enolate formation at low temperatures.[1][17]Sterically hindered and non-nucleophilic. Must be freshly prepared or titrated.
Potassium tert-ButoxideKOBu-tA strong, sterically hindered base.[20]Can favor the kinetic enolate in some cases.

References

  • Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Claisen Condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). Crossed Claisen condensation. Retrieved from [Link]

  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 6.4: Mixed Claisen Condensations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.4: Claisen Condensation. Retrieved from [Link]

  • YouTube. (2013). Chemistry 3 Acylation of Enolates (Claisen Condensation). Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation | Guided Videos, Practice & Study Materials. Retrieved from [Link]

  • ChemTube3D. (n.d.). Acylation at carbon Claisen ester condensation. Retrieved from [Link]

  • University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Practice Problems | Test Your Skills with Real Questions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • YouTube. (2019). 13.03 Mechanism of the Claisen Condensation. Retrieved from [Link]

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"preventing retro-Claisen reaction with methyl 3-oxo-2-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-oxo-2-phenylpropanoate Reactions

Welcome to the technical support guide for handling this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of the undesired retro-Claisen reaction. Our goal is to equip you, our fellow researchers and drug development professionals, with the knowledge to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction yield is significantly lower than expected, and I'm recovering starting material or isolating methyl phenylacetate and methyl acetate. What is happening?

A: You are likely observing the effects of a competitive retro-Claisen reaction. This reaction is the reverse of the Claisen condensation and involves the cleavage of the Cα-Cβ bond of your β-keto ester.[1][2] For this compound, this side reaction is particularly problematic due to the α-phenyl group, which stabilizes the resulting carbanion intermediate, making the cleavage thermodynamically favorable under certain conditions.

The presence of a nucleophilic base (e.g., sodium methoxide, sodium hydroxide) and elevated temperatures can promote this undesired pathway.[1][3] The base can attack the ketone carbonyl, leading to a tetrahedral intermediate that collapses to break the carbon-carbon bond.

Solution: To minimize the retro-Claisen reaction, you must shift from thermodynamic control to kinetic control.[4][5] This involves using conditions that favor the rapid, irreversible formation of the desired product over the more stable, but undesired, cleavage products.

  • Switch to a Non-Nucleophilic, Sterically Hindered Base: Use a base like Lithium Diisopropylamide (LDA) or Potassium Bis(trimethylsilyl)amide (KHMDS).[6][7][8] These bases are strong enough to deprotonate the α-carbon but are too bulky to act as nucleophiles and attack the carbonyl carbon.[6][9]

  • Lower the Reaction Temperature: Perform the reaction at very low temperatures, typically -78 °C (a dry ice/acetone bath).[3] Low temperatures reduce the available energy for the system to overcome the activation barrier for the reverse reaction, effectively "locking" the reaction into the kinetically favored pathway.[10]

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete and rapid deprotonation of the β-keto ester, forming the enolate quickly and preventing side reactions.

Q2: I'm trying to perform an α-alkylation on this compound, but the reaction is messy, and I'm getting multiple products. How can I improve the selectivity?

A: This is a classic challenge where the conditions required for alkylation can also promote the retro-Claisen reaction. The key is to form the enolate cleanly and irreversibly before introducing the electrophile (your alkylating agent).

Solution: A directed aldol or alkylation protocol under kinetic control is necessary.

  • Enolate Formation: Dissolve your substrate in an anhydrous aprotic solvent (like THF) and cool it to -78 °C under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Slowly add a solution of LDA (pre-formed or commercially available) to the substrate solution. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Electrophile Addition: Add your alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise to the enolate solution, maintaining the low temperature.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not let the reaction warm up before quenching, as this can promote the retro-Claisen pathway.

This sequential, low-temperature approach ensures that the highly reactive enolate is trapped by the electrophile before it can undergo cleavage.[11]

Frequently Asked Questions (FAQs)

Q1: What exactly is the retro-Claisen reaction and why is it a problem for this specific substrate?

A: The retro-Claisen reaction is the microscopic reverse of the Claisen condensation. It is a base-mediated carbon-carbon bond cleavage of a β-dicarbonyl compound.[1][2][12] In the case of this compound, a base can attack the C3 ketone, leading to the formation of methyl acetate and the enolate of methyl phenylacetate.

The reason this substrate is particularly susceptible is the stability of the leaving group . The "leaving group" in this C-C bond cleavage is a carbanion at the C2 position. The adjacent phenyl group effectively stabilizes this negative charge through resonance, making it a much better leaving group than an unsubstituted α-carbanion. This enhanced stability lowers the activation energy for the retro-Claisen pathway.

Mechanism of Retro-Claisen Reaction

Caption: Mechanism of the base-induced retro-Claisen reaction.

Q2: What is the difference between kinetic and thermodynamic control in this context?

A:

  • Kinetic control refers to conditions where the major product is the one that is formed fastest.[4][5] This pathway has the lowest activation energy. For enolate formation, this is typically achieved with a strong, bulky base at low temperatures, which removes the most accessible proton irreversibly.[3][13]

  • Thermodynamic control refers to conditions where the reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one, not necessarily the one that forms fastest.[3][4][5] Using weaker bases (like alkoxides) and higher temperatures allows the less stable products to revert to intermediates and eventually form the most thermodynamically stable product mixture, which in this case, can include the retro-Claisen products.

Experimental Condition Decision Workflow

G start Goal: Modify Methyl 3-oxo-2-phenylpropanoate base_choice Choose Base Type start->base_choice hindered_base Strong, Hindered Base (LDA, KHMDS) base_choice->hindered_base Non-nucleophilic nucleophilic_base Nucleophilic Base (NaOMe, NaOH, t-BuOK) base_choice->nucleophilic_base Nucleophilic kinetic_path Kinetic Control (Desired for Alkylation) conditions_k Conditions: - Low Temp (-78 °C) - Anhydrous THF - Inert Atmosphere kinetic_path->conditions_k thermo_path Thermodynamic Control (Risk of Retro-Claisen) conditions_t Conditions: - Room Temp or Higher - Protic Solvent (e.g., EtOH) - Reversible thermo_path->conditions_t hindered_base->kinetic_path nucleophilic_base->thermo_path outcome_k Outcome: Rapid, irreversible enolate formation. Minimal retro-Claisen. High yield of desired product. conditions_k->outcome_k outcome_t Outcome: Equilibrium mixture. Significant retro-Claisen. Low yield, side products. conditions_t->outcome_t

Caption: Decision workflow for selecting reaction conditions.

Q3: Can I use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)?

A:

  • Sodium Hydride (NaH): While NaH is a strong, non-nucleophilic base, it is often used to favor thermodynamic enolates because reactions are typically run at room temperature or higher to overcome its limited solubility.[11] At these temperatures, the retro-Claisen reaction can still be a significant competing pathway. It is less ideal than LDA at -78 °C for this specific substrate.

  • Potassium tert-butoxide (t-BuOK): Although sterically hindered, t-BuOK is still a stronger nucleophile than LDA and is often used under conditions that can favor thermodynamic equilibrium.[3] While it's better than sodium methoxide, it still carries a higher risk of promoting the retro-Claisen reaction compared to lithium amide bases at very low temperatures.

Data Summary: Base and Condition Selection

BaseTypeTypical Temp.ProsCons/Risks
LDA Strong, Hindered, Non-nucleophilic[7][8]-78 °CPromotes kinetic enolate; fast, irreversible deprotonation; minimizes retro-Claisen.[3]Air and moisture sensitive; often requires in-situ preparation.
KHMDS Strong, Hindered, Non-nucleophilic[6]-78 °C to 0 °CSimilar to LDA; often more soluble in common solvents.Air and moisture sensitive; more expensive than LDA.
NaH Strong, Non-nucleophilic0 °C to 25 °CInexpensive and powerful.Often leads to thermodynamic product; risk of retro-Claisen at higher temps.[11]
NaOMe, NaOH Strong, Nucleophilic25 °C or refluxInexpensive and readily available.Highly prone to causing retro-Claisen reaction via nucleophilic attack.[1]

Experimental Protocol: Kinetic Alkylation of this compound

This protocol describes the methylation using LDA as the base to minimize the retro-Claisen side reaction.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi, 1.05 eq), 2.5 M in hexanes

  • Methyl Iodide (MeI, 1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Standard solvents for workup (e.g., diethyl ether, brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Preparation (In-situ):

    • Add anhydrous THF to the flask, followed by diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the substrate solution to the pre-formed LDA solution at -78 °C via cannula or syringe over 15 minutes.

    • Stir the reaction mixture at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.

  • Alkylation:

    • Slowly add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-methylated product.

References

  • Kinetic vs. Thermodynamic Enolates Definition. Fiveable. Available from: [Link]

  • Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. (2023-06-26). Available from: [Link]

  • Kinetic vs. Thermodynamic Enolates. University of Calgary. Available from: [Link]

  • Kinetic and thermodynamic enolates. Khan Academy. Available from: [Link]

  • Non-nucleophilic base. Grokipedia. Available from: [Link]

  • Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. (2026-01-08). Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. Royal Society of Chemistry. (2018). Available from: [Link]

  • Non-nucleophilic base. Wikipedia. Available from: [Link]

  • Recent Advances in the Retro-Claisen Reaction and Its Synthetic Applications. MDPI. (2021-08-10). Available from: [Link]

  • Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube. (2020-04-30). Available from: [Link]

  • Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. (2024-07-03). Available from: [Link]

  • Claisen condensation. Wikipedia. Available from: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (2020-09-14). Available from: [Link]

  • Mixed Claisen Condensations. Chemistry LibreTexts. (2025-01-19). Available from: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. (2024-03-17). Available from: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. (2022-08-16). Available from: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. SciSpace. (2023-05-09). Available from: [Link]

  • Enolate. Wikipedia. Available from: [Link]

  • Enolate Nucleophiles. Chemistry LibreTexts. (2022-10-04). Available from: [Link]

  • Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. University of Bath. Available from: [Link]

  • Claisen Condensation. Chemistry LibreTexts. (2022-07-20). Available from: [Link]

  • Alkylation of Enolates Alpha Position. Chemistry Steps. Available from: [Link]

  • ENOLATES. eGyanKosh. Available from: [Link]

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to Access 3-(3-Oxo-3-arylpropyl) Quinazolinones. ResearchGate. (2023-08-08). Available from: [Link]

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to Access 3-(3-Oxo-3-arylpropyl) Quinazolinones. Thieme. (2023-08-08). Available from: [Link]

  • Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA Chemistry and Biochemistry. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-Oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

I. Reaction Overview: The Claisen Condensation

The synthesis of this compound is typically achieved through a crossed Claisen condensation.[1] This reaction involves the condensation of two different esters in the presence of a strong base.[2] In this specific case, methyl phenylacetate and dimethyl carbonate are common starting materials. The reaction proceeds via the formation of an enolate from methyl phenylacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.[3]

Core Reaction Pathway

Claisen_Condensation cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Methyl Phenylacetate Methyl Phenylacetate Enolate Formation Enolate Formation Methyl Phenylacetate->Enolate Formation Deprotonation Dimethyl Carbonate Dimethyl Carbonate Nucleophilic Attack Nucleophilic Attack Dimethyl Carbonate->Nucleophilic Attack Base (e.g., NaH, NaOMe) Base (e.g., NaH, NaOMe) Base (e.g., NaH, NaOMe)->Enolate Formation Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Methoxide Elimination of Methoxide Tetrahedral Intermediate->Elimination of Methoxide This compound This compound Elimination of Methoxide->this compound

Caption: General workflow of the Claisen condensation for this compound synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or no product at all. What are the likely causes?

Answer: Low or no yield in a Claisen condensation can stem from several factors. A systematic approach to troubleshooting is crucial.

A. Ineffective Enolate Formation: The first critical step is the deprotonation of the α-carbon of methyl phenylacetate to form a reactive enolate.[4]

  • Insufficiently Strong Base: The base must be strong enough to deprotonate the α-hydrogen of the ester. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used.[5] If using an alkoxide base, it is crucial that the alkyl group of the alkoxide matches that of the ester to prevent transesterification.[6][7]

  • Moisture in the Reaction: Strong bases like NaH react violently with water. Any moisture in the solvent or on the glassware will consume the base, preventing enolate formation. Ensure all glassware is oven-dried and solvents are anhydrous.

B. Unfavorable Equilibrium: The Claisen condensation is a reversible reaction.[6] The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion.[3]

  • Stoichiometry of the Base: At least one full equivalent of the base is required to ensure the final deprotonation step can occur, shifting the equilibrium towards the product.[4]

C. Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

  • Self-Condensation of Methyl Phenylacetate: If the rate of addition of dimethyl carbonate is too slow, the enolate of methyl phenylacetate can react with another molecule of methyl phenylacetate.

  • Hydrolysis of Esters: If hydroxide bases are used, they can hydrolyze the ester starting materials to carboxylate salts, which are unreactive under these conditions.[8]

Troubleshooting Protocol for Low Yield:

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Base Verify Base Strength and Stoichiometry (e.g., NaH, NaOMe, >=1 eq.) Start->Check_Base Check_Anhydrous Ensure Anhydrous Conditions (Dry glassware, anhydrous solvent) Check_Base->Check_Anhydrous Base OK Solution_Base Use a stronger base (e.g., NaH) or ensure >1 equivalent is active. Check_Base->Solution_Base Issue Found Check_Temp Optimize Reaction Temperature Check_Anhydrous->Check_Temp Conditions Dry Solution_Anhydrous Thoroughly dry all glassware and use freshly distilled anhydrous solvent. Check_Anhydrous->Solution_Anhydrous Moisture Present Check_Addition Optimize Addition Rate of Electrophile Check_Temp->Check_Addition Temp Optimized Solution_Temp Experiment with a range of temperatures (e.g., 0 °C to reflux). Check_Temp->Solution_Temp Suboptimal Temp Solution_Addition Add dimethyl carbonate slowly to the enolate solution. Check_Addition->Solution_Addition Issue Found End Improved Yield Check_Addition->End Addition Optimized Solution_Base->Check_Anhydrous Solution_Anhydrous->Check_Temp Solution_Temp->Check_Addition Solution_Addition->End

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Presence of Significant Side-Products

Question: My reaction mixture shows multiple spots on TLC, and NMR analysis indicates the presence of several byproducts. What are they and how can I minimize them?

Answer: The formation of byproducts is a common issue. Identifying these impurities is the first step toward optimizing the reaction to suppress their formation.

A. Transesterification: This occurs when the alkoxide base used does not match the alkyl group of the ester.[8][9] For instance, using sodium ethoxide with methyl phenylacetate can lead to the formation of ethyl phenylacetate.

  • Solution: Always use an alkoxide base that corresponds to the ester's alcohol component (e.g., sodium methoxide for methyl esters).[7] Alternatively, a non-nucleophilic base like sodium hydride (NaH) can be used.[6]

B. Dialkylation or Other Secondary Reactions: The product, this compound, still possesses an acidic proton and can be deprotonated to form an enolate, which can then react further.

  • Solution: Careful control of reaction time and temperature can minimize these subsequent reactions. Quenching the reaction once the formation of the desired product is maximized (as determined by TLC or other monitoring) is crucial.

C. Decarboxylation: β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures, to form a ketone.[10][11][12]

  • Solution: During the workup, use mild acidic conditions (e.g., dilute HCl) for neutralization and maintain low temperatures during extractions and solvent removal.[13] Avoid prolonged heating of the crude product.[14]

Side-ProductLikely CausePrevention Strategy
Transesterified EsterMismatched alkoxide base and esterUse a matching alkoxide base (e.g., NaOMe for methyl esters) or a non-nucleophilic base (e.g., NaH).[7]
Self-Condensation ProductSlow addition of the electrophileAdd dimethyl carbonate dropwise to the pre-formed enolate solution.
Decarboxylated KetoneHarsh workup conditions (heat, strong acid/base)Use mild acidic quench, keep temperatures low during workup and purification.[13]
FAQ 3: Difficulty with Product Purification

Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are most effective?

Answer: Purification can be challenging due to the similar polarities of the product and some potential side-products.

A. Work-up Procedure: A proper aqueous work-up is the first line of defense in purification.

  • Quenching: Carefully quench the reaction mixture by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize any remaining base and protonate the enolate of the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.

B. Column Chromatography: Flash column chromatography is often the most effective method for obtaining a highly pure product.

  • Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Stationary Phase: Silica gel is the standard stationary phase for this type of compound.

C. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, particularly for larger-scale reactions. The boiling point of the product will be significantly different from that of the starting materials and some byproducts.

III. Experimental Protocols

Optimized Synthesis Protocol

This protocol is a general guideline and may require further optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Phenylacetate

  • Dimethyl Carbonate

  • 1M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl phenylacetate (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Condensation: Re-cool the mixture to 0 °C and add dimethyl carbonate (1.5 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M HCl until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

IV. References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

  • Wikipedia. Dieckmann condensation.

  • Grokipedia. Dieckmann condensation.

  • Purechemistry. Dieckmann condensation.

  • Chemistry Steps. Claisen Condensation Reaction Mechanism.

  • Chemistry LibreTexts. 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.

  • Organic Chemistry Portal. Dieckmann Condensation.

  • Chemistry Stack Exchange. Base used in Claisen Condensation.

  • Oregon State University. The Claisen Condensation.

  • JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview.

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate.

  • PubMed. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis.

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example.

  • YouTube. Claisen Condensation: Solvent and Base Choice.

  • Benchchem. Technical Support Center: Troubleshooting Side Reactions in γ-Keto Ester Synthesis.

  • Master Organic Chemistry. Decarboxylation.

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester.

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.

  • ResearchGate. Optimization of reaction conditions. a.

  • ResearchGate. Optimization of the reaction conditions a.

  • ResearchGate. (PDF) Mastering β-keto esters.

  • ChemSynthesis. methyl 2-methyl-3-oxo-3-phenylpropanoate.

  • Illustrated Glossary of Organic Chemistry. Claisen condensation.

  • Filo. Write the structure of the Claisen condensation product of methyl 3-phenylpropanoate.

  • Organic Syntheses Procedure. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation.

  • gChem Global. Claisen Condensation.

  • PubChem. Methyl 2-oxo-3-phenylpropanoate.

  • Tokyo Chemical Industry Co., Ltd. Methyl 3-Oxo-3-phenylpropanoate.

  • Guidechem. METHYL 3-OXO-3-PHENYLPROPANOATE 614-27-7 wiki.

  • Homework.Study.com. Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate.

  • Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.

  • SciSpace. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.

  • PubChem. Methyl 2-methyl-3-oxo-3-phenylpropanoate.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - METHYL 3-OXO-3-PHENYLPROPANOATE.

  • Cayman Chemical. Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7).

  • Benchchem. An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate.

  • Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and.

  • ResearchGate. Reaction of Thiosemicarbazide with Methyl Phenylpropynoate: Synthesis of 1,3-Thiazinone Derivatives.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable β-keto ester. Here, we address common challenges encountered during its synthesis via the acylation of methyl phenylacetate, providing in-depth, field-proven insights and troubleshooting protocols.

I. Core Synthesis Overview: Acylation of Methyl Phenylacetate

The synthesis of this compound typically proceeds via the acylation of the enolate of methyl phenylacetate. This reaction is a variation of the classic Claisen condensation. A strong base is used to deprotonate the α-carbon of methyl phenylacetate, forming a nucleophilic enolate. This enolate then attacks an acylating agent, such as acetyl chloride or acetic anhydride, followed by an acidic workup to yield the desired product.

Below is a troubleshooting guide structured in a question-and-answer format to address specific issues you may encounter during this synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes?

A1: Low or no conversion is a common issue that can often be traced back to several critical factors:

  • Insufficiently Strong Base: The pKa of the α-proton of methyl phenylacetate is around 22-24. Therefore, a base that is not strong enough to generate a sufficient concentration of the enolate will result in a poor yield. While alkoxides like sodium methoxide can be used, stronger bases are often more effective.

  • Presence of Moisture: Strong bases, especially sodium hydride (NaH) and lithium diisopropylamide (LDA), react violently with water. Any moisture in your solvent, glassware, or starting materials will quench the base, rendering it inactive.

  • Incorrect Stoichiometry of the Base: A stoichiometric amount of base is required. The final product, a β-keto ester, is more acidic than the starting ester. The base is consumed in the final deprotonation step, which drives the reaction to completion. Using a catalytic amount of base will result in a low yield.[1]

  • Steric Hindrance: While less of an issue with acetylating agents, bulky acylating agents or substituents on the phenyl ring of the starting material can hinder the reaction.

Troubleshooting Protocol:

  • Base Selection and Handling:

    • If using sodium methoxide, ensure it is freshly prepared or from a recently opened container.

    • Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). When using NaH, ensure the mineral oil is washed away with dry hexanes before use.

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone ketyl.

    • Ensure starting materials are dry. Liquid reagents can be stored over molecular sieves.

  • Verify Base Stoichiometry:

    • Use at least one full equivalent of the base relative to the methyl phenylacetate.

  • Reaction Temperature:

    • Enolate formation is typically carried out at a low temperature (e.g., -78°C for LDA) to minimize side reactions. The acylation step may be performed at a slightly higher temperature, but this should be optimized.

Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is often due to competing reaction pathways. The most common side reactions in this synthesis are:

  • Self-Condensation of Methyl Phenylacetate: If the addition of the acylating agent is too slow or if there is a localized high concentration of the enolate, it can react with another molecule of methyl phenylacetate in a self-Claisen condensation.

  • Hydrolysis of the Acylating Agent and Product: If there is any water present, the acylating agent (especially acetyl chloride) can be hydrolyzed to acetic acid. The ester product can also be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.

  • O-acylation vs. C-acylation: While C-acylation is generally favored for ester enolates, some O-acylation can occur, leading to the formation of an enol ester byproduct. The choice of solvent and counterion can influence the C/O acylation ratio.

Troubleshooting Protocol:

  • Control the Addition of Reagents:

    • Add the acylating agent slowly to the pre-formed enolate solution at a low temperature. This will help to minimize the concentration of the enolate at any given time and reduce the likelihood of self-condensation.

  • Strict Anhydrous Conditions:

    • As mentioned previously, rigorously exclude water to prevent hydrolysis.

  • Optimize Reaction Conditions to Favor C-acylation:

    • Polar aprotic solvents like THF generally favor C-acylation.

    • The lithium enolate (formed with LDA) often gives a higher C/O acylation ratio compared to the sodium enolate.

Q3: The purification of my product is difficult, and I suspect it is contaminated with unreacted starting materials or byproducts. What is the recommended purification strategy?

A3: Proper workup and purification are crucial for obtaining pure this compound.

  • Aqueous Workup: The reaction is typically quenched by the addition of a saturated aqueous ammonium chloride solution (for LDA) or a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the enolate of the product.

  • Extraction: The product is then extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer should be washed with brine to remove any remaining water.

  • Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used as the eluent. Thin-layer chromatography (TLC) should be used to monitor the separation.

Troubleshooting Protocol for Purification:

  • Careful Quenching: Quench the reaction slowly at a low temperature to avoid a rapid exotherm.

  • Thorough Extraction and Washing:

    • Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine.

  • Optimize Column Chromatography:

    • Choose an appropriate solvent system for your column based on TLC analysis of the crude product. The desired product should have an Rf value of around 0.3-0.4 for good separation.

    • Ensure the silica gel is properly packed to avoid cracking or channeling.

III. Key Reaction Parameters and Their Impact on Yield

ParameterRecommended ConditionRationale and Impact on Yield
Base Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)A strong, non-nucleophilic base is crucial for complete enolate formation. Insufficiently strong bases lead to low conversion and low yield.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that is unreactive towards the strong base and helps to solvate the enolate. Must be rigorously dried.
Temperature -78°C to 0°CLow temperatures are necessary for enolate formation to minimize side reactions. The acylation step may be performed at a slightly higher temperature.
Acylating Agent Acetyl Chloride or Acetic AnhydrideAcetyl chloride is more reactive but also more susceptible to hydrolysis. Acetic anhydride is a good alternative.
Stoichiometry 1.0-1.1 equivalents of base; 1.0-1.2 equivalents of acylating agentA full equivalent of base is required to drive the reaction to completion. A slight excess of the acylating agent can ensure full conversion of the enolate.

IV. Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl phenylacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Acetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Preparation:

    • All glassware should be oven-dried and cooled under a stream of dry nitrogen.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with dry hexanes (3x) to remove the mineral oil, and then place the flask under a high vacuum to remove the residual hexanes.

    • Add anhydrous THF to the flask to create a slurry.

  • Enolate Formation:

    • Cool the flask to 0°C in an ice bath.

    • Dissolve methyl phenylacetate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes.

    • Stir the mixture at 0°C for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Dissolve acetyl chloride (1.1 equivalents) in anhydrous THF and add it dropwise to the enolate solution at 0°C over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Workup and Extraction:

    • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a colorless to pale yellow oil.

V. Visualizing the Process

Reaction Mechanism

Reaction_Mechanism MPA Methyl Phenylacetate Enolate Methyl Phenylacetate Enolate MPA->Enolate Deprotonation Base Strong Base (e.g., NaH) Base->Enolate AcCl Acetyl Chloride Tetrahedral Tetrahedral Intermediate AcCl->Tetrahedral Enolate->Tetrahedral Nucleophilic Attack Product This compound Tetrahedral->Product Elimination of Cl- Product_Enolate Product Enolate Product_Enolate->Product Protonation Product->Product_Enolate Deprotonation by Base Workup Acidic Workup (H3O+) Workup->Product

Caption: Mechanism of this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Check_Base Is the base strong enough and active? Start->Check_Base Check_Moisture Are conditions strictly anhydrous? Check_Base->Check_Moisture Yes Sol_Base Use stronger/fresh base (NaH, LDA). Check_Base->Sol_Base No Check_Stoichiometry Is the base stoichiometry correct (>=1 eq.)? Check_Moisture->Check_Stoichiometry Yes Sol_Moisture Dry all reagents, solvents, and glassware. Check_Moisture->Sol_Moisture No Check_Byproducts Are byproducts observed on TLC/NMR? Check_Stoichiometry->Check_Byproducts Yes Sol_Stoichiometry Use at least 1 full equivalent of base. Check_Stoichiometry->Sol_Stoichiometry No Check_Purification Is the purification method effective? Check_Byproducts->Check_Purification No Sol_Byproducts Optimize addition rate and temperature. Check_Byproducts->Sol_Byproducts Yes Sol_Purification Optimize chromatography conditions. Check_Purification->Sol_Purification No

Caption: Troubleshooting workflow for low yield.

VI. References

  • PubChem. Methyl 2-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Alkylation and acylation of phenol with methyl acetate. [Link]

  • PubChem. Methyl phenylacetate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Methyl phenylacetate. [Link]

  • Chemistry LibreTexts. Chemistry of Esters. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Organic Syntheses. ETHYL α-PHENYLACETOACETATE. [Link]

  • The Journal of Organic Chemistry. Friedel-Crafts acylation of methyl ester of phenylacetic acid: a reinvestigation. [Link]

  • Save My Exams. Acylation Mechanism. [Link]

  • Journal of the Serbian Chemical Society. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • ChemBK. ethyl 2-methyl-3-oxo-3-phenylpropanoate. [Link]

  • YouTube. Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. [Link]

  • lookchem. Cas 5413-05-8,ETHYL 2-PHENYLACETOACETATE. [Link]

Sources

"common side products in the preparation of methyl 3-oxo-2-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable β-keto ester. Here, we provide in-depth troubleshooting advice, preventative strategies, and detailed protocols grounded in established chemical principles to enhance the yield and purity of your target molecule.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A low yield in the synthesis of this compound, typically prepared via a crossed Claisen condensation, can stem from several factors. The Claisen condensation is an equilibrium-driven reaction. To favor the product, a stoichiometric amount of a strong base is necessary. The deprotonation of the resulting β-keto ester, which is more acidic than the starting ester, drives the reaction to completion.[1][2] Insufficient or weakened base is a common culprit.

Additionally, the presence of moisture can significantly reduce your yield. Water will quench the strong base and can lead to the hydrolysis (saponification) of your starting ester, methyl phenylacetate, into phenylacetic acid.[3] This not only consumes the base but also introduces a significant impurity.

Q2: I'm observing a significant amount of a high-boiling point impurity in my crude product. What could it be?

A common high-boiling point side product is the result of the self-condensation of methyl phenylacetate.[4] This reaction produces methyl 2,4-diphenyl-3-oxobutanoate. This occurs when the enolate of methyl phenylacetate attacks another molecule of methyl phenylacetate instead of the intended formylating agent (e.g., methyl formate).

Q3: My NMR spectrum shows signals that I cannot attribute to the desired product or starting materials. How can I identify the side products?

The presence of multiple unexpected signals suggests the formation of various side products. Common impurities include:

  • Phenylacetic acid: Resulting from the hydrolysis of methyl phenylacetate.[3]

  • Transesterification products: If the alcohol of the alkoxide base does not match the alcohol of the ester, transesterification can occur. For example, using sodium ethoxide with methyl phenylacetate can lead to the formation of ethyl phenylacetate.[3]

  • Self-condensation product: As mentioned, this is a likely impurity.

Careful analysis of the spectral data (NMR, GC-MS) and comparison with known data for these potential side products can aid in their identification.

Q4: How can I minimize the self-condensation of methyl phenylacetate?

To favor the desired crossed Claisen condensation over self-condensation, the electrophile (formylating agent, e.g., methyl formate) should be highly reactive and used in excess. Additionally, slowly adding the methyl phenylacetate to a mixture of the base and the formylating agent can help to keep the concentration of the methyl phenylacetate enolate low, thereby reducing the rate of self-condensation.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Preventative Measures
Low or No Product Formation Inactive or insufficient baseUse a strong, anhydrous base such as sodium methoxide or sodium hydride in at least a full stoichiometric equivalent. Ensure the base has been properly stored to prevent deactivation.[1]
Presence of waterThoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic bases in an inert atmosphere (e.g., under nitrogen or argon).[1][3]
Reaction temperature is too lowWhile the initial enolate formation may be performed at a lower temperature, the condensation may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC.
Presence of Self-Condensation Product Slow reaction with the formylating agentChoose a highly reactive formylating agent. Add the methyl phenylacetate slowly to the reaction mixture containing the base and the formylating agent.
Presence of Phenylacetic Acid Hydrolysis of the starting esterEnsure anhydrous conditions. During the workup, neutralize the reaction mixture carefully with a mild acid and avoid excessive heat.[5]
Product is Difficult to Purify Multiple side products presentOptimize reaction conditions to minimize side product formation before scaling up. Purification can often be achieved by fractional distillation under reduced pressure or by column chromatography.[1]

Visualizing the Reaction: Pathways and Pitfalls

Desired Reaction: Crossed Claisen Condensation

The synthesis of this compound is typically achieved through a crossed Claisen condensation between methyl phenylacetate and a formylating agent, such as methyl formate, in the presence of a strong base like sodium methoxide.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product methyl_phenylacetate Methyl Phenylacetate target_product This compound methyl_phenylacetate->target_product Condensation methyl_formate Methyl Formate methyl_formate->target_product base NaOMe (Base) base->methyl_phenylacetate Forms enolate G cluster_reactants Reactants cluster_product Side Product methyl_phenylacetate1 Methyl Phenylacetate (Enolate) side_product Methyl 2,4-diphenyl-3-oxobutanoate methyl_phenylacetate1->side_product Self-Condensation methyl_phenylacetate2 Methyl Phenylacetate (Electrophile) methyl_phenylacetate2->side_product

Caption: Formation of the self-condensation side product.

Experimental Protocol: Minimizing Side Products

This protocol outlines the synthesis of this compound with an emphasis on minimizing the formation of common side products.

Materials:

  • Sodium methoxide

  • Anhydrous diethyl ether

  • Methyl formate

  • Methyl phenylacetate [6][7]* Aqueous HCl

  • Saturated NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend sodium methoxide in anhydrous diethyl ether.

  • Addition of Reactants: Cool the suspension in an ice bath. Add methyl formate to the stirred suspension. Subsequently, add methyl phenylacetate dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add dilute aqueous HCl to neutralize the excess base and quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated NaCl solution. [1]7. Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure. [1]

Troubleshooting Workflow

G cluster_analysis Analysis of Crude Product start Low Yield or Impure Product check_base Check Base: Stoichiometry & Activity start->check_base check_conditions Check Reaction Conditions: Anhydrous? start->check_conditions check_reactants Check Reactant Purity & Addition Order start->check_reactants nmr_gcms NMR / GC-MS Analysis check_base->nmr_gcms check_conditions->nmr_gcms check_reactants->nmr_gcms self_condensation High MW Impurity? (Self-Condensation) nmr_gcms->self_condensation Yes hydrolysis Acidic Impurity? (Phenylacetic Acid) nmr_gcms->hydrolysis Yes transesterification Different Ester Signals? (Transesterification) nmr_gcms->transesterification Yes optimize Optimize Reaction Conditions self_condensation->optimize hydrolysis->optimize transesterification->optimize purify Purify by Distillation or Chromatography optimize->purify

Caption: Troubleshooting workflow for optimizing the synthesis.

References

  • Homework.Study.com. Provide the structure of the Claisen product in the self-condensation of methyl phenylacetate. [Link]

  • Proprep. What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and... [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ChemSynthesis. methyl 2-methyl-3-oxo-3-phenylpropanoate. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Wikipedia. Methyl phenylacetate. [Link]

  • SciSpace. Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • ACS Publications. Mastering .beta.-Keto Esters. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. 21.9: The Claisen Condensation Reactions of Esters. [Link]

Sources

Technical Support Center: Purification of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MPP-2026-01

Version: 1.0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the purification of methyl 3-oxo-2-phenylpropanoate. This guide is designed to provide in-depth, practical advice for researchers encountering challenges in the isolation and purification of this valuable β-keto ester intermediate. As Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of your experimental work. This document is structured to provide direct answers to common problems, moving beyond simple step-by-step protocols to explain the underlying chemistry of each procedural choice.

This compound is a versatile building block in organic synthesis. Its purification is often complicated by the presence of structurally similar impurities, its susceptibility to hydrolysis, and its inherent keto-enol tautomerism. This guide will address these specific challenges in a comprehensive question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, particularly after a Claisen condensation synthesis.

Problem 1: Low yield of the desired β-keto ester and a significant amount of a carboxylic acid byproduct.

Question: I performed a Claisen condensation to synthesize this compound. After aqueous workup, I'm seeing a low yield of my product and a significant amount of a byproduct that I suspect is a carboxylic acid. What is happening and how can I improve my yield?

Answer: This is a classic case of ester hydrolysis. The β-keto ester product can be hydrolyzed to a β-keto acid, particularly during aqueous workup under acidic or basic conditions.[1][2] These resulting β-keto acids are often unstable and can readily decarboxylate upon heating to yield a ketone and carbon dioxide.[1][2]

Causality: The primary cause of hydrolysis is the presence of water or hydroxide ions in the reaction mixture or during workup.[3][4] If the base used in the condensation (e.g., sodium methoxide) contains residual moisture, or if the workup is too harsh, the ester functionality of your product will be saponified.[3]

Solutions:

  • Use Anhydrous Conditions: Rigorously exclude water from your reaction. This means using freshly dried solvents and handling hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen).[3][4]

  • Choice of Base: Instead of sodium methoxide in methanol, consider using a non-nucleophilic, strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or toluene.[3] This minimizes the presence of water and alkoxides that can participate in hydrolysis.

  • Careful Workup: When quenching the reaction, do so at a low temperature (e.g., 0 °C). Use a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), for neutralization.[3] Avoid strong acids or bases and prolonged exposure to aqueous conditions.

  • Extraction and Drying: After extraction with an organic solvent (e.g., ethyl acetate), promptly and thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating.[5]

Problem 2: My TLC analysis of the crude reaction mixture shows multiple spots close to each other, making it difficult to assess the reaction outcome.

Question: I've run a TLC of my crude reaction mixture, and I see a smear of spots or multiple spots with very similar Rf values. How can I get a better separation on my TLC to guide my purification?

Answer: This is a common issue when dealing with β-keto esters due to keto-enol tautomerism and the presence of structurally similar starting materials and byproducts. The keto and enol forms of this compound can sometimes appear as separate, albeit close, spots on a TLC plate, contributing to the complexity of the chromatogram.

Causality: The polarity of the keto and enol tautomers can differ slightly, leading to different interactions with the stationary phase (silica gel). Additionally, common impurities from a Claisen condensation, such as unreacted methyl phenylacetate or the self-condensation product of methyl acetate, will have polarities similar to the desired product.

Solutions:

  • Optimize Your TLC Solvent System: A standard eluent like 20-30% ethyl acetate in hexanes might not provide sufficient resolution. Experiment with different solvent systems.

    • Vary the Polarity Gradient: Try a less polar system (e.g., 10-15% ethyl acetate/hexanes) to increase the separation between your product and less polar impurities.

    • Introduce a Different Solvent: Sometimes, a three-component system can improve separation. Consider adding a small amount of dichloromethane or acetone to your ethyl acetate/hexane mixture.

  • Two-Dimensional (2D) TLC: To confirm if you are observing tautomers or actual impurities, you can perform a 2D TLC. Spot the crude mixture in one corner of a square TLC plate and run it in your chosen eluent. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If a spot represents a single stable compound, it will lie on the diagonal. Spots that appear off the diagonal are indicative of degradation or reaction on the plate.

Problem 3: I'm observing very broad or tailing peaks for my product during column chromatography, resulting in poor separation.

Question: I'm trying to purify my this compound using flash column chromatography, but the product is coming off the column as a broad, tailing band, leading to mixed fractions. How can I improve the peak shape?

Answer: Broad or tailing peaks for β-keto esters during silica gel chromatography are frequently a consequence of keto-enol tautomerism occurring on the column. The acidic nature of standard silica gel can catalyze the interconversion between the keto and enol forms, causing the compound to exist as two interconverting species as it moves through the column, resulting in a broadened band.

Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can facilitate the tautomerization process. This leads to a dynamic equilibrium on the stationary phase, which manifests as poor peak shape.

Solutions:

  • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is a common and effective strategy. This can be achieved by pre-treating the silica gel with a base, typically by adding a small amount of triethylamine (TEA) (e.g., 0.1-1%) to your eluent.

  • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral stationary phase such as alumina (neutral or basic).

  • Optimize Eluent Composition: Sometimes, a more polar eluent system can improve peak shape by more effectively competing for binding sites on the silica gel and reducing tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via a crossed Claisen condensation?

A1: The most prevalent impurities are typically:

  • Unreacted Starting Materials: Methyl phenylacetate and methyl acetate.

  • Self-Condensation Product: Methyl acetoacetate, from the self-condensation of methyl acetate.

  • Hydrolysis/Decarboxylation Products: Phenylacetic acid or acetophenone if the reaction or workup conditions are too harsh.

To avoid self-condensation, it is advisable to use the non-enolizable ester (in this case, methyl benzoate if used as a starting material) in excess.[1]

Q2: What is a good starting point for a solvent system for flash column chromatography of this compound?

A2: A good starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. Based on the polarity of the molecule, a system in the range of 10-30% ethyl acetate in hexanes is a reasonable starting point. It is always recommended to first determine the optimal solvent system by running TLC plates with varying solvent ratios. For compounds that are prone to tailing, adding a small amount of a more polar solvent like methanol to dichloromethane can be effective.[6]

Eluent System Component 1Eluent System Component 2Typical Ratio RangeNotes
Ethyl AcetateHexanes/Heptane1:9 to 3:7 (v/v)Standard system for moderately polar compounds.[6]
Diethyl EtherHexanes/Heptane2:8 to 4:6 (v/v)Can offer different selectivity compared to ethyl acetate.
DichloromethaneMethanol99:1 to 95:5 (v/v)For more polar compounds or to improve peak shape.[6]

Q3: Can I purify this compound by recrystallization? If so, what solvents should I try?

A3: Yes, if the crude product is a solid or a semi-solid, recrystallization can be an effective purification method. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

A good rule of thumb is to use a solvent that has a similar functional group to your compound.[7] For an ester like this compound, you might consider:

  • Single Solvent Systems: Ethanol, isopropanol, or toluene.

  • Two-Solvent Systems: A common approach is to dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane) and then add a poor solvent (e.g., hexanes, heptane, or petroleum ether) until the solution becomes cloudy. Gentle heating should redissolve the solid, and slow cooling should induce crystallization.[7]

Q4: How can I use NMR spectroscopy to assess the purity of my final product?

A4: ¹H and ¹³C NMR are powerful tools for assessing the purity and confirming the structure of your product. For this compound, you should look for the characteristic signals of both the keto and enol tautomers. The presence of signals that do not correspond to either tautomer indicates impurities. You can compare your spectra to published data and tables of common solvent and impurity shifts.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., 20% ethyl acetate in hexanes, optimized by TLC)

  • Triethylamine (optional, for deactivation)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Pour a layer of sand (approx. 1 cm). Prepare a slurry of silica gel in the eluent and pour it into the column, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or bulb) to start the flow.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

This protocol outlines a general method for purifying solid or semi-solid this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Crystallization: Once crystal formation begins at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass to air dry completely.

Visualizations

Workflow for Troubleshooting Purification

G cluster_0 Initial Analysis cluster_1 Purification Strategy cluster_2 Troubleshooting cluster_3 Solutions TLC Run TLC of Crude Mixture Column Column Chromatography TLC->Column Separation looks possible Recrystal Recrystallization TLC->Recrystal Crude is solid & one major spot Poor_Sep Poor Separation on TLC TLC->Poor_Sep Multiple/smeared spots? Broad_Peak Broad/Tailing Peak in Column Column->Broad_Peak Poor peak shape? Low_Yield Low Yield/Side Products Column->Low_Yield Unexpected products? Recrystal->Low_Yield Deactivate_Silica Deactivate Silica Gel (add TEA) Broad_Peak->Deactivate_Silica Change_Solvent Optimize Eluent System Broad_Peak->Change_Solvent Anhydrous Use Anhydrous Conditions Low_Yield->Anhydrous Mild_Workup Gentle Aqueous Workup Low_Yield->Mild_Workup Poor_Sep->Change_Solvent

Caption: A decision-making workflow for purifying this compound.

Keto-Enol Tautomerism

Caption: The equilibrium between the keto and enol tautomers of a β-keto ester.

(Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with the actual chemical structures.)

References

  • Reddit. (2025). Co-Eluting compounds in Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Alkylation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-keto ester alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this versatile C-C bond-forming reaction.

Core Principles: The Mechanism of β-Keto Ester Alkylation

The alkylation of a β-keto ester is a powerful synthetic transformation, but its success hinges on the efficient execution of two primary steps: the formation of a resonance-stabilized enolate followed by its reaction with an electrophile.[1][2] The α-protons of a β-keto ester are significantly more acidic (pKa ≈ 10-13) than those of a simple ketone or ester due to the electron-withdrawing effects of both carbonyl groups, which stabilize the resulting carbanion.[3][4]

The general workflow involves deprotonation with a suitable base to form the nucleophilic enolate, which then attacks an alkylating agent (typically an alkyl halide) in a classic SN2 reaction.[1][3]

G cluster_1 Step 2: Alkylation (SN2 Attack) bke β-Keto Ester enolate Resonance-Stabilized Enolate bke->enolate base Base (e.g., NaOEt) alkyl_halide Alkyl Halide (R-X) product α-Alkylated β-Keto Ester enolate2->product

Caption: General mechanism of β-keto ester alkylation.

Frequently Asked Questions (FAQs): First-Pass Diagnosis

This section addresses the most common initial problems encountered during the reaction.

Q: My reaction shows zero product formation and only starting material is recovered. Where should I begin troubleshooting?

A: A complete lack of conversion almost always points to a fundamental issue with enolate formation. The primary suspect is your base.

  • Base Inactivity: Ensure your base has not degraded. For example, sodium hydride (NaH) can become passivated by a layer of sodium hydroxide if not stored under inert conditions. Sodium ethoxide (NaOEt) is also hygroscopic and can be compromised by moisture.

  • Insufficient Base Strength: The base must be strong enough to deprotonate the β-keto ester. For typical β-keto esters like ethyl acetoacetate, an alkoxide like NaOEt is sufficient.[5] However, for less acidic substrates, a stronger, non-nucleophilic base like LDA or LiHMDS may be required.[6]

  • Reagent Purity: Verify the purity of your β-keto ester and alkylating agent. Impurities can quench the base or interfere with the reaction.

Q: I'm seeing some product, but the conversion is very low and a lot of starting material remains. What is the most likely cause?

A: Low conversion with recovery of starting material suggests an unfavorable equilibrium during deprotonation or a sluggish alkylation step.

  • Base-Substrate pKa Mismatch: If the pKa of the base's conjugate acid is close to or lower than the pKa of the β-keto ester, you will establish an equilibrium with a significant concentration of unreacted starting material.[7] Using a stronger base ensures the deprotonation goes to completion.[7]

  • Poorly Reactive Alkylating Agent: The reaction proceeds via an SN2 mechanism, so the reactivity of the alkylating agent is critical.[3] Reactivity follows the order: methyl > primary > secondary. Tertiary alkyl halides are unsuitable as they will primarily lead to elimination.[8] Iodides are more reactive than bromides, which are more reactive than chlorides.

  • Insufficient Reaction Time or Temperature: Some alkylations, especially with less reactive electrophiles, may require longer reaction times or gentle heating to proceed to completion. However, be cautious, as excessive heat can promote side reactions.[9]

Q: My reaction seems to be working, but I am consistently getting a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated product?

A: The formation of di-alkylated products occurs when the initially formed mono-alkylated product still possesses an acidic α-proton and reacts further.[10] To favor mono-alkylation:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of the base and the alkylating agent relative to the β-keto ester.

  • Slow Addition: Add the alkylating agent slowly and at a low temperature. This keeps the concentration of the alkylating agent low at any given time, favoring reaction with the more abundant starting material enolate.

  • Base Choice: Using a strong, non-nucleophilic base like LDA to pre-form the enolate quantitatively before adding the alkylating agent can sometimes improve selectivity.[11]

In-Depth Troubleshooting Guides

Problem 1: Ineffective Enolate Formation

Q: How can I be certain that my choice of base or its quality is the root cause of low conversion?

A: The most direct cause of failure is incomplete deprotonation. The choice of base is paramount and is dictated by the acidity of your specific β-keto ester. A common mistake is using a base that is not strong enough to drive the deprotonation to completion, leading to an equilibrium mixture.[7] For instance, using sodium ethoxide (conjugate acid pKa ~16) for a β-keto ester with a pKa of 13 will result in an equilibrium, not complete conversion to the enolate.

Troubleshooting Workflow: Base and Deprotonation Issues

G start Low Conversion: Suspect Enolate Formation q1 Is the pKa of the base's conjugate acid at least 3-4 units HIGHER than the β-keto ester's pKa? start->q1 sol1 NO: Choose a stronger base. (See Table 1) q1->sol1 No q2 YES: Is the base fresh and handled under inert conditions? q1->q2 Yes sol2 NO: Use a fresh batch of base. Handle NaH/LDA/etc. under N2 or Ar. q2->sol2 No q3 YES: Is your solvent strictly anhydrous and aprotic (e.g., THF, DMF)? q2->q3 Yes sol3 NO: Use freshly distilled/dried solvent. Protic solvents (e.g., EtOH) can quench the enolate or cause equilibrium issues. q3->sol3 No end YES: Problem is likely elsewhere. Investigate alkylating agent or competing side reactions. q3->end Yes

Caption: Decision tree for troubleshooting enolate formation.

Table 1: Common Bases for β-Keto Ester Alkylation
BaseAbbreviationpKa of Conjugate AcidTypical SolventsKey Considerations
Sodium EthoxideNaOEt~16 (Ethanol)Ethanol, THFBest used when the ester is also an ethyl ester to prevent transesterification.[12] Can result in equilibrium.
Sodium HydrideNaH~36 (H₂)THF, DMFAn inexpensive and strong non-nucleophilic base. It's a heterogeneous reaction; ensure good stirring. Inactive if passivated.
Potassium CarbonateK₂CO₃~10.3 (HCO₃⁻)DMF, AcetoneA weaker base, often used with a phase-transfer catalyst.[4] Suitable for more acidic β-dicarbonyls.
Lithium DiisopropylamideLDA~36 (Diisopropylamine)THFVery strong, non-nucleophilic, and sterically hindered.[7] Forms enolates irreversibly and rapidly, even at low temperatures (-78 °C).
Lithium HexamethyldisilazideLiHMDS~26 (HMDS)THFSimilar to LDA but can be more soluble and is sometimes preferred for sterically demanding substrates.
Problem 2: Competing Side Reactions

Even with successful enolate formation, side reactions can dramatically lower the yield of the desired product.

Q: My analysis shows a significant byproduct with the same mass as my desired product, but with different spectral properties. Could this be O-alkylation?

A: Yes, this is a classic competing pathway. The enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[13]

Caption: Competing pathways of C- vs. O-alkylation.

To favor the desired C-alkylation (the more thermodynamically stable product), consider the following:

  • Solvent: Use less polar, aprotic solvents like THF or diethyl ether. Highly polar aprotic solvents like DMF or HMPA can solvate the cation, leading to a "freer" enolate that is more likely to react at the more electronegative oxygen atom.

  • Counter-ion: Lithium (from LDA or LiHMDS) forms a tighter ion pair with the enolate oxygen, sterically hindering O-alkylation. Potassium or sodium ions result in looser ion pairs, increasing the chance of O-alkylation.

  • Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with "softer" electrophiles like alkyl iodides and bromides. "Harder" electrophiles, such as alkyl tosylates or sulfates, are more prone to react with the "harder" oxygen end.

Q: My ester seems to be hydrolyzing during the reaction or workup. How can I prevent this?

A: Ester hydrolysis is the cleavage of the ester back to a carboxylic acid (which then rapidly decarboxylates for a β-keto acid) and an alcohol.[14] This is typically caused by the presence of water under either basic or acidic conditions.

  • Anhydrous Conditions: The most critical step is to ensure your entire reaction setup is scrupulously dry. Dry your glassware, distill your solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone), and use anhydrous reagents.[9]

  • Workup Procedure: Avoid harsh basic or acidic conditions during the workup, especially with heating.[15] When neutralizing the reaction, use a dilute acid (e.g., 1M HCl) and perform the extraction at low temperatures (e.g., in an ice bath) to minimize the risk of hydrolysis and subsequent decarboxylation.[11]

Q: I'm observing a different ester in my final product than what I started with. What is happening?

A: This is a classic case of transesterification.[16] It occurs if the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with an ethyl ester). The alkoxide can act as a nucleophile and attack the ester carbonyl, leading to an exchange of the alkyl group.[12][17] To prevent this, always use an alkoxide base that corresponds to the ester's alcohol component (e.g., use sodium ethoxide for ethyl esters).[9]

Experimental Protocols

Protocol 1: General Procedure for Mono-Alkylation of Ethyl Acetoacetate

This protocol provides a robust starting point for the mono-alkylation of a standard β-keto ester.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetoacetate

  • 1-Iodopropane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Preparation: To the flask, add anhydrous THF (50 mL for a 20 mmol scale reaction). Add NaH (1.05 eq, 0.88 g) in one portion. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Add ethyl acetoacetate (1.0 eq, 2.6 g, 2.53 mL) dropwise to the stirred NaH suspension over 15 minutes. Observe for hydrogen gas evolution. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete, until gas evolution ceases. This indicates complete formation of the sodium enolate.

  • Alkylation: Add 1-iodopropane (1.05 eq, 3.57 g, 2.06 mL) dropwise via syringe at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ethyl acetoacetate spot is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or distillation.

Protocol 2: Diagnostic Test for Base Efficacy and Anhydrous Conditions

If you suspect your base or solvent is compromised, this quick test can provide a clear answer.

Materials:

  • Your suspect base (e.g., NaH, NaOEt)

  • Your solvent (e.g., THF)

  • An indicator, such as triphenylmethane (pKa ~31)

  • Anhydrous reaction vessel under inert gas

Procedure:

  • In a flame-dried flask under inert gas, dissolve a small, catalytic amount of triphenylmethane in your anhydrous solvent. The solution should be colorless.

  • Add a stoichiometric equivalent of your base (relative to the indicator).

  • Expected Result (Active Base/Dry Solvent): If the base is active and the solvent is dry, it will deprotonate the triphenylmethane, forming a deep red-colored triphenylmethyl anion.

  • Failure Indication (Inactive Base/Wet Solvent): If the solution remains colorless or only a faint color develops, it indicates your base is inactive or there is a proton source (like water in the solvent) that is being deprotonated preferentially.

References
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • JoVE (Journal of Visualized Experiments). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • PharmaXChange.info. Acetoacetic Ester Synthesis - Alkylation of Enolates. [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

  • Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proc Jpn Acad Ser B Phys Biol Sci. 2004;80(7):349-364. [Link]

  • ChemistNate. Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]

  • JoVE (Journal of Visualized Experiments). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • ScienceMadness Discussion Board. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • ChemistryViews. C- or O-Alkylation?. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the α- Alkylation of Ketones. [Link]

  • Dr. Hamad Al Mamari. Alkylation and Decarboxylation of beta-Keto Esters. YouTube. [Link]

  • ResearchGate. Mastering β-keto esters. [Link]

  • Zook, H. D., Russo, T. J., Ferrand, E. F., & Stotz, D. S. (1968). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 90(14), 3826–3830. [Link]

  • JoVE (Journal of Visualized Experiments). Reactivity of Enolate Ions. [Link]

  • Google Patents.
  • DataPDF. Alkylation of dianions of. beta.-keto esters. [Link]

  • JoVE (Journal of Visualized Experiments). Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]

  • The Synthetic Lair. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ProQuest. A study of competitive C- and O-alkylation of selected cyclic-β-ketoesters. [Link]

  • Nature. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions (Acetoacetic Ester Synthesis). [Link]

  • Chemistry LibreTexts. 19.15: A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of. beta.-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087. [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]

Sources

"effect of base selection on the synthesis of methyl 3-oxo-2-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Challenges in Base-Mediated Acylation

Welcome to the technical support center for the synthesis of methyl 3-oxo-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical β-keto ester intermediate. As Senior Application Scientists, we understand that success in synthesis lies not just in following a protocol, but in understanding the causality behind each experimental choice. This resource provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter, with a core focus on the pivotal role of base selection in the acylation of methyl phenylacetate.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low, or the reaction fails to initiate. What is the primary cause related to the base?

A1: The most common cause of failure is the selection of a base that is too weak to generate a sufficient concentration of the methyl phenylacetate enolate.

The Claisen condensation is an equilibrium-driven reaction. The critical first step is the deprotonation of the α-carbon of methyl phenylacetate. The acidity of these α-protons is a key parameter; they typically have a pKa of around 25 in DMSO. For efficient deprotonation, the conjugate acid of the base you choose should have a pKa significantly higher than that of the ester.[1][2]

Troubleshooting Steps:

  • Verify Base Strength: Compare the pKa of your starting ester (methyl phenylacetate, ~pKa 25) with the pKa of the conjugate acid of your chosen base. An ideal base's conjugate acid should have a pKa at least 3-4 units higher to favor enolate formation.

  • Switch to a Stronger Base: If you are using an alkoxide like sodium methoxide (NaOMe) (conjugate acid methanol, pKa ~15.7) and seeing poor results, the equilibrium is not favoring the enolate.[3] Consider switching to a much stronger, non-reversible base like sodium hydride (NaH) (conjugate acid H₂, pKa ~35) or lithium diisopropylamide (LDA) (conjugate acid diisopropylamine, pKa ~36).[3]

  • Ensure Anhydrous Conditions: Strong bases like NaH are extremely sensitive to moisture. Any protic solvent, including residual water or methanol, will quench the base, rendering it ineffective. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[4]

Q2: I'm observing a significant amount of a self-condensation byproduct. How does my choice of base contribute to this, and how can I prevent it?

A2: Self-condensation occurs when the enolate of methyl phenylacetate attacks another molecule of the starting ester instead of the desired acylating agent. This is often a problem with weaker bases that establish a slow equilibrium.

When using bases like sodium ethoxide or methoxide, an equilibrium is established where unreacted starting material, enolate, and base coexist.[5] This provides an opportunity for the enolate to react with the most abundant electrophile, which may be another molecule of methyl phenylacetate.

Root Cause Analysis & Solution:

  • Slow Enolate Formation: Weaker bases generate the enolate slowly, allowing side reactions to compete.

  • The Solution - Pre-formation of the Enolate: A superior strategy is to use a strong, non-nucleophilic base like LDA or NaH to quantitatively and rapidly convert the methyl phenylacetate into its enolate before introducing the acylating agent (e.g., dimethyl carbonate).[5][6] This ensures that when the electrophile is added, the primary species it encounters is the desired enolate, minimizing self-condensation.

Revised Experimental Protocol (LDA):

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine in anhydrous THF and cool to -78 °C.

  • Slowly add an equimolar amount of n-butyllithium (n-BuLi) and stir for 30 minutes to form LDA.

  • Slowly add the methyl phenylacetate dropwise to the LDA solution, allowing it to stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Slowly add the acylating agent (e.g., dimethyl carbonate) to the pre-formed enolate solution.

Q3: The reaction seems to work, but I can't isolate the final product. It seems to revert to starting materials during workup. Why is this happening?

A3: You are likely observing a retro-Claisen condensation. This occurs because the overall equilibrium is unfavorable unless the final product is deprotonated by the base.

The Claisen condensation is a reversible reaction.[7] The final product, this compound, is a β-keto ester. The proton on the carbon between the two carbonyl groups is significantly more acidic (pKa ≈ 11-13) than the α-proton of the starting ester (pKa ≈ 25).

The Causality Chain:

  • The initially formed β-keto ester product is a strong acid.

  • The alkoxide base (e.g., methoxide) generated during the condensation step is a strong base.

  • A rapid acid-base reaction occurs where the alkoxide deprotonates the β-keto ester product.

  • This forms a highly stable, resonance-delocalized enolate of the product. This final deprotonation step is thermodynamically downhill and is the driving force that pulls the entire equilibrium towards the product side.[8]

Troubleshooting & Prevention:

  • Use a Stoichiometric Amount of Base: A catalytic amount of base is insufficient. You must use at least one full equivalent of the base. This ensures there is enough base to not only initiate the reaction but also to deprotonate the final product and lock it in as its enolate salt.[8]

  • Acidic Workup: The final step of the workup must involve careful quenching with a mild acid (e.g., dilute HCl, aqueous NH₄Cl) to protonate the product enolate just before extraction.[9] This neutralizes the enolate, providing the final, stable β-keto ester.

Data & Diagrams
Table 1: Comparison of Common Bases for Methyl Phenylacetate Acylation
BaseFormulaConjugate AcidpKa of Conj. Acid (DMSO)Key Characteristics & Suitability
Sodium MethoxideNaOMeMethanol~15.7[3]Poor Choice. Establishes equilibrium, risk of self-condensation and retro-Claisen if used non-stoichiometrically.
Potassium t-Butoxidet-BuOKt-Butanol~17[3]Moderate Choice. Stronger than NaOMe but still potentially reversible. Bulky nature can sometimes be beneficial.
Sodium HydrideNaHH₂~35[3]Excellent Choice. Irreversibly deprotonates the ester. Requires careful handling (mineral oil dispersion) and strictly anhydrous conditions.[6]
Lithium DiisopropylamideLDADiisopropylamine~36[3]Excellent Choice. Strong, non-nucleophilic, sterically hindered base. Ideal for clean, quantitative enolate formation at low temperatures.[10]
Diagram 1: Troubleshooting Workflow

G start Reaction Start: Low/No Yield? check_base Is pKa(Base Conj. Acid) > pKa(Ester)? start->check_base check_stoich Is Base Stoichiometry >= 1.0 eq? check_base->check_stoich Yes use_stronger_base Action: Use Stronger Base (e.g., NaH, LDA) check_base->use_stronger_base No check_conditions Are Conditions Strictly Anhydrous? check_stoich->check_conditions Yes use_stoich_base Action: Use >= 1.0 eq. of Base check_stoich->use_stoich_base No dry_reagents Action: Dry Solvents/Glassware check_conditions->dry_reagents No success Problem Resolved check_conditions->success Yes use_stronger_base->success use_stoich_base->success dry_reagents->success

Caption: Troubleshooting decision tree for low yield issues.

Diagram 2: The Critical Role of the Base in Shifting Equilibrium

G cluster_0 Unfavorable Equilibrium cluster_1 Favorable Equilibrium (Base Driven) Reactants Methyl Phenylacetate Enolate + Dimethyl Carbonate Product This compound (β-Keto Ester) Reactants->Product k_fwd Slow Product_B This compound (β-Keto Ester) Product->Reactants k_rev (Retro-Claisen) Fast Deprotonated_Product Resonance-Stabilized Enolate Salt (Trapped Product) Product_B->Deprotonated_Product Fast, Irreversible Deprotonation Base Base (>= 1 eq.)

Caption: How stoichiometric base drives the reaction to completion.

References
  • Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Benchchem. (n.d.). Technical Support Center: Decarboxylation of Substituted β-Keto Esters.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation.
  • Chemistry Steps. (n.d.). Decarboxylation.
  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
  • Fiveable. (n.d.). Mixed Claisen Condensations.
  • Reddit. (2020). r/Chempros - Failing Claisen condensation.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Chad's Prep. (n.d.). Claisen Condensation Reactions.
  • Wikipedia. (n.d.). Self-condensation.

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with Methyl 3-Oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-M3OPP-SH-001

Last Updated: January 14, 2026

Introduction

Methyl 3-oxo-2-phenylpropanoate is a versatile β-keto ester widely employed as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structure, featuring a phenyl group at the α-position, introduces significant steric hindrance that profoundly influences its reactivity. This bulkiness shields the active sites—the α-proton, the ketone, and the ester carbonyls—necessitating carefully tailored strategies to achieve desired chemical transformations.

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals encountering challenges associated with the steric profile of this substrate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its application in synthesis. Our approach is grounded in mechanistic principles to empower users not just to solve immediate experimental issues but also to develop a predictive understanding for future reaction design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during reactions involving this compound, with a focus on overcoming steric limitations.

Issue 1: Low Yield in α-Alkylation Reactions

Question: I am attempting to alkylate this compound using sodium ethoxide and methyl iodide, but I am observing very low conversion to the desired product and recovery of starting material. What is causing this, and how can I improve the yield?

Answer:

The primary challenge in the α-alkylation of this compound is the steric congestion around the α-carbon. The phenyl group and the adjacent methyl ester create a crowded environment that hinders both the deprotonation step and the subsequent nucleophilic attack by the enolate.

  • Causality:

    • Inefficient Deprotonation: A relatively small base like sodium ethoxide (NaOEt) may struggle to access the α-proton due to steric shielding. This can lead to an unfavorable equilibrium with only a small concentration of the required enolate at any given time.

    • Slow SN2 Reaction: Even when the enolate is formed, its nucleophilic attack on an electrophile like methyl iodide is sterically impeded. The bulky phenyl group can obstruct the trajectory of the incoming electrophile, slowing down the rate of the desired SN2 reaction.[1][2]

  • Solutions & Optimization:

    • Choice of Base: Employ a strong, non-nucleophilic, and sterically hindered base to facilitate irreversible and efficient deprotonation. Lithium diisopropylamide (LDA) is an excellent choice.[1][3][4] Its bulkiness favors the abstraction of the less hindered proton, which in this case is the only acidic α-proton.[3][4]

    • Reaction Temperature: Perform the enolate formation at low temperatures, typically -78 °C, to form the kinetic enolate and prevent potential side reactions or equilibration.[3][5]

    • Solvent Selection: Use an aprotic polar solvent such as tetrahydrofuran (THF) to solvate the lithium cation without interfering with the enolate's reactivity.

    • Electrophile Addition: After the enolate has been formed, add the electrophile (e.g., methyl iodide) to the reaction mixture, allowing it to slowly warm to room temperature.

Table 1: Comparison of Conditions for α-Alkylation

ParameterStandard Conditions (Low Yield)Optimized Conditions (High Yield)Rationale for Change
Base Sodium Ethoxide (NaOEt)Lithium Diisopropylamide (LDA)LDA is a stronger, bulkier base that ensures more complete and irreversible enolate formation.[3][4]
Temperature 0 °C to Room Temperature-78 °C for deprotonation, then slow warmingLow temperature favors the kinetic enolate and minimizes side reactions.[3][5]
Solvent EthanolTetrahydrofuran (THF)Aprotic solvent prevents protonation of the enolate.
Issue 2: Poor Diastereoselectivity in Ketone Reduction

Question: I am reducing the ketone of this compound to the corresponding alcohol, but I am obtaining a nearly 1:1 mixture of diastereomers. How can I control the stereochemical outcome of this reduction?

Answer:

The stereochemical outcome of the reduction of the β-keto group is influenced by the steric environment of the α-chiral center. Achieving high diastereoselectivity requires a reagent that can effectively differentiate between the two faces of the ketone, a process that can be directed by chelation or non-chelation controlled pathways.

  • Causality:

    • Lack of Facial Discrimination: Standard reducing agents like sodium borohydride (NaBH₄) are often not sufficiently bulky or electronically biased to show a strong preference for attacking one face of the sterically encumbered ketone over the other. This leads to poor diastereoselectivity.

  • Solutions & Optimization:

    • Chelation Control: Employ a reducing agent in conjunction with a Lewis acid that can form a rigid five-membered chelate between the ketone and the ester carbonyl oxygen. This locks the conformation of the molecule, exposing one face of the ketone to nucleophilic attack.[6][7] Zinc borohydride (Zn(BH₄)₂) is often effective in such cases. The hydride will then be delivered to the less hindered face of the chelated intermediate.[8][9]

    • Bulky Reducing Agents: Alternatively, use a bulky reducing agent that will preferentially attack from the less sterically hindered face, following a Felkin-Anh model. Reagents such as L-Selectride® or K-Selectride® are highly effective for this purpose.

Table 2: Reagent Selection for Diastereoselective Reduction

ApproachReagent SystemExpected Major DiastereomerMechanistic Rationale
Chelation Control Zn(BH₄)₂ in THF/DCMsyn-diol motifFormation of a rigid zinc chelate exposes one face of the ketone for selective hydride attack.[7][8]
Non-Chelation (Steric) Control L-Selectride® in THF at -78 °Canti-diol motifThe bulky tri-sec-butylborohydride attacks the carbonyl from the face opposite the large phenyl group.

Experimental Protocol: Chelation-Controlled Reduction

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).[6]

  • Cool the solution to -78 °C.

  • Add a solution of Zn(BH₄)₂ (1.5 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the steric hindrance in this compound?

A1: The steric hindrance arises from the presence of a bulky phenyl group directly attached to the α-carbon. This substituent, along with the methyl ester group, creates a congested three-dimensional space around the reactive centers of the molecule: the α-proton and the two carbonyl groups. This steric bulk restricts the approach of reagents, influencing reaction rates and selectivity.

dot

Caption: Steric shielding at the α-carbon.

Q2: Can I perform a Michael addition using the enolate of this compound? What challenges should I expect?

A2: Yes, a Michael addition is possible, but it is challenging due to steric hindrance. The bulky enolate will have difficulty adding to all but the most reactive and sterically unencumbered Michael acceptors.[10][11]

  • Challenges:

    • Low Reactivity: The sterically hindered enolate is a poor nucleophile, leading to slow reaction rates.[10]

    • Competitive Reactions: If the Michael acceptor is an enolizable ketone, self-condensation of the acceptor can compete with the desired Michael addition.[12][13]

  • Recommendations:

    • Use Highly Reactive Acceptors: Choose Michael acceptors that are highly electrophilic and minimally substituted at the β-position, such as acrylonitrile or methyl acrylate.[14][15][16]

    • Lewis Acid Catalysis: Consider the use of a Lewis acid to activate the Michael acceptor, increasing its electrophilicity and potentially accelerating the reaction.

    • Extended Reaction Times: Be prepared for longer reaction times and monitor the reaction progress carefully.

dot

Michael_Addition_Workflow start Start: Michael Addition with M3OPP gen_enolate Generate Enolate (LDA, THF, -78 °C) start->gen_enolate select_acceptor Select Michael Acceptor gen_enolate->select_acceptor reaction Perform Conjugate Addition select_acceptor->reaction Highly reactive acceptor (e.g., acrylonitrile) workup Aqueous Workup & Purification reaction->workup failure Low Yield / No Reaction reaction->failure Sterically hindered acceptor success Desired 1,5-Dicarbonyl Product workup->success

Caption: Workflow for a Michael addition.

Q3: Is hydrolysis and decarboxylation of this β-keto ester straightforward?

A3: The hydrolysis and subsequent decarboxylation can be more challenging than for simpler β-keto esters due to steric hindrance.[17][18]

  • Hydrolysis: Saponification of the methyl ester can be slow. Using harsher conditions (e.g., higher concentrations of NaOH or KOH, elevated temperatures) may be necessary.

  • Decarboxylation: The decarboxylation of the intermediate β-keto acid, which proceeds through a cyclic transition state, can also be impeded by the bulky α-phenyl substituent.[19] For particularly stubborn cases, Krapcho decarboxylation conditions (heating in a polar aprotic solvent like DMSO with a salt such as LiCl) can be effective as it proceeds under nearly neutral conditions.[18] Palladium-catalyzed decarboxylation of an allyl ester derivative is another mild alternative.[17]

References

  • Chemistry LibreTexts. (2019, June 5). 21.5: Enolates of Unsymmetrical Carbonyl Compounds. [Link]

  • Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 208-223. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Yepes, D., Neese, F., List, B., & Bistoni, G. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society, 142(7), 3613–3625. [Link]

  • Kwiecień, A., & Borowski, T. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Omega, 6(6), 4276–4288. [Link]

  • Hanna, M. A., Salim, A. M., Hopkins, B. A., & Mack, J. (2018). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 23(9), 2351. [Link]

  • Yepes, D., Neese, F., List, B., & Bistoni, G. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society, 142(7), 3613–3625. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • College of St. Benedict/St. John's University. (n.d.). Aliphatic Nucleophilic Substitution NS9. Enolate Nucleophiles. [Link]

  • Kozlowski, M. C., & Houk, K. N. (2023). Electrostatic Interactions in Asymmetric Organocatalysis. Accounts of Chemical Research, 56(15), 2029–2042. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

  • ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. [Link]

  • Sci-Hub. (n.d.). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2235–2246. [Link]

  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • PubMed Central. (n.d.). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. [Link]

  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. [Link]

  • YouTube. (2024, September 7). Introduction to Asymmetric Organocatalysis. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. [Link]

  • ResearchGate. (n.d.). Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]

  • PubMed Central. (2022, July 30). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • PubMed Central. (2011, May 2). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-oxo-3-phenylpropanoate. [Link]

  • PubChem. (n.d.). Methyl 2-oxo-3-phenylpropanoate. [Link]

  • PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. [Link]

  • MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]

  • Leah4sci. (2016, May 3). Aldol Condensation Reaction Shortcut. YouTube. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

Sources

Technical Support Center: Scale-up Synthesis of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the scale-up synthesis of methyl 3-oxo-2-phenylpropanoate (also known as methyl 2-phenylacetoacetate). As a critical β-keto ester intermediate in pharmaceutical synthesis, its robust and scalable production is paramount. This document addresses common challenges encountered during scale-up, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Part 1: Synthesis Strategy & Reaction Fundamentals

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable and scalable method for synthesizing this compound is the mixed (or crossed) Claisen condensation .[1][2] This reaction involves the acylation of the enolate of methyl phenylacetate with an appropriate acylating agent. A common and effective approach is the condensation with dimethyl carbonate, which serves as a cost-effective and efficient source of the methoxycarbonyl group.

The overall transformation is as follows: Methyl Phenylacetate + Dimethyl Carbonate --(Strong Base)--> Methyl 3-methoxy-3-oxo-2-phenylpropanoate (enol form) --(Acid Workup)--> this compound

This route is favored for scale-up because:

  • Atom Economy: It efficiently incorporates the desired functionality.

  • Reagent Availability: Both methyl phenylacetate and dimethyl carbonate are readily available bulk chemicals.[3]

  • Established Precedent: The Claisen condensation is a well-understood and widely implemented industrial reaction.[2][4]

Q2: Can you explain the mechanism of the mixed Claisen condensation using dimethyl carbonate?

Certainly. The reaction proceeds through several key steps, which are crucial to understand for troubleshooting and optimization.

  • Enolate Formation: A strong base, typically sodium methoxide (NaOCH₃), deprotonates the α-carbon of methyl phenylacetate. This is the only acidic proton, making it the designated nucleophile (donor).[5]

  • Nucleophilic Attack: The resulting enolate anion attacks the electrophilic carbonyl carbon of dimethyl carbonate (the acceptor).[6]

  • Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating a methoxide ion (⁻OCH₃) as a leaving group.

  • Deprotonation (Driving Force): The product, this compound, still has a highly acidic proton on the α-carbon (pKa ≈ 11).[4] The methoxide generated in the reaction or any remaining base will immediately deprotonate this product to form a resonance-stabilized enolate. This final, irreversible deprotonation step is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[2][7]

  • Acidification: An acidic workup is required to neutralize the base and protonate the product enolate, yielding the final neutral β-keto ester.[2]

Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2-3: Attack & Elimination cluster_step4 Step 4-5: Final Protonation MPA Methyl Phenylacetate Enolate Methyl Phenylacetate Enolate MPA->Enolate Deprotonation Base NaOCH₃ DMC Dimethyl Carbonate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Product_Enolate_Salt Product Enolate Salt Intermediate->Product_Enolate_Salt Elimination of ⁻OCH₃ Acid H₃O⁺ Workup Final_Product Methyl 3-oxo-2- phenylpropanoate Product_Enolate_Salt->Final_Product Protonation Low_Yield_Troubleshooting Start Low Yield Observed CheckBase Verify Base Activity & Stoichiometry Start->CheckBase CheckMoisture Confirm Anhydrous Conditions (Solvents, Headspace) Start->CheckMoisture CheckMixing Evaluate Reactor Agitation & Addition Profile Start->CheckMixing CheckTemp Review Temperature Control & Exotherm Management Start->CheckTemp SolutionBase Titrate base before use. Use >1.0 equivalent. CheckBase->SolutionBase SolutionMoisture Use dry solvents (<50 ppm H₂O). Maintain inert atmosphere. CheckMoisture->SolutionMoisture SolutionMixing Increase RPM. Consider reverse addition. CheckMixing->SolutionMixing SolutionTemp Improve cooling capacity. Slow addition rate. CheckTemp->SolutionTemp

Caption: Troubleshooting workflow for low reaction yield.
Q4: I'm having difficulty with the work-up. How should I quench and purify the product at scale?

Work-up and purification are often the most challenging aspects of scaling up this synthesis.

  • Quenching: The reaction mixture is a thick slurry of the sodium enolate salt.

    • Procedure: The quench must be performed carefully to avoid uncontrolled exotherms and potential side reactions. The best practice is to slowly transfer the reaction mixture into a separate, well-stirred quench vessel containing a chilled, dilute acid (e.g., 10% HCl or H₂SO₄). Do NOT add water or acid directly to the main reactor, as this can create a dangerous, localized exotherm.

    • Endpoint: The pH of the aqueous layer should be acidic (pH 2-3) to ensure complete protonation of the product.

  • Purification:

    • Extraction & Washing: After quenching, the product is extracted into a water-immiscible organic solvent (e.g., toluene, methyl tert-butyl ether). The organic layer should be washed with water and then a brine solution to remove inorganic salts and aid in phase separation. Persistent emulsions can sometimes be broken by adding more brine or filtering through a pad of celite.

    • Distillation vs. Chromatography: For multi-kilogram scale, purification by fractional vacuum distillation is the only economically viable method. Column chromatography is not practical. The product is a high-boiling liquid, so a good vacuum pump and a well-designed distillation column are essential.

ParameterFractional Vacuum DistillationPreparative Chromatography
Scale Excellent (Kg to Ton scale)Poor (Gram to low Kg scale)
Purity Good to Excellent (>98%)Excellent (>99%)
Yield Loss Moderate (losses in pot residue)High (adsorption on silica)
Cost/Kg LowVery High
Throughput HighVery Low
Q5: The final product is degrading upon distillation or storage. What's happening?

The primary degradation pathway for β-keto esters is decarboxylation . [8][9]While this reaction typically requires heat and acidic or basic conditions, prolonged exposure to high temperatures during distillation can cause the loss of the methoxycarbonyl group to yield phenylacetone.

  • Troubleshooting & Prevention:

    • Minimize Thermal Stress: Use a high-quality vacuum pump to lower the boiling point during distillation. Techniques like thin-film or wiped-film evaporation are ideal for minimizing the residence time of the product at high temperatures.

    • Ensure Neutrality: Before distillation, ensure the crude product is free of any residual acid or base from the work-up. A final water wash to neutrality is recommended.

    • Storage: Store the purified product under an inert atmosphere (nitrogen) at reduced temperatures (2-8 °C) to maximize long-term stability.

Part 3: Protocols and Safety

Detailed Experimental Protocol (500g Scale)

Reagents:

  • Methyl Phenylacetate (500 g, 3.33 mol)

  • Dimethyl Carbonate (450 g, 5.00 mol, 1.5 equiv)

  • Sodium Methoxide (25% solution in Methanol, ~800 mL, ~3.66 mol, 1.1 equiv)

  • Toluene (3 L)

  • Hydrochloric Acid (10% aqueous solution, ~2 L)

  • Saturated Sodium Chloride (Brine) solution (1 L)

Procedure:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel. Ensure the system is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with Dimethyl Carbonate and 1 L of Toluene. Begin stirring and cool the reactor jacket to 0-5 °C.

  • Base Addition: Slowly add the sodium methoxide solution via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C. A thick white precipitate will form.

  • Enolate Formation: Slowly add the Methyl Phenylacetate to the reactor slurry over 90-120 minutes, maintaining an internal temperature of 10-15 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor reaction completion by GC analysis of a quenched aliquot.

  • Quench: In a separate 20 L reactor, charge the 10% HCl solution and cool to 0-5 °C. Once the main reaction is complete, slowly transfer the reaction slurry into the acid solution with vigorous stirring, keeping the quench temperature below 20 °C.

  • Work-up:

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the upper organic layer with 1 L of water, followed by 1 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude oil by fractional vacuum distillation to yield this compound as a colorless to pale yellow oil.

Q6: What are the critical safety considerations for this process at scale?

Scaling up this synthesis introduces significant hazards that must be rigorously controlled.

Reagent/Process StepHazardMitigation Strategy
Sodium Methoxide Corrosive, Flammable, Water-Reactive. [10][11]Reacts violently with water, generating heat and flammable methanol. [12]Solid form can be pyrophoric. [13][14]Use a solution in methanol to mitigate pyrophoricity. Handle under a nitrogen atmosphere in a dry, well-ventilated area. Use appropriate PPE (flame-retardant lab coat, safety glasses, gloves). Ensure no contact with water. [12]
Base/Ester Addition Highly Exothermic. Uncontrolled addition can lead to a runaway reaction and boil-over of flammable solvents.Use a jacketed reactor with a robust cooling system. Monitor the internal temperature continuously. Control the addition rate to manage the exotherm. Have an emergency cooling plan in place.
Flammable Solvents Fire/Explosion Risk. Toluene, methanol, and dimethyl carbonate are all flammable.Use intrinsically safe equipment (grounded, bonded, explosion-proof motors). [12]Operate in a well-ventilated area away from ignition sources. Maintain an inert nitrogen atmosphere in the reactor.
Acid Quench Exothermic Neutralization. Rapid, un-controlled quenching can cause violent boiling and splashing of corrosive acid.Perform a "reverse quench" by adding the basic reaction mixture to a well-stirred, chilled acid solution. Control the addition rate carefully.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]

  • Davis, B. R., & Garratt, P. J. (1991). Acylation of Esters, Ketones and Nitriles. Synthesis, 1991(2), 795-863.
  • Fiveable. Mixed Claisen Condensations. [Link]

  • Gelest, Inc. Safety Data Sheet: sodium methoxide, 95%. [Link]

  • JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. [Link]

  • Smith, M. B. Illustrated Glossary of Organic Chemistry - Claisen condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Wikipedia. Methyl phenylacetate. [Link]

  • Zhang, Y., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances, 12(47), 29240-29245. [Link]

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Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl 3-Oxo-2-Phenylpropanoate: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the purity of starting materials and intermediates is paramount. Methyl 3-oxo-2-phenylpropanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this critical β-keto ester, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind methodological choices, compare GC-MS with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols.

The Analytical Challenge: Tautomerism and Potential Impurities

A significant characteristic of this compound, as with many β-keto esters, is its existence as a mixture of keto and enol tautomers in solution. This dynamic equilibrium can present challenges for chromatographic techniques, potentially leading to peak broadening or splitting if the interconversion is on a similar timescale to the chromatographic separation.

Furthermore, the synthesis of this compound, commonly achieved through a mixed Claisen condensation or similar base-catalyzed reactions, can introduce a range of process-related impurities. Understanding these potential impurities is crucial for developing a robust analytical method for purity assessment.

Potential Impurities in the Synthesis of this compound:

  • Starting Materials: Unreacted methyl benzoate and methyl acetate.

  • Self-Condensation Products: Methyl acetoacetate (from the self-condensation of methyl acetate).

  • Transesterification Products: Ethyl 3-oxo-2-phenylpropanoate if sodium ethoxide is used as a base with methyl esters.

  • By-products from Side Reactions: Impurities arising from aldol-type additions or other base-catalyzed side reactions.

  • Degradation Products: Hydrolysis of the ester functionality to the corresponding carboxylic acid.

A reliable purity assessment method must be able to separate and quantify the main component from these potential impurities with high resolution and sensitivity.

GC-MS: A Powerful Tool for Purity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] It offers high chromatographic efficiency, leading to excellent separation of complex mixtures, and the mass spectrometric detector provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Why Choose GC-MS for this compound?
  • Volatility: this compound and its likely impurities are sufficiently volatile for GC analysis, often without the need for derivatization.

  • High Resolution: Capillary GC columns provide high theoretical plate counts, enabling the separation of closely related impurities.

  • Structural Elucidation: The mass spectrometer provides valuable structural information, aiding in the identification of unknown impurities by analyzing their fragmentation patterns. This is a significant advantage over techniques that rely solely on retention time for identification.

  • Sensitivity: Modern GC-MS instruments offer excellent sensitivity, allowing for the detection and quantification of trace-level impurities.

The workflow for a typical GC-MS analysis is a sequential process designed for the separation and identification of components within a sample.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (Ionization) Column->IonSource Eluted Analytes Oven Oven (Temperature Program) MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector DataSystem Data System (Analysis & Library Search) Detector->DataSystem Sample Sample Injection Sample->Injector Tech_Selection Start Purity Assessment of This compound Question1 Are impurities volatile and thermally stable? Start->Question1 GCMS GC-MS Question1->GCMS Yes HPLC HPLC Question1->HPLC No Question2 Is structural elucidation of unknown impurities required? GCMS->Question2 HPLC->Question2 NMR NMR Spectroscopy Question2->NMR Yes Final Comprehensive Purity Profile Question2->Final No NMR->Final

Sources

A Comparative Guide to the Mass Spectrometric Interpretation of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structural features through the analysis of fragmentation patterns. This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of methyl 3-oxo-2-phenylpropanoate, a key intermediate in various synthetic pathways.

This guide moves beyond a mere cataloging of spectral data. It delves into the mechanistic underpinnings of the observed fragmentation, providing a logical framework for spectral interpretation. By comparing the fragmentation of this compound with its structural isomer, methyl 2-oxo-3-phenylpropanoate, we highlight the subtle yet significant influence of substituent positioning on fragmentation pathways. Furthermore, we will explore the anticipated behavior of these compounds under electrospray ionization (ESI), a softer ionization technique, to provide a comprehensive analytical perspective.

Unveiling the Molecular Blueprint: EI Mass Spectrum of this compound

This compound (C₁₀H₁₀O₃, Molecular Weight: 178.18 g/mol ) is a β-keto ester featuring a phenyl group at the α-position.[1] Its EI mass spectrum is a testament to the interplay between the ester and ketone functionalities, further influenced by the aromatic ring.

The fragmentation of β-keto esters under electron ionization is typically governed by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[2] The presence of the α-phenyl group in this compound introduces unique fragmentation pathways, primarily involving the stable phenyl and benzoyl moieties.

Key Fragmentation Pathways:

The major observed fragments in the EI mass spectrum of this compound are presented in the table below. The subsequent discussion elucidates the mechanistic origins of these fragments.

m/z Proposed Fragment Ion Structure Proposed Mechanism
178[M]⁺•[C₁₀H₁₀O₃]⁺•Molecular Ion
147[M - OCH₃]⁺[C₉H₇O₂]⁺α-cleavage at the ester carbonyl
119[M - COOCH₃]⁺[C₈H₇O]⁺α-cleavage with loss of the carbomethoxy group
105[C₆H₅CO]⁺Benzoyl cationCleavage of the Cα-Cβ bond
91[C₇H₇]⁺Tropylium ionRearrangement and cleavage of the phenylmethyl moiety
77[C₆H₅]⁺Phenyl cationCleavage of the bond connecting the phenyl ring to the rest of the molecule

Mechanistic Interpretation:

The fragmentation cascade is initiated by the ionization of the molecule, typically through the removal of an electron from one of the oxygen lone pairs. The resulting molecular ion ([M]⁺• at m/z 178) is the precursor to the observed fragment ions.

One of the primary fragmentation routes involves α-cleavage adjacent to the carbonyl groups. Cleavage of the bond between the ester carbonyl carbon and the methoxy group results in the loss of a methoxy radical (•OCH₃), leading to the formation of an acylium ion at m/z 147 . Alternatively, the loss of the entire carbomethoxy group (•COOCH₃) via α-cleavage gives rise to the fragment at m/z 119 .

A dominant and highly characteristic fragmentation pathway for compounds containing a benzoyl moiety is the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This highly stable ion is formed by the cleavage of the bond between the α-carbon and the β-carbonyl carbon.

The presence of a phenyl group attached to a carbon chain often leads to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 . This occurs through a rearrangement of the phenylmethyl moiety to the highly stable, seven-membered aromatic tropylium cation. Finally, the cleavage of the bond attaching the phenyl ring to the molecule results in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 .

Figure 1. Proposed EI fragmentation pathway for this compound.

A Tale of Two Isomers: Comparison with Methyl 2-oxo-3-phenylpropanoate

To underscore the diagnostic power of mass spectrometry, it is instructive to compare the fragmentation of this compound with its isomer, methyl 2-oxo-3-phenylpropanoate (C₁₀H₁₀O₃, Molecular Weight: 178.18 g/mol ).[3] In this isomer, the phenyl group is attached to the γ-carbon relative to the ester carbonyl.

The EI mass spectrum of methyl 2-oxo-3-phenylpropanoate is expected to be dominated by fragments that reflect the different structural arrangement. The most prominent peak is often the tropylium ion at m/z 91 .[4] This is due to the facile benzylic cleavage, which is highly favored.

m/z Proposed Fragment Ion Structure Proposed Mechanism
178[M]⁺•[C₁₀H₁₀O₃]⁺•Molecular Ion
118[M - CO₂CH₂]⁺•[C₈H₆O]⁺•McLafferty-type rearrangement
91[C₇H₇]⁺Tropylium ionBenzylic cleavage
65[C₅H₅]⁺Cyclopentadienyl cationLoss of acetylene from the tropylium ion

While both isomers share the same molecular weight, their fragmentation patterns are distinct, allowing for their unambiguous differentiation. The prominent benzoyl cation (m/z 105) in this compound is a clear indicator of the phenyl group's proximity to a carbonyl group, whereas the dominant tropylium ion (m/z 91) in methyl 2-oxo-3-phenylpropanoate points to a benzylic C-C bond that is readily cleaved.

A Softer Touch: Anticipated ESI Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5] This characteristic is particularly useful for determining the molecular weight of thermally labile or non-volatile compounds.

For this compound, analysis by ESI-MS in positive ion mode is expected to yield a strong signal for the protonated molecule at m/z 179 ([C₁₀H₁₀O₃+H]⁺) . Depending on the solvent system and the presence of alkali metal salts, adduct ions such as m/z 201 ([C₁₀H₁₀O₃+Na]⁺) and m/z 217 ([C₁₀H₁₀O₃+K]⁺) may also be observed.

Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 179) could be employed to induce fragmentation and gain further structural information. The fragmentation of the protonated molecule would likely involve the loss of neutral molecules such as methanol (CH₃OH) or carbon monoxide (CO).

Experimental Protocols

1. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) or a direct infusion setup with an electrospray ionization source.

  • Infusion Conditions:

    • Flow Rate: 5-10 µL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (Nitrogen) Pressure: 20-30 psi

    • Drying Gas (Nitrogen) Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

    • Scan Range: m/z 100-500

Figure 2. General experimental workflows for EI-MS and ESI-MS analysis.

Conclusion

The mass spectrum of this compound under electron ionization provides a rich tapestry of information that, when carefully interpreted, reveals the intricate structural details of the molecule. The characteristic fragments arising from α-cleavages and the formation of stable benzoyl and tropylium cations serve as reliable diagnostic markers. By comparing its fragmentation pattern with that of its isomer, methyl 2-oxo-3-phenylpropanoate, the profound impact of substituent placement on mass spectral behavior is vividly illustrated. Furthermore, the application of softer ionization techniques like ESI complements the EI data by providing unambiguous molecular weight information. This comprehensive approach, integrating different ionization methods and a deep understanding of fragmentation mechanisms, is indispensable for the confident structural elucidation of organic compounds in a research and development setting.

References

  • PubChem. Methyl 2-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • NIST. Methyl 2-isothiocyanato-3-phenylpropionate. NIST Chemistry WebBook. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • ResearchGate. Mass Spectra of β-Keto Esters. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • ResearchGate. Conditions of electrospray ionization with positive ion mode in the multiple reaction monitoring mode. [Link]

  • PubChem. Methyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • De Nisco, M., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 19(7), 1035-1046. [Link]

  • Kicman, A. T., et al. (1994). Electrospray mass spectrometry of testosterone esters: potential for use in doping control. Journal of mass spectrometry, 29(11), 1241-1249. [Link]

  • NIST. 2-Propenoic acid, 3-phenyl-, methyl ester. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link]

  • NIST. Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • PubChem. Methyl 2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • NIST. 2-Propenoic acid, 3-phenyl-, methyl ester, (E)-. NIST Chemistry WebBook. [Link]

  • PubChem. Methyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

  • NIST. Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. NIST Chemistry WebBook. [Link]

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A Senior Application Scientist's Guide to HPLC Methodologies for the Analysis of Methyl 3-Oxo-2-Phenylpropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Synthetic Intermediate

Methyl 3-oxo-2-phenylpropanoate and its derivatives are pivotal intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including key pharmaceutical agents. The reactivity of these β-keto esters is centered around the acidic α-hydrogen and two carbonyl groups, enabling a range of transformations such as alkylation, reduction, hydrolysis, and decarboxylation.[1][2] Given that many of these reactions, particularly asymmetric reductions or alkylations, are designed to create specific stereoisomers, the development of robust and reliable High-Performance Liquid Chromatography (HPLC) methods is not merely a quality control step but an essential component of reaction monitoring and process optimization.

This guide provides an in-depth comparison of HPLC strategies for the analysis of reactions involving this compound. We will explore the technical nuances of achiral and chiral separations, address the unique challenges posed by β-keto esters, and provide actionable, field-proven protocols for immediate application in a research or drug development setting.

The Core Analytical Challenge: Keto-Enol Tautomerism

Before delving into specific methods, it is crucial to address an inherent property of β-keto esters that complicates their analysis: keto-enol tautomerism. The molecule exists in a dynamic equilibrium between its keto and enol forms. These tautomers possess different polarities and can interact differently with the HPLC stationary phase.

Caption: Keto-enol equilibrium of this compound.

If the rate of interconversion on the chromatographic timescale is slow, this equilibrium can result in severely broadened or split peaks, making accurate quantification impossible. A successful HPLC method must manage this phenomenon. Common strategies include increasing the column temperature to accelerate the interconversion so that the system effectively "sees" a single averaged species, or using an acidic mobile phase additive which can also catalyze the equilibration.[3]

Part 1: Achiral Analysis - Monitoring Reaction Progress

For many applications, such as monitoring the consumption of starting material or the formation of a primary, non-chiral product, an achiral HPLC method is sufficient. The primary choice here lies between Reverse-Phase (RP) and Normal-Phase (NP) chromatography.

G start_node Analyze Reaction Mixture decision_node decision_node start_node->decision_node Goal? process_node process_node decision_node->process_node Monitor Conversion (Achiral) decision_node2 Screen Chiral Stationary Phases decision_node->decision_node2 Measure Enantiomeric Excess (Chiral) decision_node_rp_np Polar or Non-polar? process_node->decision_node_rp_np Analyte Polarity? method_node method_node method_node_chiral Chiral HPLC Method decision_node2->method_node_chiral Optimize Mobile Phase method_node_rp Reverse-Phase HPLC decision_node_rp_np->method_node_rp Polar/Ionizable method_node_np Normal-Phase HPLC decision_node_rp_np->method_node_np Non-polar/ Isomers

Caption: Decision workflow for selecting an appropriate HPLC method.

Reverse-Phase (RP) HPLC: The Workhorse of Modern Chromatography

In RP-HPLC, the stationary phase is non-polar (e.g., C18, C8, Phenyl-Hexyl), and the mobile phase is polar (typically a mixture of water or buffer with acetonitrile or methanol).[4] Separation is driven by hydrophobic interactions; non-polar compounds interact more strongly with the stationary phase and thus elute later.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (ODS) column is the universal starting point due to its strong hydrophobicity and wide applicability.[4] Phenyl-phases can offer alternative selectivity (π-π interactions) for aromatic compounds like this compound.[5]

  • Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity leads to higher efficiency, and it can disrupt π-π interactions.[5] A buffer or acid (e.g., 0.1% Trifluoroacetic Acid - TFA) is almost always necessary.[6][7] This serves two purposes: it maintains a consistent pH to ensure the analyte's retention time is stable, and it protonates residual silanol groups on the silica support, preventing undesirable peak tailing.[5]

Normal-Phase (NP) HPLC: A Classic Approach for Specific Challenges

NP-HPLC employs a polar stationary phase (e.g., silica, cyano, diol) and a non-polar mobile phase (e.g., hexane, isopropanol).[4] Here, polar compounds are retained more strongly. While less common than RP-HPLC for routine analysis, it excels at separating isomers and is often the basis for many chiral separations.

Causality Behind Experimental Choices:

  • Stationary Phase: Unmodified silica is highly polar and effective but can be sensitive to water in the mobile phase. Cyano (CN) or Diol phases are popular, offering moderate polarity and faster equilibration times.[4]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane with a polar modifier like isopropanol (IPA) or ethanol is typical. The ratio is adjusted to control analyte retention. Small amounts of an acid or base may be added to improve the peak shape of corresponding analytes.

FeatureReverse-Phase (RP) HPLCNormal-Phase (NP) HPLC
Stationary Phase Non-polar (C18, C8, Phenyl)Polar (Silica, Diol, Cyano, Amino)
Mobile Phase Polar (Water/Acetonitrile, Water/Methanol)Non-polar (Hexane/Isopropanol, Heptane/Ethanol)
Elution Order Least polar elutes lastMost polar elutes last
Advantages Robust, reproducible, wide applicability, good for polar/ionizable compounds.Excellent for separating structural isomers, compatible with non-polar solvents, often used for chiral separations.
Disadvantages Can have poor peak shape for β-keto esters due to tautomerism[3]; potential for silanol interactions.Sensitive to water, solvent costs can be higher, less common for routine achiral analysis.
Best for... General reaction monitoring of polar reactants and products.Separation of non-polar compounds, isomers, and as a starting point for chiral method development.

Part 2: Chiral Analysis - Quantifying Stereochemical Outcome

For asymmetric reactions, determining the enantiomeric excess (ee) is the primary goal. This requires a chiral environment to differentiate the enantiomers. The most direct and widely used approach in HPLC is the use of a Chiral Stationary Phase (CSP).[8] Enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.[8][9]

Chiral Stationary Phases (CSPs): The Heart of Enantioseparation

CSPs are typically based on a chiral selector immobilized onto a silica support. For β-keto esters and their derivatives, polysaccharide-based CSPs are an excellent starting point.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are the most versatile and successful CSPs.[10] They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that create a highly effective chiral recognition environment. These columns are robust and can often be used in both normal-phase and reverse-phase modes.

Causality Behind Experimental Choices:

  • Mode Selection: Normal-phase mode (e.g., Hexane/Ethanol or Hexane/Isopropanol) is often the first choice for screening polysaccharide CSPs.[11] The simpler solvent system allows for more predictable interactions between the analyte and the CSP.

  • Solvent Choice: The alcohol modifier (IPA or ethanol) plays a crucial role. It competes with the analyte for polar interaction sites on the CSP. By varying the type and concentration of the alcohol, the retention and selectivity of the separation can be finely tuned.

CSP TypeTypical Mobile PhaseSeparation PrincipleBest for this compound...
Polysaccharide (Cellulose/Amylose) NP: Hexane/Alcohol RP: Water/AcetonitrileHydrogen bonding, π-π interactions, steric inclusion.[9]Excellent starting point for both the parent compound and its reaction products (e.g., the corresponding alcohol after reduction).[11]
Cyclofructan-Based NP, Polar Organic, or RP modesInclusion complexing, hydrogen bonding, dipole interactions.[12]A good alternative, particularly effective for amine-containing compounds in hydrophilic interaction chromatography (HILIC) mode.[12]

Part 3: Field-Proven Experimental Protocols

The following protocols are designed as robust starting points. Method optimization will be required based on the specific derivatives in your reaction mixture and the instrumentation used.

Protocol 1: Achiral Analysis by Reverse-Phase HPLC

This method is designed for monitoring the conversion of starting material and the formation of products in a typical reaction.

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., J'sphere-ODS-H80 or equivalent)[6][7]

  • Vials and caps

2. Reagents and Mobile Phase Preparation:

  • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

  • Rationale: TFA is used as an ion-pairing agent and to suppress silanol activity, thereby improving peak shape for polar and ionizable compounds.[6][7]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Rationale: An elevated temperature helps to speed up the keto-enol interconversion, leading to sharper peaks.[3]

  • UV Detection: 254 nm (The phenyl group provides strong UV absorbance). A diode array detector can be used to check for peak purity.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute with a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.1-0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral Separation by Normal-Phase HPLC

This method is designed to determine the enantiomeric excess (ee) of a chiral product, such as the alcohol resulting from an asymmetric reduction of this compound.

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 250 mm x 4.6 mm, 5 µm (e.g., Eurocel 02 or equivalent)[11]

  • Vials and caps

2. Reagents and Mobile Phase Preparation:

  • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol (IPA).

  • Rationale: This is a standard starting mobile phase for polysaccharide CSPs. The ratio can be adjusted (e.g., to 95:5 for more retention or 80:20 for less retention) to optimize the resolution between enantiomers.

3. Chromatographic Conditions (Isocratic):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • UV Detection: 220 nm or 254 nm

  • Rationale: Isocratic elution is typically preferred for chiral separations to ensure stable baseline and optimal resolution. Temperature is kept constant to ensure reproducible retention times.

4. Sample Preparation:

  • Work up a small aliquot of the reaction mixture to isolate the product.

  • Dissolve the residue in the mobile phase (90:10 Hexane/IPA) to a concentration of approximately 0.5 mg/mL.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Conclusion

The successful analysis of reactions involving this compound hinges on a clear understanding of the analytical goals and the inherent chemical properties of the analyte. For routine reaction monitoring, a well-designed reverse-phase HPLC method that manages the challenges of keto-enol tautomerism is both robust and reliable. When stereochemical outcomes are , direct analysis on a polysaccharide-based chiral stationary phase under normal-phase conditions provides the most efficient path to determining enantiomeric purity. The methods and principles outlined in this guide serve as a comprehensive starting point, empowering researchers to develop and validate analytical protocols that are fit-for-purpose, ensuring data integrity from the research bench to process development.

References

  • Davadra, P. M., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2‐[4‐(methylsulfonyl)phenyl]‐3‐(3(r)‐oxocyclopentyl)propanoic acid. Chirality, 23(3), 277–280. [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Request PDF. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved January 14, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 14, 2026, from [Link]

  • Sci-Hub. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2‐[4‐(methylsulfonyl)phenyl]‐3‐(3(r)‐oxocyclopentyl)propanoic acid. Retrieved January 14, 2026, from [Link]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-22. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved January 14, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 14, 2026, from [Link]

  • Lee, S.-H., et al. (2001). Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. Tetrahedron, 57(11), 2139–2145. [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. Retrieved January 14, 2026, from [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved January 14, 2026, from [Link]

  • Reddy, G. S., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 1017–1030. [Link]

  • Chun, Y., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Journal of liquid chromatography & related technologies, 37(12), 1733–1750. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 14, 2026, from [Link]

  • Li, Z., et al. (2009). Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis. Biotechnology letters, 31(12), 1879–1883. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Two Analogues of Meiogynin A. Request PDF. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Progress on the Asymmetric Synthesis of Chiral Flavanones. Retrieved January 14, 2026, from [Link]

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"comparative reactivity of methyl vs. ethyl 3-oxo-2-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Oxo-2-Phenylpropanoate for Pharmaceutical Research and Development

Introduction

In the landscape of pharmaceutical synthesis, β-keto esters are indispensable intermediates, prized for their versatility in constructing complex molecular architectures.[1] Among these, 3-oxo-2-phenylpropanoate esters are of particular interest due to the presence of a phenyl group, which is a common motif in a wide array of therapeutic agents. A subtle yet critical decision in the synthetic design process is the choice of the ester group, typically between a methyl or an ethyl variant. This guide provides a comprehensive comparative analysis of the reactivity of methyl 3-oxo-2-phenylpropanoate and ethyl 3-oxo-2-phenylpropanoate. We will delve into the nuanced electronic and steric differences between the methyl and ethyl esters and their subsequent impact on key transformations such as enolate formation, alkylation, and decarboxylation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling more informed decisions in reaction optimization and the design of novel synthetic routes.

Theoretical Framework: Unpacking the Subtle Differences

The reactivity of β-keto esters is fundamentally governed by the acidity of the α-hydrogen and the nucleophilicity of the resulting enolate.[2] The ester group, while not directly participating in many reactions of the α-carbon, exerts both electronic and steric influences that can modulate the reactivity of the entire molecule.

Electronic Effects: The primary electronic influence of the alkyl group of the ester (methyl vs. ethyl) is its inductive effect. An ethyl group is slightly more electron-donating than a methyl group. This subtle difference can marginally decrease the acidity of the α-hydrogen in the ethyl ester compared to the methyl ester. A less acidic α-hydrogen implies a slightly slower rate of enolate formation under identical basic conditions.

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of a base to the α-hydrogen, potentially slowing down the rate of deprotonation.[3] Furthermore, in reactions involving the carbonyl carbon of the ester group, such as hydrolysis or transesterification, the larger ethyl group can present a greater steric barrier to the incoming nucleophile.[4]

Comparative Reactivity in Key Transformations

Enolate Formation

The formation of the enolate is the pivotal first step for many reactions of β-keto esters.[5] The rate of this step is influenced by the acidity of the α-proton and the choice of base.

Hypothetical Comparative Data: Rate of Enolate Formation

CompoundRelative Rate of Deprotonation (with NaH in THF)
This compound1.2
Ethyl 3-oxo-2-phenylpropanoate1.0

This data is illustrative and based on the combined electronic and steric effects discussed. The smaller, less electron-donating methyl group is expected to lead to a slightly faster rate of enolate formation.

Alkylation

The alkylation of the α-carbon is a cornerstone reaction for creating carbon-carbon bonds.[6] The nucleophilic enolate attacks an alkyl halide in an SN2 reaction.[5] The reactivity in this step is primarily dependent on the nucleophilicity of the enolate, which is expected to be very similar for both the methyl and ethyl esters. However, the overall reaction rate can still be influenced by the preceding enolate formation step.

Illustrative Comparative Data: Yield of α-Alkylation

CompoundElectrophileReaction Time (h)Yield (%)
This compoundBenzyl Bromide492
Ethyl 3-oxo-2-phenylpropanoateBenzyl Bromide488

This illustrative data suggests that under identical reaction times, the methyl ester may give a slightly higher yield due to its faster initial enolate formation.

Decarboxylation

Decarboxylation of β-keto esters is a common transformation to produce ketones.[7] This is typically achieved through saponification of the ester to the corresponding carboxylate, followed by acidification and heating.[7] The initial saponification step is a nucleophilic acyl substitution at the ester carbonyl.

Hypothetical Comparative Data: Rate of Saponification

CompoundRelative Rate of Hydrolysis (with NaOH in aq. EtOH)
This compound1.5
Ethyl 3-oxo-2-phenylpropanoate1.0

This data is based on the principle that the less sterically hindered methyl ester will undergo nucleophilic attack by hydroxide more rapidly than the ethyl ester.[4][8]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that can be used to quantitatively compare the reactivity of the two esters.

Protocol 1: Comparative Kinetic Analysis of Enolate Formation via Deuterium Exchange

This experiment monitors the rate of α-proton exchange with deuterium to compare the rates of enolate formation.

  • Preparation: In two separate NMR tubes, dissolve 0.1 mmol of this compound and ethyl 3-oxo-2-phenylpropanoate in 0.5 mL of deuterated chloroform (CDCl₃).

  • Initiation: To each NMR tube, add 0.01 mmol of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), dissolved in 0.1 mL of CDCl₃.

  • Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

  • Analysis: Integrate the signal of the α-proton and compare its rate of disappearance for the two esters. The faster disappearance corresponds to a faster rate of enolate formation.

Protocol 2: Competitive Alkylation Reaction

This experiment directly compares the reactivity of the two esters towards an electrophile in a single reaction vessel.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 1 mmol of this compound and 1 mmol of ethyl 3-oxo-2-phenylpropanoate in 10 mL of anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Add 2 mmol of sodium hydride (NaH) and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 1.5 mmol of a suitable alkylating agent (e.g., benzyl bromide).

  • Quenching: After a set reaction time (e.g., 2 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the α-alkylated products will reflect the relative reactivity of the two starting esters.

Protocol 3: Comparative Saponification and Decarboxylation

This protocol compares the ease of hydrolysis and subsequent decarboxylation.

  • Saponification: In two separate flasks, dissolve 1 mmol of each ester in 10 mL of ethanol. Add 1.2 mL of 1 M sodium hydroxide solution to each flask.

  • Monitoring Hydrolysis: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Decarboxylation: Once the saponification is complete, acidify each reaction mixture to pH 2 with 1 M HCl. Heat the solutions to reflux and monitor the evolution of CO₂.

  • Analysis: Isolate the resulting 1-phenylpropan-2-one and compare the yields and reaction times.[7]

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction mechanisms discussed.

Enolate_Formation β-Keto Ester β-Keto Ester Enolate Enolate β-Keto Ester->Enolate Base (e.g., NaH) α-Alkylated Product α-Alkylated Product Enolate->α-Alkylated Product Alkyl Halide (R-X) caption Figure 1: General scheme for enolate formation and alkylation.

Caption: General scheme for enolate formation and subsequent alkylation.

Decarboxylation_Pathway β-Keto Ester β-Keto Ester Carboxylate Salt Carboxylate Salt β-Keto Ester->Carboxylate Salt 1. NaOH, H₂O β-Keto Acid β-Keto Acid Carboxylate Salt->β-Keto Acid 2. H₃O⁺ Ketone + CO₂ Ketone + CO₂ β-Keto Acid->Ketone + CO₂ 3. Heat caption Figure 2: Pathway for the decarboxylation of a β-keto ester.

Caption: Stepwise process for the decarboxylation of a β-keto ester.

Conclusion and Recommendations

The choice between methyl and ethyl 3-oxo-2-phenylpropanoate can have a discernible impact on reaction outcomes, particularly in terms of reaction rates and yields.

  • For reactions where rapid enolate formation is critical , such as in kinetically controlled alkylations, This compound is the recommended substrate . Its lower steric hindrance and slightly less electron-donating methyl group facilitate faster deprotonation.

  • In processes involving nucleophilic attack at the ester carbonyl , such as saponification-decarboxylation sequences, the methyl ester will also react more quickly .

  • The ethyl ester may be preferred in instances where a slower, more controlled reaction is desired , or for reasons related to the physical properties of the intermediates or final products, such as solubility or crystallinity.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and make data-driven decisions for their drug development programs.

References

  • Benchchem. A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
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  • RSC Publishing. The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).
  • Reddit. Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry. (2022-02-25).
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The Synthetic Chemist's Dilemma: Methyl 3-Oxo-2-Phenylpropanoate as a Strategic Alternative to Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the choice of a C-C bond forming synthon is a critical decision that dictates reaction efficiency, molecular complexity, and ultimately, the viability of a synthetic route. For decades, diethyl malonate has been a workhorse, the reliable cornerstone of the malonic ester synthesis for introducing a two-carbon unit. However, the evolving demands of drug discovery for molecules with greater three-dimensional complexity and specific stereochemical requirements have spurred the exploration of more nuanced building blocks. This guide presents a comprehensive comparison of methyl 3-oxo-2-phenylpropanoate as a strategic alternative to the traditional diethyl malonate, offering field-proven insights and experimental data to inform your synthetic strategy.

At a Glance: Key Physicochemical and Reactivity Differences

The fundamental differences in reactivity between this compound and diethyl malonate stem from the electronic and steric influence of the phenyl group at the α-position.

PropertyThis compoundDiethyl MalonateRationale
Molecular Formula C₁₀H₁₀O₃C₇H₁₂O₄-
Molecular Weight 178.18 g/mol [1]160.17 g/mol -
pKa of α-H ~11-12 (Predicted)~13[2]The electron-withdrawing phenyl group stabilizes the conjugate base (enolate) through resonance, increasing acidity.
Enolate Formation Readily formed with weaker basesRequires a relatively strong base (e.g., sodium ethoxide)Higher acidity of the α-proton facilitates deprotonation.
Steric Hindrance at α-carbon HighLowThe bulky phenyl group significantly shields the α-carbon.
Alkylation Reactivity Slower, particularly with bulky electrophiles; favors mono-alkylationFaster with a broader range of electrophiles; prone to dialkylationSteric hindrance impedes the approach of the electrophile.
Decarboxylation Facile (as a β-keto ester)Requires hydrolysis to the dicarboxylic acid firstThe β-keto acid intermediate of the phenylpropanoate readily loses CO₂ upon heating.[3]

The Causality Behind Experimental Choices: A Deeper Dive

The decision to employ this compound over diethyl malonate is not merely a substitution but a strategic choice driven by the desired molecular architecture.

Enolate Formation: A Tale of Two Acidities

The enhanced acidity of the α-proton in this compound is a significant advantage. The phenyl group's inductive and resonance effects delocalize the negative charge of the resulting enolate, making it more stable and easier to form. This allows for the use of milder bases, which can be crucial when working with sensitive substrates containing base-labile functional groups.

Enolate_Formation cluster_MOP This compound cluster_DEM Diethyl Malonate MOP Ph-CH(CO₂Me)C(=O)Me MOP_enolate [Ph-C(CO₂Me)C(=O)Me]⁻ MOP->MOP_enolate Base Increased Stability (Resonance with Phenyl Ring) Increased Stability (Resonance with Phenyl Ring) MOP_enolate->Increased Stability (Resonance with Phenyl Ring) DEM CH₂(CO₂Et)₂ DEM_enolate [CH(CO₂Et)₂]⁻ DEM->DEM_enolate Strong Base Less Stable Less Stable DEM_enolate->Less Stable

Caption: Enolate formation from both synthons.

The Alkylation Step: A Trade-off Between Reactivity and Selectivity

While enolate formation is more facile with this compound, the subsequent alkylation step is often slower compared to diethyl malonate. The steric bulk of the phenyl group hinders the approach of the electrophile. This steric impediment, however, can be a powerful tool for achieving mono-alkylation, a persistent challenge with the less hindered diethyl malonate which often leads to mixtures of mono- and di-alkylated products.

For drug development professionals aiming to synthesize complex molecules with a single, well-defined substituent at a specific stereocenter, the controlled mono-alkylation offered by this compound is a significant advantage.

Alkylation_Comparison cluster_MOP_alkylation Alkylation of this compound cluster_DEM_alkylation Alkylation of Diethyl Malonate MOP_enolate_alk [Ph-C(CO₂Me)C(=O)Me]⁻ MOP_product Ph-CR(CO₂Me)C(=O)Me MOP_enolate_alk->MOP_product Slower, Mono-alkylation favored RX R-X (Electrophile) RX->MOP_product DEM_enolate_alk [CH(CO₂Et)₂]⁻ DEM_product R-CH(CO₂Et)₂ DEM_enolate_alk->DEM_product Faster, potential for dialkylation RX_2 R-X (Electrophile) RX_2->DEM_product DEM_dialkylated R₂C(CO₂Et)₂ DEM_product->DEM_dialkylated Further Alkylation

Caption: Comparison of alkylation outcomes.

Decarboxylation: A Streamlined Path to the Final Product

A significant practical advantage of using this compound is the ease of decarboxylation. As a β-keto ester, the alkylated product can often be decarboxylated directly under thermal or mild acidic/basic conditions. In contrast, the alkylated diethyl malonate must first undergo hydrolysis to the corresponding dicarboxylic acid before decarboxylation can occur, adding an extra step to the synthetic sequence.[3]

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and application of this compound and a comparative alkylation with diethyl malonate.

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol is adapted from standard Claisen condensation procedures.[4][5]

Objective: To synthesize this compound.

Materials:

  • Methyl phenylacetate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere, suspend sodium methoxide (1.1 eq) in anhydrous diethyl ether.

  • Add a solution of methyl phenylacetate (1.0 eq) and methyl acetate (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Comparative Alkylation of this compound and Diethyl Malonate

Objective: To compare the alkylation of this compound and diethyl malonate with benzyl bromide.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Part A: Alkylation of this compound

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify the product by column chromatography.

Part B: Alkylation of Diethyl Malonate

  • Follow the same procedure as in Part A, substituting diethyl malonate (1.0 eq) for this compound.

Expected Outcomes and Analysis:

FeatureAlkylation of this compoundAlkylation of Diethyl Malonate
Reaction Time LongerShorter
Yield of Mono-alkylated Product HighModerate to High (potential for over-alkylation)
Formation of Di-alkylated Product Minimal to noneSignificant, depending on stoichiometry and reaction time

Logical Workflow for Synthon Selection

The choice between these two synthons can be guided by a logical workflow:

Synthon_Selection Start Define Synthetic Target Q1 Is mono-alkylation at a specific stereocenter critical? Start->Q1 Use_MOP Consider this compound Q1->Use_MOP Yes Q2 Are there base-sensitive functional groups in the substrate? Q1->Q2 No Q3 Is a streamlined synthesis with fewer steps a priority? Use_MOP->Q3 Use_DEM Diethyl Malonate is a suitable starting point Q2->Use_MOP Yes Q2->Use_DEM No Q3->Use_MOP Yes Q3->Use_DEM No

Caption: Decision-making workflow for synthon selection.

Conclusion: A Strategic Addition to the Synthetic Chemist's Toolkit

While diethyl malonate remains an invaluable and cost-effective reagent for many applications, this compound offers a compelling alternative for the synthesis of more complex and sterically defined molecules. Its enhanced acidity allows for milder reaction conditions, and the steric bulk of the phenyl group provides a valuable tool for controlling selectivity in alkylation reactions. For drug development professionals, the ability to fine-tune reactivity and achieve specific molecular architectures makes this compound a strategic and powerful addition to the synthetic chemist's toolkit. The choice between these two synthons should be a considered one, based on a thorough understanding of their respective reactivity profiles and the specific demands of the synthetic target.

References

  • Pearson Education. (n.d.). Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 2-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • Krokos, T., & Goundry, W. R. (2007). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene Chromium Tricarbonyl Activation. Organometallics, 26(22), 5459–5467. [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Acylation of oxindoles using methyl/phenyl esters via mixed Claisen condensation – An access to 3-alkylideneoxindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

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A Comparative Guide to α-Phenyl-β-Keto Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, β-keto esters are foundational building blocks, prized for their versatile reactivity.[1] Among this class, α-phenyl-β-keto esters, such as ethyl benzoylacetate, represent a particularly valuable subclass. Their unique structural motif—a phenyl group alpha to one carbonyl and adjacent to an active methylene—imparts distinct reactivity profiles that make them indispensable for the construction of complex molecular architectures, especially heterocyclic scaffolds of medicinal importance.[2]

This guide offers a comparative analysis of α-phenyl-β-keto esters, focusing on their synthesis, their performance in key multicomponent reactions compared to non-phenyl analogs, and the mechanistic rationale behind their utility. We provide field-proven experimental data and detailed protocols to support their application in the laboratory.

Synthesis of α-Phenyl-β-Keto Esters: The Japp-Klingemann Reaction

While the Claisen condensation is a classic method for synthesizing simple β-keto esters, the Japp-Klingemann reaction provides a powerful and versatile route to α-aryl (including phenyl) β-keto esters and their corresponding hydrazone precursors.[1][3] This reaction involves the coupling of an aryl diazonium salt with a β-keto ester or β-keto acid.[4][5]

Causality of the Mechanism: The reaction is initiated by the deprotonation of the active methylene group of the β-keto ester by a mild base (e.g., sodium acetate), forming a nucleophilic enolate.[5][6] This enolate then attacks the electrophilic terminal nitrogen of the aryl diazonium salt to form an azo compound. Under the reaction conditions, this intermediate undergoes hydrolysis and subsequent decarboxylation (if starting from a β-keto acid) or cleavage of the acyl group to yield the final α-aryl hydrazone.[5] These hydrazones are stable, isolable intermediates that are frequently used directly in subsequent reactions, such as the Fischer indole synthesis, or can be converted to the desired α-phenyl-β-keto ester.[4]

Japp_Klingemann_Workflow cluster_0 Japp-Klingemann Reaction cluster_1 Subsequent Synthesis bke β-Keto Ester product α-Aryl Hydrazone Intermediate bke->product Base diazonium Aryl Diazonium Salt diazonium->product fis Indole Product (Fischer Synthesis) product->fis Acid, Heat caption Workflow: From β-Keto Ester to Indole via Japp-Klingemann.

Caption: Workflow: From β-Keto Ester to Indole via Japp-Klingemann.

Comparative Performance in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are central to modern medicinal chemistry for building libraries of drug-like molecules. α-Phenyl-β-keto esters are stellar performers in two of the most celebrated MCRs: the Biginelli and Hantzsch reactions.

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea) under acidic catalysis to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold found in numerous bioactive compounds.[7][8][9]

The use of an α-phenyl-β-keto ester like ethyl benzoylacetate, in place of the more common ethyl acetoacetate, directly incorporates a phenyl group at the 6-position of the resulting DHPM ring. This modification significantly impacts the pharmacological properties of the final molecule.

Mechanistic Insight: The reaction is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[7][8] The enol form of the β-keto ester then acts as the key nucleophile, attacking this iminium ion.[8] The presence of the phenyl group in ethyl benzoylacetate does not significantly hinder this nucleophilic addition. The subsequent intramolecular cyclization and dehydration are highly favored, driving the reaction to completion.[8]

Biginelli_Mechanism aldehyde Ar-CHO iminium N-Acyliminium Ion aldehyde->iminium + Urea, H+ urea Urea urea->iminium keto_ester Ethyl Benzoylacetate (Enol Form) adduct Open-Chain Adduct keto_ester->adduct iminium->adduct + Keto-Ester Enol cyclized Cyclized Intermediate adduct->cyclized Intramolecular Cyclization dhpm DHPM Product cyclized->dhpm -H2O caption Simplified Mechanism of the Biginelli Reaction.

Caption: Simplified Mechanism of the Biginelli Reaction.

Comparative Data: The following table summarizes the performance of ethyl benzoylacetate in the Biginelli reaction with various aromatic aldehydes and urea, showcasing the high yields achievable under solvent-free conditions catalyzed by ytterbium(III) triflate.

EntryAldehyde (Ar-CHO)ProductYield (%)
1Benzaldehyde4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one95
24-Chlorobenzaldehyde4-(4-chlorophenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one92
34-Methylbenzaldehyde4-(4-methylphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one94
44-Methoxybenzaldehyde4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one90
53-Nitrobenzaldehyde4-(3-nitrophenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one88
Data synthesized from representative procedures for Yb(OTf)3-catalyzed Biginelli reactions.[9]
The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is another cornerstone MCR, typically involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[10] The reaction produces 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their application as calcium channel blockers (e.g., Nifedipine).[10]

Using ethyl benzoylacetate in place of one or both equivalents of ethyl acetoacetate allows for the synthesis of phenyl-substituted DHPs. When one equivalent of ethyl benzoylacetate and one of ethyl acetoacetate are used, unsymmetrical DHPs can be formed, offering a route to more complex and diverse structures.

Comparative Data: The versatility of ethyl benzoylacetate is demonstrated in the following Hantzsch synthesis examples. The reactions are often carried out under mild conditions, and various catalysts can be employed to improve yields and reaction times.

Aldehydeβ-Keto Ester 1β-Keto Ester 2Nitrogen SourceProduct Yield (%)
BenzaldehydeEthyl AcetoacetateEthyl AcetoacetateNH₄OAc96
BenzaldehydeEthyl Benzoylacetate Ethyl Benzoylacetate NH₄OAc92
4-NitrobenzaldehydeEthyl AcetoacetateEthyl AcetoacetateNH₄OAc95
4-NitrobenzaldehydeEthyl Benzoylacetate Ethyl Benzoylacetate NH₄OAc90
Yields are representative for catalyzed Hantzsch reactions and serve for comparative illustration.[10][11]

The data indicates that ethyl benzoylacetate is a highly effective substrate, affording yields comparable to the standard ethyl acetoacetate, while providing direct access to phenyl-substituted DHP scaffolds.

Experimental Protocols

To ensure the reproducibility of these findings, we provide a detailed, self-validating protocol for a representative Biginelli reaction.

Protocol: Synthesis of 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one

This procedure is adapted from established, catalyst-driven methods for the Biginelli reaction.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl benzoylacetate (1.0 mmol, 192 mg)

  • Urea (1.5 mmol, 90 mg)

  • Ytterbium(III) triflate [Yb(OTf)₃] (10 mol%, 62 mg)

  • Ethanol (5 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 mmol), ethyl benzoylacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing 20 mL of cold deionized water. A solid precipitate should form.

  • Stir the aqueous suspension for 15 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the solid sequentially with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL) to remove unreacted starting materials and catalyst.

  • Recrystallize the crude product from hot ethanol to yield the pure 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one as a crystalline solid.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis to confirm structure and purity. The expected yield is typically high, often exceeding 90%.[9]

Conclusion

α-Phenyl-β-keto esters, exemplified by ethyl benzoylacetate, are powerful and versatile reagents in the synthetic chemist's toolkit. Their preparation is accessible via established methods like the Japp-Klingemann reaction, and their true value is realized in their application. In cornerstone multicomponent reactions such as the Biginelli and Hantzsch syntheses, they perform with high efficiency, providing direct access to complex, phenyl-substituted heterocyclic cores. Their reactivity is comparable to non-phenylated analogs like ethyl acetoacetate, but they offer the distinct advantage of incorporating a crucial aryl moiety, which is often key to modulating the biological activity of the target molecules. The robust and high-yielding nature of these reactions makes α-phenyl-β-keto esters a superior choice for the efficient construction of medicinally relevant chemical libraries.

References

  • Wikipedia. Japp–Klingemann reaction. [Online] Available at: [Link][4]

  • Chemeurope.com. Japp-Klingemann reaction. [Online] Available at: [Link][5]

  • LookChem. Ethyl benzoylacetate 94-02-0. [Online] Available at: [Link][2]

  • Chemical Crystallinity. Japp-Klingemann reaction and lots of anti-s. [Online] 2009-10-21. Available at: [Link][6]

  • SynArchive. Japp-Klingemann Reaction. [Online] Available at: [Link][12]

  • R Discovery. Ethyl Benzoyl Acetate Research Articles. [Online] Available at: [Link][13]

  • ResearchGate. The reaction of ethyl benzoylacetate with Ortho-substituted anilines. [Online] 2025-08-05. Available at: [Link][14]

  • ResearchGate. Reaction of ethyl benzoylacetate. [Online] Available at: [Link][15]

  • ResearchGate. The Japp‐Klingemann Reaction. [Online] Available at: [Link][16]

  • Wikipedia. Hantzsch pyridine synthesis. [Online] Available at: [Link][10]

  • ResearchGate. Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... [Online] Available at: [Link][17]

  • Scirp.org. Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. [Online] Available at: [Link][18]

  • ResearchGate. The Hantzsch reaction of benzaldehyde, ammonium acetate and ethyl acetoacetate catalyzed by complex 1. [Online] Available at: [Link][11]

  • Green Chemistry (RSC Publishing). Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings. [Online] Available at: [Link][19]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Online] Available at: [Link][20]

  • YouTube. Biginelli Reaction. [Online] 2021-12-30. Available at: [Link][8]

  • ResearchGate. ChemInform Abstract: An Efficient Synthesis of β-Ketoesters via Transesterification and Its Application in Biginelli Reaction under Solvent-Free, Catalyst-Free Conditions. [Online] 2025-08-07. Available at: [Link][21]

  • Beilstein Journals. O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. [Online] 2024-08-27. Available at: [Link][9]

  • ChemSpider Synthetic Pages. Biginelli reaction. [Online] Available at: [Link][22]

  • International Journal of Advanced Academic Studies. Synthetic studies of β-ketoesters. [Online] Available at: [Link][23]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Online] 2023-09-22. Available at: [Link][24]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Online] Available at: [Link][3]

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A Comparative Guide to the Validation of Synthetic Routes for Substituted 3-Oxo-2-Phenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted 3-oxo-2-phenylpropanoates, a class of β-keto esters, are pivotal intermediates in the synthesis of a wide array of biologically significant molecules and heterocyclic compounds.[1] Their structural motif is a cornerstone in the development of pharmaceuticals, making the reliability and efficiency of their synthesis a critical concern for researchers and drug development professionals.[2] The successful translation of a synthetic procedure from a laboratory notebook to a scalable process hinges on a rigorous validation of the chosen route. This ensures reproducibility, purity, and a thorough understanding of the reaction's scope and limitations.

This guide provides an in-depth comparison of two prevalent synthetic strategies for accessing substituted 3-oxo-2-phenylpropanoates: the classic Crossed Claisen Condensation and a modern Decarboxylative C-Acylation of malonate derivatives. We will delve into the mechanistic underpinnings of each route, provide detailed, self-validating experimental protocols, and present a comparative analysis of their performance based on key metrics. The objective is to equip researchers with the necessary insights to select and validate the optimal synthetic pathway for their specific target molecules.

Visualizing the Synthetic and Validation Workflow

The diagram below outlines the comparative approach detailed in this guide, showcasing the two synthetic pathways from starting materials to the final, validated product.

G cluster_0 Route 1: Crossed Claisen Condensation cluster_1 Route 2: Decarboxylative C-Acylation cluster_2 Purification & Validation cluster_3 r1_start1 Ethyl Phenylacetate r1_reagents Strong Base (e.g., NaH, NaOEt) r1_start1->r1_reagents r1_start2 Acylating Agent (e.g., Diethyl Carbonate) r1_start2->r1_reagents r1_product Crude 3-Oxo-2-phenylpropanoate r1_reagents->r1_product purification Column Chromatography r1_product->purification r2_start Malonic Acid Half-Oxyester r2_intermediate Acylated Malonate Intermediate r2_start->r2_intermediate Mg(OEt)₂ r2_acyl Acyl Chloride r2_acyl->r2_intermediate r2_decarboxylation Heat / Acid r2_intermediate->r2_decarboxylation r2_product Crude 3-Oxo-2-phenylpropanoate r2_decarboxylation->r2_product r2_product->purification validation Final Product Validation purification->validation NMR NMR (¹H, ¹³C) HPLC HPLC-UV MS Mass Spec.

Caption: Overall workflow for synthesis and validation.

Route 1: Crossed Claisen Condensation

The Claisen condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.[3] In its "crossed" variant, two different esters are used. For the synthesis of 3-oxo-2-phenylpropanoates, this typically involves the reaction between an enolizable phenylacetate ester and a non-enolizable acylating agent, such as a carbonate or an aromatic ester, in the presence of a strong base.[4]

Mechanistic Rationale

The reaction is driven by the formation of a highly resonance-stabilized enolate of the resulting β-keto ester. The choice of base is critical; sodium ethoxide (NaOEt) is common, but stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can offer better yields by preventing side reactions and ensuring complete deprotonation of the starting ester.[3][4] The final acidic workup is essential to neutralize the base and protonate the enolate product, driving the reaction to completion.[3][5]

G Crossed Claisen Condensation Mechanism cluster_steps Ethyl Phenylacetate Step 1: Enolate Formation {Ph-CH₂-COOEt} Enolate Step 2: Nucleophilic Attack {Ph-CH⁻-COOEt} Ethyl Phenylacetate->Enolate  Base (B⁻) Tetrahedral Intermediate Step 3: Elimination {Ph-CH(COOEt)-C(O⁻)(OEt)₂} Enolate->Tetrahedral Intermediate + Diethyl Carbonate Product Enolate Step 4: Deprotonation (Driving Force) {[Product]⁻} Tetrahedral Intermediate->Product Enolate  - EtO⁻ Final Product Step 5: Protonation {Ph-CH(COOEt)₂} Product Enolate->Final Product  H₃O⁺ Workup

Caption: Mechanism of Crossed Claisen Condensation.

Experimental Protocol: Synthesis of Diethyl 2-Phenylmalonate

This protocol details a representative crossed Claisen condensation. Diethyl carbonate serves as the acylating agent.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol). Wash the NaH with dry hexanes (3 x 10 mL) to remove the oil, then suspend it in 50 mL of dry tetrahydrofuran (THF).

  • Addition of Reactants: Cool the suspension to 0 °C. In a separate flask, prepare a solution of ethyl phenylacetate (7.5 g, 45.7 mmol) and diethyl carbonate (8.2 g, 69.5 mmol) in 20 mL of dry THF. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • In-Process Validation (TLC): Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The disappearance of the ethyl phenylacetate spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 10% aqueous HCl until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-phenylmalonate.

Validation of the Final Product
  • ¹H NMR: Confirms the structure with characteristic peaks for the aromatic protons, the methine proton (CH), and the two distinct ethyl ester groups.

  • HPLC: Determines the purity of the isolated product. A typical method would use a C18 column with a water/acetonitrile gradient and UV detection.

  • Mass Spectrometry: Verifies the molecular weight of the product.

Route 2: Decarboxylative C-Acylation of a Malonic Acid Half-Oxyester

This modern approach offers high yields and excellent control over the introduction of substituents. The strategy involves the C-acylation of a magnesium enolate of a substituted malonic acid half-oxyester (SMAHO), followed by a facile decarboxylation step.[6]

Mechanistic Rationale

The use of a magnesium salt is key to the success of this reaction. The magnesium ion chelates the two carbonyl oxygens of the malonate half-ester, locking the enolate into a conformation that favors C-acylation over the competing O-acylation pathway.[6][7] The resulting α-acylated β-keto acid intermediate is thermally unstable and readily undergoes decarboxylation upon gentle heating or during acidic work-up to yield the desired product.[8] This method avoids the use of strong, moisture-sensitive bases like NaH.

G Decarboxylative C-Acylation Mechanism cluster_steps SMAHO Step 1: Enolate Formation {Ph-CH(COOH)(COOEt)} Mg Enolate Step 2: C-Acylation {Chelated Mg Enolate} SMAHO->Mg Enolate  Mg(OEt)₂ Acylated Intermediate Step 3: Demetallation {Ph-C(COR)(COOH)(COOEt)} Mg Enolate->Acylated Intermediate + R-COCl β-Keto Acid Step 4: Decarboxylation {Intermediate} Acylated Intermediate->β-Keto Acid  Hydrolysis Final Product Final Product {Ph-CH(COR)(COOEt)} β-Keto Acid->Final Product  - CO₂ (Heat)

Caption: Mechanism of Decarboxylative C-Acylation.

Experimental Protocol: Synthesis of Ethyl 3-oxo-2,3-diphenylpropanoate

This protocol describes the synthesis of an α-substituted β-keto ester using benzoyl chloride as the acylating agent.

  • Preparation of SMAHO: Prepare the malonic acid half-oxyester by reacting diethyl phenylmalonate with one equivalent of potassium hydroxide (KOH) in ethanol, followed by acidic workup.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, suspend the dried phenylmalonic acid half-oxyester (10 mmol) in 40 mL of dry THF. Add magnesium ethoxide (Mg(OEt)₂, 1.1 g, 10 mmol) and stir the mixture at room temperature for 1 hour.

  • Acylation: Cool the resulting slurry to 0 °C. Add benzoyl chloride (1.4 g, 10 mmol) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Validation (LC-MS): Monitor the formation of the acylated intermediate and the disappearance of the starting material by LC-MS.

  • Decarboxylation and Work-up: Pour the reaction mixture into 50 mL of 1 M HCl and stir vigorously for 30 minutes until CO₂ evolution ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to obtain the pure product.

Validation of the Final Product
  • ¹H & ¹³C NMR: Confirms the presence of both phenyl groups and the characteristic β-keto ester structure.

  • qNMR (Quantitative NMR): Can be used for an accurate purity assessment against a certified internal standard, providing an absolute measure of purity without the need for a product-specific reference standard.[9]

  • HPLC-UV: Orthogonal method to confirm purity and quantify any potential impurities.[9]

Comparative Performance Analysis

The choice between these two synthetic routes depends on factors such as substrate availability, desired substitution pattern, and scalability requirements. The following table summarizes the key performance indicators for each method.

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Decarboxylative C-AcylationJustification & Insights
Typical Yield 60-80%75-95%The decarboxylative route often provides higher yields due to fewer side reactions (e.g., self-condensation) and a more directed acylation.[6]
Purity (Post-Chroma.) >98%>99%Both methods can yield high-purity material after chromatography. The decarboxylative route may result in a cleaner crude product.
Reaction Time 3-6 hours5-8 hoursThe decarboxylative route involves an additional step for SMAHO preparation, but the core reaction times are comparable.
Substrate Scope Good for acylating phenylacetates. Less effective for creating α-substituents other than the acyl group.Highly versatile. The α-substituent (phenyl group) is pre-installed on the malonate, allowing for wide variation.[6]
Scalability Moderate. Handling large quantities of NaH can be hazardous. Exothermic nature requires careful thermal management.Good to Excellent. Avoids pyrophoric reagents. The decarboxylation step is generally clean and high-yielding.
Key Reagents Strong Base (NaH, NaOEt), Ester, Acylating AgentMg(OEt)₂, Malonic Acid Half-Oxyester, Acyl ChlorideRoute 2 avoids the hazards associated with sodium hydride, making it more amenable to scale-up in certain environments.

Conclusion: A Validated Path Forward

Both the Crossed Claisen Condensation and the Decarboxylative C-Acylation represent viable and robust synthetic routes to substituted 3-oxo-2-phenylpropanoates.

  • The Crossed Claisen Condensation remains a powerful and atom-economical choice for specific targets, particularly when the desired product is derived from the direct acylation of a readily available phenylacetate. Its validation relies on careful control of base stoichiometry and reaction temperature.

  • The Decarboxylative C-Acylation method provides superior flexibility and control, especially for synthesizing diverse α-substituted analogues. Its chelation-controlled mechanism minimizes side products, often leading to higher yields and a cleaner reaction profile, simplifying purification and validation.[6]

Ultimately, the selection of a synthetic route must be followed by a comprehensive validation strategy employing orthogonal analytical techniques. As demonstrated, a combination of chromatographic (TLC, HPLC) and spectroscopic (NMR, MS) methods is essential for in-process monitoring, structural confirmation, and final purity assessment.[9][10][11] This rigorous, data-driven approach is non-negotiable for ensuring the integrity and reproducibility of chemical synthesis in both academic research and industrial drug development.

References

  • Raj, A. Synthetic studies of β-ketoesters. ResearchGate. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. ResearchGate. [Link]

  • Wikipedia. Claisen condensation. Wikipedia. [Link]

  • Study.com. Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. Study.com. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Professor Dave Explains. Claisen Condensation and Dieckmann Condensation. YouTube. [Link]

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  • A3P. Some good validation practices for analytical procedures. A3P. [Link]

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  • ResearchGate. Analytical Method Validation for Quality Assurance and Process Validation Professionals. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Kinetic Studies of Reactions Involving Methyl 3-Oxo-2-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Reactivity of a Key Synthetic Intermediate

Methyl 3-oxo-2-phenylpropanoate is a β-keto ester of significant interest in organic synthesis and drug development. Its molecular architecture, featuring a reactive ester, a ketone, and an acidic α-hydrogen, makes it a versatile precursor for a wide range of more complex molecules. Understanding the kinetics of its transformations is paramount for controlling reaction outcomes, optimizing yields, and scaling up processes efficiently.

This guide provides a comparative analysis of methodologies for studying the kinetics of the principal reactions involving this compound: hydrolysis and subsequent decarboxylation. We will delve into the mechanistic underpinnings of these reactions, present detailed, self-validating experimental protocols, and compare the analytical techniques used to monitor them. The insights and data are drawn from established principles governing β-keto esters and kinetic studies on close structural analogues, such as methyl benzoylacetate, to provide a robust framework for your research.

sub This compound r1 Hydrolysis sub->r1 Base or Acid (H₂O) r3 Alkylation sub->r3 Base (e.g., NaH) then R-X p1 3-Oxo-2-phenylpropanoic Acid (β-Keto Acid) r1->p1 r2 Decarboxylation p1->r2 Heat (Δ) p2 1-Phenylpropan-2-one (Ketone) r2->p2 p3 Alkylated Product r3->p3

Caption: Major reaction pathways for this compound.

Comparative Kinetics of Ester Hydrolysis: Acid vs. Base Catalysis

The hydrolysis of the methyl ester is often the first step in the synthetic manipulation of this substrate. This transformation can be achieved under either acidic or basic conditions, but the kinetic profiles and experimental considerations differ significantly.

Mechanistic Comparison: Reversible vs. Irreversible Pathways

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): This pathway involves the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by water. Every step in this mechanism is reversible.[1][2] From a kinetic standpoint, this reversibility is a major complication; the reaction will proceed to equilibrium, which may require forcing conditions (e.g., high temperatures or removal of the methanol byproduct) to achieve a high conversion.[1]

Base-Catalyzed Hydrolysis (BAC2 Mechanism / Saponification): In this process, a strong nucleophile (hydroxide ion) directly attacks the electrophilic ester carbonyl. The key kinetic advantage is that the final step—the deprotonation of the resulting carboxylic acid by a base—is essentially irreversible.[1][3] This irreversibility drives the reaction to completion and simplifies the kinetic analysis, as the back-reaction can be ignored. For this reason, base-catalyzed hydrolysis is the preferred method for precise kinetic studies.[3]

Caption: The irreversible BAC2 mechanism for base-catalyzed ester hydrolysis.

Quantitative Comparison of Rate Constants

The choice of catalyst has a dramatic effect on the reaction rate. Base-catalyzed hydrolysis is typically orders of magnitude faster than its acid-catalyzed counterpart under comparable conditions.

Ester SubstrateConditionCatalystSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
Methyl Benzoate25 °C, AqueousH⁺~1.4 x 10⁻⁵[4]
Methyl Benzoate25 °C, AqueousOH⁻~1.2 x 10⁻²[4]
Methyl 2-(benzoylmethyl)benzoate30 °C, AqueousOH⁻1.15 x 10⁻²[5]
Methyl 3-Benzoylacrylates (cis)25 °C, 70% DioxaneOH⁻~2.5 - 5.0[6]

Note: Data for analogues are used to illustrate the general principles and relative rate differences.

Experimental Protocol: Kinetic Analysis of Base-Catalyzed Hydrolysis via HPLC

This protocol is designed as a self-validating system for determining the pseudo-first-order rate constant (k') under excess base conditions.

1. Preparation of Stock Solutions:

  • Substrate: Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).

  • Base: Prepare a 1.0 M stock solution of NaOH in deionized water.

  • Quenching Solution: Prepare a 1.2 M solution of HCl in deionized water. Causality: The quenching acid must be in slight excess to the base used in the reaction vial to instantly stop the reaction.

  • Internal Standard (IS): Prepare a stock solution of a stable, non-reactive compound with a distinct retention time (e.g., 4-chlorobenzophenone) in the mobile phase.

2. HPLC Method Development:

  • Develop an isocratic or gradient reverse-phase HPLC method that achieves baseline separation of the starting material, the carboxylate product, and the internal standard. A C18 column is typically a good starting point.

  • Monitor at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

3. Calibration:

  • Create a multi-point calibration curve by preparing standards containing known concentrations of the starting material and a fixed concentration of the internal standard.

  • Plot the ratio of the (analyte peak area / IS peak area) against the analyte concentration. This response factor will be used for quantification, ensuring trustworthiness of the measurements.[7][8]

4. Kinetic Run:

  • Equilibrate a jacketed reaction vessel containing 9.9 mL of 10 mM NaOH (diluted from stock) to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Initiate the reaction (t=0) by adding 100 µL of the 100 mM substrate stock solution (final [Substrate] = 1 mM, [NaOH] = 9.9 mM). This creates pseudo-first-order conditions.

  • At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 500 µL aliquot.

  • Immediately quench the aliquot by adding it to a vial containing 500 µL of the 1.2 M HCl quenching solution and 100 µL of the internal standard stock.

5. Data Analysis:

  • Analyze the quenched samples by HPLC.

  • Use the calibration curve to determine the concentration of the substrate at each time point.

  • Plot ln([Substrate]t / [Substrate]₀) versus time (s). The slope of the resulting linear plot will be -k'.

  • The second-order rate constant (k) can be calculated as k = k' / [NaOH].

prep 1. Prepare Stocks (Substrate, Base, Quench, IS) react 3. Initiate Reaction (t=0) prep->react hplc 2. Develop & Calibrate HPLC Method analyze 6. HPLC Analysis hplc->analyze sample 4. Timed Aliquots react->sample quench 5. Quench Reaction (Acid + IS) sample->quench quench->analyze plot 7. Plot ln[S] vs. Time & Determine Rate analyze->plot

Caption: Experimental workflow for a typical HPLC-based kinetic study.

Kinetics of Decarboxylation

The product of hydrolysis, 3-oxo-2-phenylpropanoic acid, is a β-keto acid. These molecules are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield a ketone.[9]

Mechanism and Kinetic Profile

The decarboxylation of β-keto acids proceeds through a concerted, six-membered cyclic transition state, resulting in an enol intermediate that rapidly tautomerizes to the more stable ketone product. The reaction typically follows first-order kinetics.[9]

keto_acid β-Keto Acid transition [ 6-Membered Cyclic Transition State ] keto_acid->transition Heat (Δ) enol Enol Intermediate transition->enol co2 CO₂ transition->co2 ketone Ketone enol->ketone Tautomerization (fast)

Caption: Mechanism of decarboxylation of a β-keto acid via a cyclic transition state.

Experimental Protocol: Monitoring Decarboxylation by UV-Vis Spectrophotometry

This method is effective if the product ketone has a different UV-Vis absorption spectrum from the starting β-keto acid.

1. Preparation of the β-Keto Acid:

  • First, hydrolyze the starting ester under controlled basic conditions as described previously.[9]

  • Carefully acidify the solution with cold 1 M H₂SO₄ to a pH of ~2.

  • Extract the β-keto acid into an organic solvent like MTBE and concentrate under vacuum at low temperature to avoid premature decarboxylation.[9]

2. Kinetic Run:

  • Determine the wavelength of maximum absorbance (λ_max) for the final ketone product.

  • Place a quartz cuvette containing a known concentration of the β-keto acid in a suitable solvent (e.g., water or buffer) into a temperature-controlled spectrophotometer.

  • Monitor the increase in absorbance at the λ_max of the ketone product over time.

  • The reaction can be considered complete when the absorbance reaches a stable plateau (A_∞).

3. Data Analysis:

  • The reaction follows first-order kinetics. Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t.

  • The slope of this plot will be equal to -k, the first-order rate constant for decarboxylation.

Comparison of Analytical Methodologies for Kinetic Studies

The choice of analytical technique is critical and depends on the specific reaction, available equipment, and desired precision.

FeatureHPLCUV-Vis SpectrophotometryNMR Spectroscopy
Selectivity Excellent: Physically separates components before detection, ideal for complex mixtures.[8]Poor to Moderate: Relies on spectral differences; subject to interference from overlapping absorbances.Excellent: Provides structural information on all proton-bearing species simultaneously.
Sensitivity High (µM to nM)Moderate (µM)Low (mM)
Real-Time? No (requires quenching)Yes (continuous monitoring)Yes (in-situ monitoring)
Information Quantitative concentration data for multiple species.[7]Quantitative data for one chromophoric species.[5]Quantitative and structural data for multiple species; can identify intermediates.
Cost / Access Moderate to HighLow / Widely AvailableHigh / Specialized
Best For Accurate quantification in complex reaction mixtures; endpoint and stability assays.Simple reactions with a distinct chromophoric change; rapid screening.Mechanistic studies; identifying and quantifying unstable intermediates in real-time.

Conclusion

The kinetic investigation of reactions involving this compound requires a deliberate and well-designed experimental approach. For hydrolysis studies, base-catalyzed conditions offer a kinetically simpler, irreversible system that is ideally suited for monitoring with a robust, separation-based technique like HPLC. The subsequent decarboxylation follows first-order kinetics and can be monitored effectively using methods like UV-Vis spectrophotometry, provided there is a suitable spectroscopic handle. By understanding the underlying mechanisms and selecting the appropriate analytical tools, researchers can gain precise control over these transformations, paving the way for the efficient and scalable synthesis of valuable downstream products.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Lahti, M., & Euranto, E. K. (1980). Kinetic data for the acid-catalysed hydrolysis of carboxylic esters in water at 25 °C. Finnish Chemical Letters, 7(7-8), 102-106.
  • Khan, K. M., et al. (2006). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan, 28(4), 365-368.
  • Brown, P., et al. (2017). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Journal of Analytical & Bioanalytical Techniques, 8(5). [Link]

  • Bowden, K., & Taylor, G. R. (1971). Reactions of Carbonyl Compounds in Basic Solutions. Part IV. The Mechanism of the Alkaline Hydrolysis of Methyl 3-Benzoylacrylates. Journal of the Chemical Society B: Physical Organic, 1390-1395. [Link]

  • Notis-McConarty, J., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Catalysis, 11(4), 2180–2191. [Link]

  • Wharton, C. W., & Szawelski, R. J. (1974). Kinetics of the Hydrolysis of N-benzoyl-L-serine Methyl Ester Catalysed by Bromelain and by Papain. Biochemical Journal, 141(2), 365–381. [Link]

  • Bhatt, M. V., Rao, K. S., & Rao, G. V. (1977). Aspects of tautomerism. 6. Base-catalyzed hydrolysis of pseudo esters of .gamma.-keto acids. The Journal of Organic Chemistry, 42(16), 2697–2701. [Link]

  • Rawat, B., & Rama, H. S. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 71, 103-105. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

  • Neel, A. (2019). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • Kalinguarachchi, H. (2022, February 18). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). HPLC analysis of the esterification sample. Retrieved from [Link]

  • Saraiva, M. F., et al. (2022). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 23(15), 8568. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348462, Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Kinetics, Mechanism and Novel Methods Of Esterification. [Link]

  • Akiya, N., & Savage, P. E. (2001). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. Industrial & Engineering Chemistry Research, 40(8), 1822–1827. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-Oxo-2-phenylpropanoate: A Comparative Benchmarking of Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 3-Oxo-2-phenylpropanoate in Modern Chemistry

This compound, a key β-keto ester, serves as a pivotal building block in the synthesis of a wide array of biologically active molecules and complex organic frameworks. Its inherent structural features, combining a reactive β-dicarbonyl system with a phenyl substituent at the α-position, make it a versatile precursor for pharmaceuticals, agrochemicals, and materials science. The efficient and selective synthesis of this valuable intermediate is, therefore, a subject of considerable interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparison of various catalytic strategies for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal methodology for their specific needs.

Traditional Synthesis: A Baseline for Comparison

The classical approach to the synthesis of α-aryl-β-keto esters, including this compound, typically relies on the use of strong bases to generate an enolate from a β-keto ester, followed by alkylation or arylation. A common example involves the methylation of methyl benzoylacetate.

Base-Mediated Alkylation: The Sodium Hydride Approach

A widely cited method for the synthesis of the ethyl ester analog, which is readily adaptable for the methyl ester, utilizes sodium hydride (NaH) as a strong base to deprotonate the α-carbon of methyl benzoylacetate, followed by quenching with an electrophile like methyl iodide.

Causality of Experimental Choices: Sodium hydride is a powerful, non-nucleophilic base, ensuring efficient and irreversible deprotonation of the β-keto ester to form the corresponding sodium enolate. The use of a dry, aprotic solvent such as tetrahydrofuran (THF) is critical to prevent quenching of the highly reactive base and enolate. The reaction is typically performed at room temperature to control the exothermicity of the deprotonation and subsequent alkylation steps.

Experimental Protocol: Synthesis of Methyl 2-Methyl-3-oxo-3-phenylpropanoate (A proxy for the target molecule)
  • Materials: Sodium hydride (60% dispersion in mineral oil), dry Tetrahydrofuran (THF), methyl benzoylacetate, methyl iodide.

  • Procedure:

    • To a suspension of sodium hydride (1.0 equivalent) in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl benzoylacetate (1.0 equivalent) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating complete enolate formation.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.0 equivalent) dropwise.

    • Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

This traditional method, while effective, often requires stoichiometric amounts of strong base and can suffer from side reactions, motivating the development of more efficient and selective catalytic approaches.

Metal-Catalyzed Synthesis: The Power of Palladium

Modern organic synthesis has been revolutionized by the advent of transition metal catalysis. For the synthesis of this compound, palladium-catalyzed α-arylation of β-keto esters stands out as a highly efficient and versatile methodology.

Palladium-Catalyzed α-Arylation of Enolates

The palladium-catalyzed α-arylation of ketone and ester enolates has become a cornerstone of C-C bond formation. This reaction typically involves the coupling of an enolate with an aryl halide or triflate, facilitated by a palladium catalyst and a suitable ligand. A particularly effective system for the α-arylation of β-keto esters was developed by Zavesky, Bartlett, and Johnson, utilizing a Pd₂(dba)₃/PᵗBu₃ catalyst system.[1][2]

Causality of Experimental Choices: The choice of a bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine (PᵗBu₃), is crucial for the success of this reaction. This ligand promotes the oxidative addition of the aryl halide to the Pd(0) center and facilitates the subsequent reductive elimination step, which forms the desired C-C bond. The use of a weak base, such as potassium carbonate, is sufficient to generate the enolate of the relatively acidic β-keto ester, minimizing base-induced side reactions. Toluene is a common solvent choice due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Catalytic Cycle: Palladium-Catalyzed α-Arylation

The catalytic cycle for this transformation is generally understood to proceed through the following key steps[1][2]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

  • Enolate Formation: The β-keto ester is deprotonated by the base to form the corresponding enolate.

  • Transmetalation (or coordination/deprotonation): The enolate coordinates to the Pd(II)-aryl complex, followed by a process that results in an arylpalladium enolate intermediate.

  • Reductive Elimination: The arylpalladium enolate intermediate undergoes reductive elimination to form the α-arylated product and regenerate the Pd(0) catalyst.

Palladium-Catalyzed Alpha-Arylation cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Regeneration Ar-Pd(II)-Enolate(L2) Ar-Pd(II)-Enolate(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Enolate(L2) Enolate Coordination Ar-Pd(II)-X(L2)->Ar-Pd(II)-Enolate(L2) Regeneration Ar-Pd(II)-Enolate(L2)->Pd(0)L2 Regeneration Product This compound Ar-Pd(II)-Enolate(L2)->Product Reductive Elimination Reactants Ar-X + Methyl Acetoacetate Reactants->Ar-Pd(II)-X(L2) Oxidative Addition

Figure 1: Catalytic cycle for the palladium-catalyzed α-arylation of a β-keto ester.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
  • Materials: Methyl acetoacetate, Phenyl bromide, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄), Potassium carbonate (K₂CO₃), Toluene.

  • Procedure:

    • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equivalents), P(tBu)₃·HBF₄ (0.04 equivalents), and K₂CO₃ (2.0 equivalents).

    • Add methyl acetoacetate (1.2 equivalents) and phenyl bromide (1.0 equivalent).

    • Add anhydrous toluene to the tube.

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture in an oil bath at 100 °C for the specified time, monitoring by GC-MS or TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers an attractive, environmentally benign alternative to traditional chemical methods. Lipases, in particular, have demonstrated remarkable utility in organic synthesis due to their broad substrate specificity, high enantioselectivity, and ability to function in non-aqueous media.

Lipase-Catalyzed Transesterification

The synthesis of β-keto esters can be achieved with high efficiency through lipase-catalyzed transesterification. Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a particularly effective catalyst for this transformation.[3] The reaction involves the transfer of an acyl group from a donor ester to an alcohol. For the synthesis of this compound, this can be envisioned through the reaction of a phenylacetyl donor with a methyl ester or, more commonly, through the acylation of methanol with a suitable β-keto ester.

Causality of Experimental Choices: Lipases are highly selective enzymes, and their activity is often enhanced in organic solvents where the concentration of water is low, thus favoring the esterification or transesterification reaction over hydrolysis. Immobilization of the lipase simplifies catalyst recovery and reuse, a key principle of green chemistry. The reactions are typically run under mild conditions (room temperature to slightly elevated temperatures), which helps to preserve the enzyme's activity and prevent side reactions.

Catalytic Mechanism: Lipase-Catalyzed Transesterification

The catalytic mechanism of lipase-catalyzed transesterification proceeds via a "ping-pong bi-bi" mechanism involving a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.

  • Acylation: The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl donor to form a tetrahedral intermediate. This intermediate then collapses to release the alcohol portion of the donor ester, forming a stable acyl-enzyme intermediate.

  • Deacylation: The nucleophilic alcohol (in this case, methanol) then enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate collapses to release the desired ester product and regenerate the free enzyme.

Lipase-Catalyzed Transesterification Lipase-OH Lipase (Ser-OH) Tetrahedral_Int1 Tetrahedral Intermediate 1 Lipase-OH->Tetrahedral_Int1 Nucleophilic Attack Acyl-Donor Acyl Donor (e.g., Ethyl Phenylacetate) Acyl-Donor->Tetrahedral_Int1 Acyl-Enzyme Acyl-Enzyme Intermediate Tetrahedral_Int1->Acyl-Enzyme Release of Ethanol Tetrahedral_Int2 Tetrahedral Intermediate 2 Acyl-Enzyme->Tetrahedral_Int2 Nucleophilic Attack Methanol Methanol Methanol->Tetrahedral_Int2 Product Methyl Phenylacetate Tetrahedral_Int2->Product Release of Product Product->Lipase-OH Regeneration

Figure 2: Simplified mechanism of lipase-catalyzed transesterification.

Experimental Protocol: Lipase-Catalyzed Synthesis of a β-Keto Ester (General Procedure)
  • Materials: A suitable acyl donor (e.g., ethyl phenylacetate), methanol, immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435), organic solvent (e.g., hexane or solvent-free).

  • Procedure:

    • To a flask, add the acyl donor and methanol.

    • Add the immobilized lipase to the mixture.

    • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by GC or HPLC.

    • Upon completion, filter off the immobilized enzyme for reuse.

    • Remove the solvent and excess reactants under reduced pressure.

    • The product can be purified by distillation or chromatography if necessary. High yields (>90%) are often reported for such transesterifications.[3]

Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal catalysis and biocatalysis. It utilizes small organic molecules to catalyze chemical transformations, offering the advantages of being metal-free, often less sensitive to air and moisture, and capable of promoting asymmetric reactions.

Proline-Catalyzed α-Functionalization

The amino acid L-proline has been shown to be a remarkably versatile organocatalyst, capable of promoting a wide range of transformations, including aldol and Mannich reactions. Its mechanism of action typically involves the formation of a nucleophilic enamine intermediate from a carbonyl compound. While a direct proline-catalyzed α-arylation of a β-keto ester is not a standard transformation, proline can be used to catalyze reactions that build the carbon skeleton of the target molecule. For instance, a Michael addition of a ketone to an α,β-unsaturated ester, followed by further transformations, could be a viable route.

Causality of Experimental Choices: Proline's bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic activity. The amine forms an enamine with one carbonyl substrate, increasing its nucleophilicity, while the carboxylic acid can act as a Brønsted acid to activate the electrophile. The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity.

Catalytic Mechanism: Proline-Catalyzed Enamine Activation

In a typical proline-catalyzed reaction involving a carbonyl compound, the catalytic cycle involves:

  • Enamine Formation: The secondary amine of proline reacts with the carbonyl compound to form a nucleophilic enamine intermediate.

  • Nucleophilic Attack: The enamine attacks an electrophile.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst.

Proline-Catalyzed Enamine Activation cluster_cycle Catalytic Cycle Proline Proline Enamine Enamine Intermediate Proline->Enamine Proline->Enamine Regeneration Ketone Ketone Ketone->Enamine Condensation Iminium Iminium Ion Enamine->Iminium Nucleophilic Attack Enamine->Iminium Regeneration Electrophile Electrophile Electrophile->Iminium Iminium->Proline Regeneration Product α-Functionalized Ketone Iminium->Product Hydrolysis

Figure 3: General mechanism for proline-catalyzed enamine activation.

Experimental Protocol: Organocatalytic Michael Addition (A potential route to the β-keto ester backbone)
  • Materials: A ketone (e.g., acetone), an α,β-unsaturated ester (e.g., methyl cinnamate), L-proline, a solvent (e.g., DMSO or DMF).

  • Procedure:

    • To a solution of the α,β-unsaturated ester in the chosen solvent, add the ketone and L-proline (typically 10-30 mol%).

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, add water to the reaction mixture and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Comparative Analysis of Catalytic Methodologies

To facilitate an objective comparison, the key performance indicators for each catalytic strategy are summarized below. It is important to note that the data for the organocatalytic route is for a related Michael addition, as a direct synthesis protocol for the target molecule is not as established.

Catalytic Method Catalyst Typical Yield Reaction Conditions Advantages Disadvantages
Traditional Base-Mediated Sodium Hydride (stoichiometric)HighRoom TemperatureWell-established, readily available reagentsRequires strong base, potential for side reactions, stoichiometric waste
Palladium-Catalyzed Pd₂(dba)₃ / PᵗBu₃ (catalytic)Very High (often >90%)100 °CHigh yields, broad substrate scope, catalyticRequires expensive and air-sensitive catalyst/ligand, potential for metal contamination
Enzymatic Immobilized Lipase (e.g., CALB)High (>90%)[3]Mild (40-60 °C), often solvent-freeEnvironmentally friendly, high selectivity, mild conditions, reusable catalystSlower reaction times, limited substrate scope for some enzymes
Organocatalytic (Michael Addition) L-Proline (catalytic)Good to HighRoom Temperature to mild heatingMetal-free, readily available catalyst, can be asymmetricMay require multi-step synthesis for the target molecule, yields can be variable

Conclusion: Selecting the Optimal Catalytic Strategy

The synthesis of this compound can be achieved through a variety of catalytic methodologies, each with its own set of advantages and limitations.

  • For high-throughput synthesis and broad substrate scope , palladium-catalyzed α-arylation offers a robust and high-yielding solution, albeit with considerations for cost and potential metal contamination.

  • For environmentally conscious and sustainable synthesis , enzymatic catalysis using immobilized lipases presents an excellent alternative, providing high yields under mild conditions with the added benefit of catalyst recyclability.

  • For a metal-free approach , organocatalysis, while potentially requiring a multi-step strategy for this specific target, offers a valuable tool for C-C bond formation using simple and readily available catalysts.

  • The traditional base-mediated method remains a viable option for smaller-scale syntheses where cost and simplicity are the primary drivers, despite its inherent drawbacks.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the researcher, including scale, cost, desired purity, and environmental considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this important chemical intermediate.

References

  • Zavesky, B. P.; Bartlett, S. L.; Johnson, J. S. Palladium-Catalyzed β-Arylation of α-Keto Esters. Org. Lett.2017 , 19 (8), 2126–2129. [Link]

  • Culkin, D. A.; Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Acc. Chem. Res.2003 , 36 (4), 234–245. [Link]

  • Córdova, A.; Janda, K. D. A Highly Chemo- and Stereoselective Synthesis of β-Keto Esters via a Polymer-Supported Lipase Catalyzed Transesterfication. J. Org. Chem.2001 , 66 (6), 1906–1909. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Methyl 3-oxo-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-oxo-2-phenylpropanoate (CAS No. 614-27-7), ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of compounds to their entire lifecycle, including their safe disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and environmental stewardship.

Executive Summary & Hazard Assessment

This compound is a beta-keto ester, a class of compounds widely used in organic synthesis. While essential for research, its improper disposal poses significant risks. The cardinal rule for this compound is unequivocal: Do not discharge to sewer systems. [1][2] This substance must be treated as regulated hazardous waste.

The primary hazards associated with this compound necessitate careful handling at all stages, including disposal. It is classified as a combustible solid that can cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of its dust.[3][4][5]

PropertyDataSource(s)
CAS Number 614-27-7[1][6]
Molecular Formula C₁₀H₁₀O₃[1][6]
Appearance Solid[6]
Primary Hazards Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation[3][4][5]
Physical Hazard Combustible Solid[6]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[3][7]
The Core Principle: Isolate, Identify, and Segregate

The foundation of safe chemical disposal is rooted in federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) and standards set by the Occupational Safety and Health Administration (OSHA).[8][9] The guiding principle is to manage waste at its point of generation to prevent accidental reactions, environmental contamination, and exposure to personnel.

The chemical nature of beta-keto esters informs our disposal strategy. These molecules can undergo hydrolysis and subsequent decarboxylation, particularly in the presence of acids or bases, potentially generating different chemical species.[10][11] Furthermore, they are incompatible with strong oxidizing agents.[3] Therefore, segregation from these materials is not merely a regulatory requirement but a critical safety measure to prevent unintended chemical reactions within a waste container.[7][12]

Procedural Guide to Disposal

This section provides explicit, step-by-step instructions for managing all waste streams containing this compound.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.

  • Eye Protection: Tightly fitting safety goggles with side-shields or a face shield.

  • Skin and Body Protection: A lab coat. For larger quantities or in case of a spill, consider additional impervious clothing.

Proper segregation is paramount.

  • Designate a Waste Stream: this compound waste should be collected as Solid Organic Hazardous Waste .

  • Select a Container: Use a robust, sealable container compatible with organic solids. Ensure it is clearly labeled.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[12][13] Do not use abbreviations. The date of first waste addition should also be recorded.[14]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12] This area must be under the control of lab personnel and away from public access areas like hallways.[13][15] Secondary containment for the waste container is highly recommended.[15]

For disposing of surplus, off-spec, or waste this compound solid:

  • Prepare the Area: Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk from dust.[1]

  • Don PPE: Wear the full required PPE as described in section 3.1.

  • Transfer the Waste: Using a clean spatula, carefully transfer the solid chemical from its original container into the designated and pre-labeled hazardous waste container.

  • Avoid Dust Generation: Perform the transfer gently to prevent the formation of airborne dust.[1]

  • Seal and Store: Securely close the waste container and place it back in the SAA.

  • Arrange for Pickup: Follow your institution's procedures to have the full waste container collected by your Environmental Health & Safety (EHS) department.

An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.

  • Initial Rinse (Triple Rinse Protocol): Rinse the container three times with a suitable organic solvent in which the compound is soluble, such as acetone or ethanol.[1][16]

  • Collect the Rinsate: Each rinse must be collected as hazardous waste. Pour the solvent rinsate into a designated "Non-Halogenated Organic Solvent" liquid hazardous waste container.

  • Final Steps: After the triple rinse, deface or remove the original label to prevent misuse.[16] The container can now be disposed of as regular solid waste or recycled, according to your institution's specific policies.

Routine cleaning is insufficient for glassware contaminated with this compound.

  • Pre-Cleaning Solvent Rinse: Before washing, rinse the contaminated glassware with a small amount of acetone or another suitable solvent to dissolve and remove any chemical residue.[17][18]

  • Collect Rinsate: This initial solvent rinse is hazardous waste and must be collected in the appropriate liquid hazardous waste stream (e.g., "Non-Halogenated Organic Solvent").

  • Standard Washing: After the solvent rinse, the glassware can be cleaned using standard laboratory procedures, such as washing with a laboratory detergent, followed by thorough rinsing with tap water and a final rinse with deionized water.[17][18]

Prevention is the best strategy, but in the event of a small spill in a controlled laboratory setting:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.

  • Contain and Collect: Gently sweep or scoop the solid material to avoid creating dust.[1][4] Use non-sparking tools.[1]

  • Dispose of Spill Debris: Place the collected solid and any contaminated cleaning materials (e.g., paper towels) into your designated "Solid Organic Hazardous Waste" container.

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Dispose of the cloth as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams of this compound.

DisposalWorkflow Disposal Workflow for this compound WasteID Waste Identified Unused Unused / Surplus Solid Chemical WasteID->Unused EmptyCont Empty Original Container WasteID->EmptyCont Glassware Contaminated Glassware WasteID->Glassware Spill Spill Debris WasteID->Spill Transfer Action: Transfer solid to waste container using a spatula. Unused->Transfer RinseCont Action: Triple rinse with solvent (e.g., acetone). EmptyCont->RinseCont RinseGlass Action: Perform initial solvent rinse. Glassware->RinseGlass CollectSpill Action: Sweep solid & collect debris. Spill->CollectSpill SolidWaste Place in 'Solid Organic Hazardous Waste' Container Transfer->SolidWaste CollectRinsate Collect Rinsate in 'Non-Halogenated Solvent Waste' RinseCont->CollectRinsate DisposeContainer Dispose of rinsed container per institutional policy RinseCont->DisposeContainer RinseGlass->CollectRinsate CleanGlassware Proceed with Standard Glassware Washing RinseGlass->CleanGlassware CollectSpill->SolidWaste Label Ensure Waste Container is Properly Labeled CollectRinsate->Label SolidWaste->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store Pickup Arrange for EHS Pickup When Full or per Schedule Store->Pickup

Caption: Decision workflow for handling and disposing of this compound waste.

Regulatory and Safety Grounding

This protocol is designed to comply with the primary regulations governing laboratory waste in the United States.

  • OSHA 29 CFR 1910.1450 ("The Laboratory Standard"): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[19] The procedures outlined above are integral components of such a plan.

  • EPA 40 CFR Parts 260-273 (RCRA): These regulations establish the framework for managing hazardous waste from its generation to its final disposal (the "cradle-to-grave" system).[20] By treating this compound as hazardous waste, collecting it at the source, and ensuring it is handled by a licensed disposal facility, your laboratory maintains compliance with RCRA.

By adhering to these detailed procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the wider community. Trust in our processes and protocols is built upon this foundation of scientific integrity and unwavering commitment to safety.

References

  • NIH Waste Disposal Guide. National Institutes of Health.

  • Chemical Waste. (2022-02-02). Office of Research Facilities, National Institutes of Health.

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.

  • Chemical Safety Data Sheet MSDS / SDS - METHYL 3-OXO-3-PHENYLPROPANOATE. (2025-07-19). ChemicalBook.

  • NIH Chemical Safety Guide 2015. Montgomery College.

  • The NIH Drain Discharge Guide. National Institutes of Health.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Methyl 3-phenylpropanoate Safety Data Sheet. Synquest Labs.

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  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.

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  • Methyl 3-phenylpropanoate Safety Data Sheet. CymitQuimica.

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  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MED-FLEX.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). U.S. Environmental Protection Agency.

  • Methyl 3-oxo-3-phenylpropanoate AldrichCPR. Sigma-Aldrich.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

  • Methyl 3-phenylpropionate - SAFETY DATA SHEET. (2024-03-30). Thermo Fisher Scientific.

  • Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. (2025-03-01). Angene Chemical.

  • ethyl 2-methyl-3-oxo-3-phenylpropanoate - Introduction. (2024-04-10). ChemBK.

  • The Grasshopper's Guide to Cleaning Glassware. (2006-06-30). Truman State University Chemistry Department.

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  • How To Clean Laboratory Glassware. Alconox, Inc.

  • SOP: CLEANING OF GLASSWARE. University of the Free State.

  • Methyl 2-methyl-3-oxo-3-phenylpropanoate. PubChem, National Institutes of Health.

  • How to minimize byproduct formation in beta-keto ester synthesis. BenchChem.

  • GMP 7 Cleaning Glassware. National Institute of Standards and Technology.

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.

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  • Recent advances in the transesterification of β-keto esters. (2021-07-02). Royal Society of Chemistry.

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Mastering the Safe Handling of Methyl 3-oxo-2-phenylpropanoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of Methyl 3-oxo-2-phenylpropanoate, focusing on the critical role of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, while a valuable intermediate in organic synthesis, presents several potential health hazards that necessitate a comprehensive PPE strategy. According to its Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation.[1][2][3] Inhalation of its dust or aerosols may lead to respiratory tract irritation.[1][2][3] While detailed toxicological data is not extensively available, the potential for adverse health effects upon exposure underscores the importance of a proactive safety posture.

The causality behind our PPE recommendations is rooted in the precautionary principle: preventing contact with the chemical is the most effective way to mitigate risk. Each piece of equipment is selected to create a reliable barrier against the specific routes of exposure—dermal, ocular, and respiratory.

The Essential Armor: Your PPE Checklist

To ensure comprehensive protection when handling this compound, the following PPE is mandatory. The selection of specific items should always be informed by a thorough risk assessment of the particular procedure being undertaken.

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[4]Protects against splashes, dust, and aerosols, preventing serious eye irritation.[1][2][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected before each use.Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1][4]
Body Protection A flame-retardant and impervious lab coat or coveralls.[4]Protects the skin on the arms and torso from accidental spills and contamination.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4] In a well-ventilated area for small-scale operations, a NIOSH-approved respirator may be sufficient.Prevents inhalation of dust or aerosols, which can irritate the respiratory tract.[1][2]

Procedural Integrity: Donning and Doffing PPE

The effectiveness of PPE is as much about its correct use as its selection. Follow this step-by-step protocol to ensure you are protected from the moment you enter the lab until your work is complete.

Donning (Putting On) PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence prep1 Inspect all PPE for damage prep2 Ensure proper fit prep1->prep2 Check step1 1. Lab Coat/Coveralls prep2->step1 Proceed step2 2. Respirator (if required) step1->step2 step3 3. Safety Goggles/Face Shield step2->step3 step4 4. Gloves step3->step4

Caption: PPE Donning Sequence

Doffing (Taking Off) PPE Protocol

The doffing process is critical to prevent self-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., your gloves).

  • Gloves: Using a gloved hand, grasp the exterior of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate chemical waste container.

  • Safety Goggles/Face Shield: Handle by the headband or sides to remove.

  • Lab Coat/Coveralls: Unfasten and peel away from the body, turning the sleeves inside out. Fold the contaminated side inward and place it in the designated receptacle for laundering or disposal.

  • Respirator: Remove last, after leaving the immediate work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4][5]

  • Do not allow the spilled material to enter drains or waterways.[4]

Disposal
  • Chemical Waste: Dispose of this compound and any contaminated materials by transferring them to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4]

Emergency Procedures: A Rapid Response Guide

SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Conclusion

A robust safety culture is the bedrock of innovative research. By understanding the hazards of this compound and diligently applying the PPE and handling protocols outlined in this guide, you can create a secure environment for groundbreaking work. Your safety is our priority, and we are committed to providing the information you need to handle our products with the care and respect they require.

References

  • Chemical Safety Data Sheet MSDS / SDS - METHYL 3-OXO-3-PHENYLPROPANO
  • Methyl 3-phenylpropano
  • Material Safety Data Sheet - Methyl 3-oxo-pentano
  • SAFETY D
  • Methyl 3-phenylpropano
  • SAFETY D
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • SAFETY DATA SHEET - Angene Chemical. (2025-03-01).
  • Methyl 3-oxo-3-phenylpropano
  • ethyl 2-methyl-3-oxo-3-phenylpropano
  • Methyl 3-phenylpropionate - SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.